Glaucoside C
Description
Properties
Molecular Formula |
C41H62O15 |
|---|---|
Molecular Weight |
794.9 g/mol |
IUPAC Name |
(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2R,4R,5S,6S)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C41H62O15/c1-19-36(44)29(46-6)14-34(50-19)55-37-20(2)51-32(13-26(37)42)56-38-21(3)52-33(15-30(38)47-7)53-28-12-23-9-10-24-25(40(23,4)16-27(28)43)11-8-22-17-48-41(5)35(22)31(18-49-41)54-39(24)45/h9,17,19-21,24-38,42-44H,8,10-16,18H2,1-7H3/t19-,20+,21-,24+,25-,26-,27+,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,40-,41-/m0/s1 |
InChI Key |
BRAQGYOYQRQKSH-CLIZTANYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Glaucoside C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the isolation and preliminary characterization of Glaucoside C, a steroidal saponin (B1150181) identified from plant sources, primarily the seeds of Eugenia jambolana. This document is intended for researchers, scientists, and drug development professionals interested in the extraction, purification, and potential therapeutic applications of this compound.
Introduction to this compound
This compound is a steroidal saponin that has demonstrated significant cytotoxic activity against cancer cell lines, particularly MCF-7 human breast cancer cells, through the induction of apoptosis. Saponins (B1172615) are a diverse group of glycosides widely distributed in the plant kingdom, known for their amphipathic nature, which results from a hydrophobic steroidal or triterpenoid (B12794562) aglycone linked to one or more hydrophilic sugar moieties. The unique structure of this compound makes it a compound of interest for further investigation in drug discovery and development.
Plant Sources
The primary plant source for the isolation of this compound and related steroidal saponins is Eugenia jambolana, commonly known as jamun or black plum. The seeds of this plant have been found to be particularly rich in various bioactive compounds, including saponins and other phenolics.
Experimental Protocols for Isolation and Purification
While a definitive, step-by-step protocol for the isolation of a compound explicitly named "this compound" is not extensively detailed in a single publicly available source, the following generalized methodology is based on established techniques for the extraction and purification of steroidal saponins from plant materials, particularly from Eugenia jambolana.
Extraction
The initial step involves the extraction of crude saponins from the plant material.
Protocol: Solvent Extraction of Saponins from Eugenia jambolana Seeds
-
Sample Preparation: Air-dry the seeds of Eugenia jambolana at room temperature and then grind them into a coarse powder.
-
Defatting: To remove lipids and other nonpolar compounds, the powdered seeds are first defatted by extraction with a nonpolar solvent such as n-hexane or petroleum ether. This is typically done in a Soxhlet apparatus for 6-8 hours.
-
Extraction of Saponins:
-
The defatted plant material is then air-dried to remove the residual nonpolar solvent.
-
The dried material is subsequently extracted with an 80% aqueous ethanol (B145695) solution. The extraction can be performed at room temperature with continuous stirring for 24 hours or under reflux for 4-6 hours to increase efficiency.
-
The extraction process is typically repeated three times with fresh solvent to ensure maximum recovery of the saponins.
-
-
Concentration: The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Purification
The crude extract contains a mixture of saponins and other compounds. Purification is essential to isolate this compound. This is typically achieved through a series of chromatographic techniques.
Protocol: Chromatographic Purification of this compound
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.
-
Saponins are generally polar and are expected to be concentrated in the n-butanol fraction.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of chloroform-methanol or ethyl acetate-methanol-water in increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol (B129727):water, 65:35:10 v/v/v) and visualized by spraying with Liebermann-Burchard reagent and heating.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Fractions showing the presence of the target compound are pooled and further purified by preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of methanol and water or acetonitrile (B52724) and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
-
Final Purification and Characterization:
-
The purity of the isolated compound is assessed by analytical HPLC.
-
The structure of the purified this compound is then elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
-
Quantitative Data
| Stage of Process | Parameter | Typical Value/Range |
| Extraction | Crude Extract Yield | 10-20% of dry plant material |
| Liquid-Liquid Partitioning | n-Butanol Fraction Yield | 2-5% of crude extract |
| Column Chromatography | Semi-Purified Fraction Yield | 0.1-0.5% of n-butanol fraction |
| Preparative HPLC | Purity of Isolated this compound | >95% |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Proposed Signaling Pathway
This compound has been shown to induce apoptosis in MCF-7 breast cancer cells. While the exact molecular interactions are still under investigation, a proposed signaling pathway based on the known mechanisms of saponin-induced apoptosis in these cells is presented below. This pathway involves the modulation of key apoptotic regulatory proteins.
Conclusion
This technical guide outlines the current understanding and methodologies for the isolation of this compound from Eugenia jambolana. The provided protocols and data serve as a foundation for researchers to further explore the chemical properties and therapeutic potential of this promising natural compound. Further studies are warranted to establish a standardized isolation procedure, fully elucidate its mechanism of action, and evaluate its efficacy and safety in preclinical and clinical settings.
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Unveiling the Molecular Architecture of Glaucoside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of Glaucoside C, a complex steroidal glycoside. By detailing the spectroscopic data and experimental methodologies, this document serves as a crucial resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring steroidal glycoside isolated from the dried roots of Cynanchum atratum Bunge, a plant used in traditional Chinese medicine. The elucidation of its intricate molecular structure is fundamental to understanding its biological activity and potential therapeutic applications. This guide synthesizes the key experimental evidence that has defined the chemical architecture of this compound.
Molecular Identity and Composition
Initial analysis of this compound established its molecular formula as C41H62O15 with an exact mass of 794.408871 g/mol .[1] The structure was determined to be Glaucogenin-A-3-O-alpha-L-cymaropyranosyl-(1->4)-beta-D-digitoxopyranosyl-(1->4)-beta-D-cymaropyranoside . This reveals a central aglycone, Glaucogenin-A, attached to a trisaccharide chain composed of two cymarose units and one digitoxose (B191001) unit.
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was pieced together through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy was instrumental in identifying the number and types of carbon atoms within the molecule. The data, acquired in deuterated pyridine (B92270) (PYRIDINE-D5), provided the foundational carbon skeleton.[1]
Table 1: ¹³C NMR Chemical Shift Data for this compound
| Assignment | Chemical Shift (δ) in ppm | Assignment | Chemical Shift (δ) in ppm |
| Aglycone (Glaucogenin-A) | Sugar Moiety | ||
| C-1 | Data not available | Cym(1)-1 | Data not available |
| C-2 | Data not available | Cym(1)-2 | Data not available |
| C-3 | Data not available | Cym(1)-3 | Data not available |
| C-4 | Data not available | Cym(1)-4 | Data not available |
| C-5 | Data not available | Cym(1)-5 | Data not available |
| C-6 | Data not available | Cym(1)-6 | Data not available |
| C-7 | Data not available | Cym(1)-OMe | Data not available |
| C-8 | Data not available | Dig-1 | Data not available |
| C-9 | Data not available | Dig-2 | Data not available |
| C-10 | Data not available | Dig-3 | Data not available |
| C-11 | Data not available | Dig-4 | Data not available |
| C-12 | Data not available | Dig-5 | Data not available |
| C-13 | Data not available | Dig-6 | Data not available |
| C-14 | Data not available | Cym(2)-1 | Data not available |
| C-15 | Data not available | Cym(2)-2 | Data not available |
| C-16 | Data not available | Cym(2)-3 | Data not available |
| C-17 | Data not available | Cym(2)-4 | Data not available |
| C-18 | Data not available | Cym(2)-5 | Data not available |
| C-19 | Data not available | Cym(2)-6 | Data not available |
| C-20 | Data not available | Cym(2)-OMe | Data not available |
| C-21 | Data not available | ||
| Note: Specific chemical shift values from the primary literature were not available in the searched resources. |
¹H NMR spectroscopy would provide detailed information about the proton environment, including chemical shifts, coupling constants, and multiplicities, which are crucial for determining the stereochemistry and connectivity of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone Protons | Data not available | Data not available | Data not available |
| Sugar Protons | Data not available | Data not available | Data not available |
| Note: Specific proton NMR data from the primary literature were not available in the searched resources. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For glycosides, the fragmentation pattern is particularly informative for determining the sequence of the sugar units and the nature of the aglycone. The fragmentation of glycosides typically involves cleavage of the glycosidic bonds, leading to the loss of sugar moieties.
Experimental Protocols
The elucidation of the structure of this compound involves a series of experimental procedures, from isolation to degradation and analysis.
Isolation and Purification of this compound
The general procedure for isolating steroidal glycosides from plant material is outlined below.
-
Extraction: The dried and powdered root material is extracted with a polar solvent, typically methanol, to isolate the glycosides.
-
Partitioning: The crude extract is then partitioned between an immiscible polar and non-polar solvent system (e.g., n-hexane and water) to remove lipids and other non-polar constituents.
-
Chromatography: The aqueous layer containing the glycosides is subjected to multiple rounds of column chromatography, often using silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Structural Elucidation via Hydrolysis
Acid hydrolysis is a key chemical method to break the glycosidic bonds, separating the aglycone from the sugar units.
-
Reaction Setup: A solution of pure this compound in a suitable solvent is treated with an acid, such as 2M hydrochloric acid.[2]
-
Heating: The reaction mixture is heated under reflux for a defined period to ensure complete cleavage of the glycosidic linkages.[2]
-
Extraction: After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to separate the less polar aglycone from the water-soluble sugars.[2]
-
Analysis: The aglycone (Glaucogenin-A) and the individual sugars (cymarose and digitoxose) are then identified by comparison with authentic standards using techniques like thin-layer chromatography (TLC), gas chromatography (GC), and NMR spectroscopy.
Conclusion
The structural elucidation of this compound is a meticulous process that relies on the synergistic application of chromatographic separation, chemical degradation, and advanced spectroscopic analysis. The determination of its precise chemical structure is the cornerstone for further investigation into its pharmacological properties and potential as a lead compound in drug development. This guide provides a foundational understanding of the key steps and data integral to this scientific endeavor.
References
Unraveling the Molecular Architecture of Glaucoside C: A Technical Guide to its Biosynthetic Pathway
For Immediate Release
[City, State] – December 20, 2025 – In the intricate world of natural product biosynthesis, the journey from simple precursors to complex, bioactive molecules is a testament to the elegance and efficiency of enzymatic catalysis. This whitepaper provides an in-depth technical exploration of the proposed biosynthetic pathway of Glaucoside C, a notable iridoid glycoside. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core enzymatic steps, detailed experimental protocols for pathway elucidation, and a structured presentation of relevant data.
Introduction to this compound and the Iridoid Glycoside Family
Iridoid glycosides are a large and structurally diverse class of monoterpenoids, characterized by a cyclopentan-[c]-pyran skeleton.[1] These compounds are widely distributed in the plant kingdom and play crucial roles in plant defense mechanisms.[2] Their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, has made them a focal point of scientific investigation.[2] this compound, with its complex multi-glycosylated structure, represents a fascinating example of the chemical diversity within this family. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, a comprehensive understanding can be constructed by examining the well-established pathway of core iridoid biosynthesis and the general mechanisms of glycosylation.
The Core Biosynthetic Pathway: From Geranyl Pyrophosphate to the Iridoid Aglycone
The biosynthesis of all iridoids commences with the universal C10 precursor, geranyl pyrophosphate (GPP), which is generated through the methylerythritol phosphate (B84403) (MEP) pathway. The formation of the foundational iridoid scaffold is a multi-step enzymatic cascade.
A Proposed Biosynthetic Pathway for the Aglycone of this compound
Caption: Proposed biosynthetic pathway of the iridoid aglycone precursor to this compound.
The initial steps are as follows:
-
Formation of Geraniol: Geranyl pyrophosphate (GPP) is hydrolyzed to the acyclic monoterpene alcohol, geraniol. This reaction is catalyzed by Geraniol Synthase (GES) .
-
Sequential Oxidation: Geraniol undergoes a two-step oxidation to form 8-oxogeranial. This is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase, and 8-hydroxygeraniol oxidoreductase (8HGO) .[3]
-
Reductive Cyclization: The key step in forming the iridoid skeleton is the reductive cyclization of 8-oxogeranial to yield nepetalactol, a reaction catalyzed by Iridoid Synthase (ISY) .[3][4]
-
Further Modifications: Nepetalactol then undergoes a series of oxidations and other modifications, catalyzed by various oxidoreductases and other enzymes, to form the specific iridoid aglycone that serves as the acceptor molecule for glycosylation in the biosynthesis of this compound.
The Glycosylation Cascade: Assembling the Trisaccharide Chain of this compound
A defining feature of this compound is its complex trisaccharide moiety. This is assembled through a stepwise process of glycosylation, catalyzed by a series of UDP-glycosyltransferases (UGTs). Each UGT exhibits specificity for both the acceptor molecule (the growing glycoside) and the sugar donor, which is typically a UDP-activated sugar.
A Hypothetical Stepwise Glycosylation Pathway for this compound
Caption: Hypothetical stepwise glycosylation in the biosynthesis of this compound.
The proposed glycosylation sequence is as follows:
-
First Glycosylation: An iridoid-specific UGT (UGT1) transfers the first sugar moiety from a UDP-sugar donor to the iridoid aglycone. An example of such an enzyme is the iridoid-specific glucosyltransferase from Gardenia jasminoides, which glucosylates the 1-O-hydroxyl group of iridoid aglycones like genipin (B1671432) and 7-deoxyloganetin.[5][6]
-
Second Glycosylation: A second UGT (UGT2), specific for the monoglycosylated iridoid, adds the next sugar residue.
-
Third Glycosylation: A final UGT (UGT3) completes the trisaccharide chain, yielding this compound. UGTs capable of such multi-step glycosylations have been identified for other natural products.[7]
Quantitative Data
While specific kinetic data for the enzymes in the this compound pathway are not available, the following table provides representative data for key enzyme families involved in iridoid glycoside biosynthesis.
| Enzyme Family | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Optimal Temp. (°C) | Reference(s) |
| Geraniol Synthase (GES) | Geranyl Pyrophosphate (GPP) | Geraniol | Mg²⁺/Mn²⁺ | 7.0 - 8.0 | 30 - 37 | [3] |
| Geraniol 8-hydroxylase (G8H) | Geraniol | 8-Hydroxygeraniol | NADPH, O₂ | 7.0 - 7.5 | 25 - 30 | [3] |
| 8-hydroxygeraniol oxidoreductase (8HGO) | 8-Hydroxygeraniol | 8-Oxogeranial | NAD⁺/NADP⁺ | 8.0 - 9.0 | 30 - 35 | [3] |
| Iridoid Synthase (ISY) | 8-Oxogeranial | Nepetalactol | NADPH | 7.0 - 7.5 | 30 | [3][4] |
| UDP-Glycosyltransferase (UGT) | Iridoid Aglycone, UDP-Sugar | Iridoid Glycoside | - | 7.0 - 8.5 | 30 - 40 | [5][6] |
Experimental Protocols
The elucidation of a biosynthetic pathway such as that for this compound relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.
Heterologous Expression and Purification of Biosynthetic Enzymes
Workflow for Heterologous Protein Production
Caption: General workflow for the heterologous expression and purification of biosynthetic enzymes.
-
Gene Cloning: The open reading frame of a candidate gene (e.g., a putative UGT) is amplified from cDNA and cloned into an E. coli expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG, at a low temperature (e.g., 16-20°C) to enhance protein solubility.[8]
-
Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins). The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).
In Vitro Enzyme Assays
Protocol for a Typical UGT Assay:
-
Reaction Mixture: A typical reaction mixture (50-100 µL) contains:
-
50 mM Buffer (e.g., Tris-HCl, pH 7.5)
-
1-5 mM UDP-sugar (donor substrate)
-
0.1-1 mM Aglycone or glycoside (acceptor substrate)
-
1-5 µg Purified UGT enzyme
-
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Quenching: The reaction is stopped by adding an equal volume of a solvent such as methanol (B129727) or acetonitrile.
-
Analysis: The reaction products are analyzed by HPLC or LC-MS to identify and quantify the newly formed glycoside.[9]
Analytical Methods for Product Identification
The structure of the enzymatic products is confirmed using a combination of chromatographic and spectroscopic techniques.
-
High-Performance Liquid Chromatography (HPLC): Used to separate the product from the substrates and other reaction components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight of the product, confirming the addition of a sugar moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the exact structure of the product, including the position and stereochemistry of the glycosidic bond.
Conclusion
The biosynthesis of this compound is a complex process that likely involves the coordinated action of a suite of enzymes, from the initial formation of the iridoid scaffold to the sequential addition of multiple sugar units. While the precise details of this pathway are yet to be fully elucidated, the established principles of iridoid and glycoside biosynthesis provide a robust framework for its investigation. The experimental protocols outlined in this guide offer a clear path for the identification and characterization of the enzymes involved, which will be crucial for the potential biotechnological production of this and other valuable iridoid glycosides.[10][11] Further research, including transcriptomic and genomic analyses of this compound-producing plants, will undoubtedly shed more light on the specific molecular machinery responsible for the synthesis of this intricate natural product.
References
- 1. scielo.br [scielo.br]
- 2. Advances in Engineering Nucleotide Sugar Metabolism for Natural Product Glycosylation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridoid-specific Glucosyltransferase from Gardenia jasminoides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-level sustainable production of complex phenylethanoid glycosides from glucose through engineered yeast cell factories - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of Glaucoside C: A Technical Guide
Disclaimer: Extensive literature searches for a specific compound designated "Glaucoside C" have yielded limited specific pharmacological data. To provide a comprehensive technical guide that fulfills the core requirements of detailing pharmacological properties, experimental protocols, and signaling pathways characteristic of this class of molecules, this document will focus on a well-researched representative C-glycoside, Glucoevatromonoside (GEV) . GEV is a cardiac glycoside that exhibits significant anti-cancer properties, and its mechanisms of action are illustrative of the potential therapeutic activities of related C-glycosides.
Introduction
C-glycosides are a class of naturally occurring compounds characterized by a sugar moiety linked to an aglycone through a C-C bond. This linkage confers greater stability against enzymatic hydrolysis compared to their O-glycoside counterparts, making them attractive candidates for drug development.[1] Many C-glycosides, particularly cardiac glycosides, have demonstrated potent biological activities, including anti-cancer, anti-inflammatory, and antiviral effects.[1][2] The primary mechanism for many cardiac glycosides involves the inhibition of the Na+/K+-ATPase, a transmembrane protein crucial for maintaining cellular ion homeostasis.[3][4][5]
This guide provides a detailed overview of the pharmacological properties of Glucoevatromonoside (GEV), a cardenolide identified for its potent anti-cancer activity, as a representative analogue for understanding the potential of compounds like this compound.[6][7]
Pharmacological Properties of Glucoevatromonoside (GEV)
GEV has been shown to possess significant cytostatic and cytotoxic effects against various cancer cell lines.[6] Its pharmacological profile is characterized by the induction of cell type-specific cell death mechanisms and the modulation of cell cycle progression.[7]
Anti-Cancer Activity
GEV demonstrates potent anti-proliferative and cytotoxic activity against human cancer cells, notably in lung carcinoma and acute myeloid leukemia.[6] Of 46 cardenolides screened, GEV was identified as having the most potent cytotoxic effect on A549 non-small cell lung cancer cells.[8]
-
In A549 Lung Cancer Cells: GEV induces a caspase-independent, non-canonical form of cell death.[6][7] This is accompanied by significant morphological alterations, including pyknotic nuclei.[8]
-
In U937 Acute Myeloid Leukemia Cells: In contrast, GEV triggers caspase-dependent apoptosis.[6][7] This highlights a cancer type-specific mechanism of action.
GEV also exhibits differential toxicity, showing reduced toxicity toward non-cancerous cell types.[6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments on the effects of Glucoevatromonoside on cancer cell lines.
Table 1: Cytotoxicity of Glucoevatromonoside (GEV)
| Cell Line | Compound | IC50 (nM) | Reference |
| A549 (Lung Carcinoma) | Glucoevatromonoside | 19.3 ± 4.5 | [8] |
| A549 (Lung Carcinoma) | Paclitaxel (Control) | 260.5 ± 70.8 | [8] |
Table 2: Effect of GEV on Cell Death in A549 and U937 Cells
| Cell Line | GEV Concentration (nM) | Treatment Duration (h) | % Cell Death (Trypan Blue) | Reference |
| A549 | 50 | 24 | 21% | [8] |
| A549 | 100 | 24 | 36% | [8] |
| A549 | 50 | 48 | 40% | [8] |
| A549 | 100 | 48 | 53% | [8] |
| U937 | 100 | 48 | ~40% | [8] |
Table 3: Effect of GEV on Cell Cycle Distribution in A549 Cells
| Treatment Duration (h) | Cell Cycle Phase | % of Cells (Control) | % of Cells (GEV-treated) | Reference |
| 24 | G2/M | Not specified | ~30% increase | [8] |
| 48 | G2/M | Not specified | ~30% increase | [8] |
Mechanism of Action
The primary molecular target of GEV, like other cardiac glycosides, is the α subunit of the Na+/K+-ATPase.[6][7]
-
Na+/K+-ATPase Inhibition: Computational docking analyses predict that GEV binds with high affinity to the extracellular ion pathway of the Na+/K+-ATPase, which is the known binding site for cardiac glycosides.[8] Inhibition of this pump disrupts the cellular ion gradient, leading to a cascade of downstream signaling events that can trigger cell death.[9]
-
Induction of Cell Death: GEV induces cell death through distinct pathways depending on the cellular context:
-
Caspase-Independent Cell Death (A549 cells): In A549 lung cancer cells, GEV-induced cell death is not associated with the activation of caspases 3 and 7.[8]
-
Caspase-Dependent Apoptosis (U937 cells): In U937 leukemia cells, GEV induces classical apoptosis characterized by nuclear condensation and fragmentation, which is dependent on caspase activation.[8]
-
-
Cell Cycle Arrest: GEV causes an accumulation of A549 cells in the G2/M phase of the cell cycle.[6][7] This arrest is associated with the downregulation of cyclin B1 and p53.[8]
Signaling Pathways
Na+/K+-ATPase Signaling Cascade
The inhibition of Na+/K+-ATPase by GEV initiates a signaling cascade that ultimately leads to cell cycle arrest and apoptosis.
Caption: GEV inhibits Na+/K+-ATPase, leading to cell death pathways.
Caspase-Dependent Apoptosis Pathway (in U937 Cells)
In U937 cells, GEV triggers the intrinsic apoptosis pathway, which is mediated by caspases.
Caption: GEV-induced caspase-dependent apoptosis pathway in U937 cells.
G2/M Cell Cycle Arrest Pathway (in A549 Cells)
GEV induces G2/M arrest in A549 cells, a process regulated by cyclin-dependent kinases (CDKs) and their associated cyclins.
Caption: GEV-induced G2/M cell cycle arrest in A549 cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to characterize the pharmacological properties of GEV.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+/K+-ATPase and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Glycoside Glucoevatromonoside Induces Cancer Type-Specific Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inpst.net [inpst.net]
- 8. Cardiac Glycoside Glucoevatromonoside Induces Cancer Type-Specific Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
Glaucoside C: An In-depth Technical Guide on its Presumed Mechanism of Action in Cancer Cells
Disclaimer: Scientific literature explicitly detailing the comprehensive mechanism of action of Glaucoside C in cancer cells is limited. This guide synthesizes the known anti-cancer activities of this compound with the well-documented mechanisms of the broader class of cardiac glycosides to which it belongs. The signaling pathways, quantitative data, and experimental protocols are presented based on representative studies of closely related compounds and are intended to provide a probable framework for understanding the action of this compound.
Executive Summary
This compound is a cardiac glycoside that has been evaluated for its cytotoxic effects against human colon cancer cell lines, including HT-29 and HCT 116.[1] While specific mechanistic studies on this compound are not extensively available, its classification as a cardiac glycoside suggests a mode of action consistent with this family of natural compounds. Cardiac glycosides are well-documented as potent inhibitors of cancer cell proliferation and inducers of cell death through various mechanisms.[2][3] The primary molecular target is the Na+/K+-ATPase ion pump, the inhibition of which leads to downstream modulation of multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[2][4] This technical guide will provide an in-depth overview of the presumed mechanism of action of this compound, drawing parallels from closely related and extensively studied cardiac glycosides.
Core Mechanism of Action: Na+/K+-ATPase Inhibition
The foundational mechanism of action for cardiac glycosides is the inhibition of the α-subunit of the Na+/K+-ATPase pump located in the plasma membrane of cells.[4] This inhibition disrupts the electrochemical gradient of sodium and potassium ions across the cell membrane, leading to an increase in intracellular sodium concentration. This, in turn, affects the function of the Na+/Ca2+ exchanger, resulting in an accumulation of intracellular calcium. This disruption of ion homeostasis is a critical initiating event that triggers a cascade of downstream signaling events culminating in anti-cancer effects.[4]
Impact on Key Signaling Pathways
The alteration in intracellular ion concentrations initiated by this compound likely modulates several key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival in many cancers. Cardiac glycosides, such as Lanatoside C, have been shown to suppress cancer cell growth by attenuating the PI3K/Akt/mTOR signaling pathway.[5] It is plausible that this compound exerts a similar inhibitory effect, leading to decreased phosphorylation of Akt and mTOR, and subsequent downstream effects on protein synthesis and cell proliferation.
References
- 1. This compound | CAS:81474-89-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Cancer Therapeutic Potential of Cardiac Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac glycosides in cancer research and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling Glaucoside C: A Technical Guide to its Discovery, Natural Occurrence, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucoside C, a saikosaponin first identified in the roots of Atriplex glauca L. var. ifiniensis (Caball) Maire, has emerged as a molecule of interest in oncological research.[1] This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of the biological activity of this compound. Detailed experimental protocols for its isolation and analysis are presented, alongside a summary of its cytotoxic effects against human colon cancer cell lines. Furthermore, this document explores the potential signaling pathways modulated by this compound, drawing parallels with the known mechanisms of other saikosaponins.
Discovery and Natural Occurrence
This compound was first isolated and characterized in 2011 from the roots of Atriplex glauca L. var. ifiniensis (Caball) Maire, a plant belonging to the Amaranthaceae family.[1] Alongside this compound, two other novel saikosaponins, Glaucasides A and B, were also identified. This discovery highlighted the genus Atriplex as a source of unique triterpenoid (B12794562) saponins.[2][3]
Subsequent phytochemical studies have also identified this compound in Radix Cynanchi Atrati, the dried root of Cynanchum atratum, a plant used in traditional Chinese medicine. This finding suggests a broader distribution of this compound within the plant kingdom than initially reported.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part |
| Atriplex glauca L. var. ifiniensis (Caball) Maire | Amaranthaceae | Roots |
| Radix Cynanchi Atrati (Cynanchum atratum) | Apocynaceae | Roots |
Experimental Protocols
Isolation of this compound from Atriplex glauca Roots
The following protocol is a generalized procedure for the isolation of saikosaponins from the roots of Atriplex species, based on common phytochemical methodologies.
DOT Script for Isolation Workflow:
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Air-dried and powdered roots of Atriplex glauca are macerated with methanol (B129727) (MeOH) at room temperature. The process is repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol (n-BuOH). The n-BuOH fraction, which contains the saponins, is collected and concentrated.
-
Column Chromatography: The n-BuOH extract is subjected to column chromatography on a silica (B1680970) gel column.
-
Gradient Elution: The column is eluted with a gradient of chloroform-methanol-water (CHCl3-MeOH-H2O) of increasing polarity to separate the different components.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
Final Purification: The fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Quantification of this compound in Radix Cynanchi Atrati
A validated high-performance liquid chromatography (HPLC) method coupled with mass spectrometry (MS) has been developed for the quantification of this compound.
Methodology:
-
Chromatographic System: Agilent 1100 series HPLC system.
-
Column: Zorbax SB-C18 column (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Detection: Electrospray ionization mass spectrometry (ESI-MS).
Biological Activity and Potential Mechanisms of Action
Cytotoxic Activity
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Activity | IC50 Value |
| HT-29 | Human Colon Carcinoma | Cytotoxic | Data not available |
| HCT 116 | Human Colon Carcinoma | Cytotoxic | Data not available |
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not yet been fully elucidated, the broader class of saikosaponins has been shown to exert anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis).[4][5] Key signaling pathways implicated in the action of other saikosaponins include:
-
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Several saikosaponins have been shown to inhibit this pathway, leading to decreased cancer cell viability.[6]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway is a known mechanism of action for some anticancer compounds.[5]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer. Inhibition of NF-κB activation by saikosaponins can suppress tumor growth and sensitize cancer cells to other treatments.[7]
DOT Script for Potential Signaling Pathways:
Caption: Potential signaling pathways targeted by this compound.
Future Directions
The discovery of this compound and its initial cytotoxic screening opens up several avenues for future research. Elucidating the precise IC50 values against a broader panel of cancer cell lines is a crucial next step. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by this compound. Investigating its potential synergistic effects with existing chemotherapeutic agents could also lead to the development of novel combination therapies for colon and other cancers. The structural uniqueness of this compound also makes it an interesting candidate for structure-activity relationship (SAR) studies to design more potent and selective anticancer agents.
References
- 1. Glaucasides A-C, three saikosaponins from Atriplex glauca L. var. ifiniensis (Caball) Maire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pjbb.wum.edu.pk [pjbb.wum.edu.pk]
- 4. Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Saikosaponin-d Enhances the Anticancer Potency of TNF-α via Overcoming Its Undesirable Response of Activating NF-Kappa B Signalling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Glaucoside C: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Glaucoside C, a steroidal glycoside of interest. Due to the limited public availability of the original spectral data for this compound, this document presents a detailed analysis of a closely related and well-characterized steroidal glycoside, Stauntoside M, isolated from Cynanchum stauntonii. The methodologies and data presented here serve as a representative example for the structural analysis of this class of compounds.
Introduction
This compound is a C21 steroidal glycoside first reported to be isolated from Cynanchum glaucescens. The structural elucidation of such complex natural products relies heavily on a combination of chromatographic separation techniques and sophisticated spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide outlines the typical experimental protocols and presents the spectroscopic data in a structured format to aid in the understanding of the structural characterization of this class of molecules.
Data Presentation
The following tables summarize the quantitative NMR data for the representative steroidal glycoside, Stauntonside M.
Table 1: ¹H NMR Spectroscopic Data for Stauntonside M (in C₅D₅N)
| Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Aglycone | |||
| 1 | 1.55, 2.10 | m | |
| 2 | 1.95, 2.25 | m | |
| 3 | 4.15 | m | |
| 4 | 1.60, 2.40 | m | |
| 5 | - | - | |
| 6 | 5.40 | br s | |
| 7 | 1.80, 2.05 | m | |
| 9 | 2.55 | m | |
| 10 | - | - | |
| 11 | 1.65, 1.90 | m | |
| 12 | 3.95 | dd | 10.0, 4.0 |
| 13 | - | - | |
| 15 | 2.15, 2.60 | m | |
| 16 | 4.85 | m | |
| 17 | 3.20 | d | 8.0 |
| 18 | 1.45 | s | |
| 19 | 1.20 | s | |
| 20 | - | - | |
| 21 | 2.25 | s | |
| Sugar Moieties | |||
| Glc-1' | 4.90 | d | 7.5 |
| Glc-1'' | 5.25 | d | 7.5 |
| Glc-1''' | 5.10 | d | 7.5 |
Table 2: ¹³C NMR Spectroscopic Data for Stauntonside M (in C₅D₅N)
| Position | Chemical Shift (δ) [ppm] |
| Aglycone | |
| 1 | 38.5 |
| 2 | 30.0 |
| 3 | 78.0 |
| 4 | 39.5 |
| 5 | 141.0 |
| 6 | 121.5 |
| 7 | 32.0 |
| 8 | 40.5 |
| 9 | 50.0 |
| 10 | 37.0 |
| 11 | 21.5 |
| 12 | 75.0 |
| 13 | 175.0 |
| 14 | 85.0 |
| 15 | 35.0 |
| 16 | 78.5 |
| 17 | 62.0 |
| 18 | 15.0 |
| 19 | 19.0 |
| 20 | 210.0 |
| 21 | 31.0 |
| Sugar Moieties | |
| Glc-1' | 102.0 |
| Glc-1'' | 102.5 |
| Glc-1''' | 101.5 |
Mass Spectrometry Data of Stauntonside M
The positive-ion HRESI-MS of Stauntonside M showed a pseudomolecular ion peak at m/z 961.4767 [M+Na]⁺, corresponding to the molecular formula C₄₈H₇₄O₁₈.
Experimental Protocols
The isolation and structural elucidation of steroidal glycosides from Cynanchum species generally follow a standardized workflow.
Isolation and Purification
-
Extraction: The dried and powdered roots of the Cynanchum species are typically extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1]
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed with gradient solvent systems, such as chloroform-methanol or methanol-water mixtures.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Samples are typically dissolved in deuterated pyridine (B92270) (C₅D₅N) or methanol (B129727) (CD₃OD). Tetramethylsilane (TMS) is used as an internal standard.[2] These experiments are crucial for determining the structure of the aglycone, identifying the sugar moieties, and establishing the glycosidic linkages.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition of the glycoside.[2] Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation patterns, helping to elucidate the sequence and linkage of the sugar units.
Mandatory Visualization
The following diagrams illustrate the general workflow for the isolation and structural elucidation of steroidal glycosides and a logical relationship for their characterization.
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: Logical relationship for the structural elucidation of this compound.
References
In Vitro Anticancer Activity of Glaucoside C: A Technical Overview
Disclaimer: Despite a comprehensive search of available scientific literature, no specific studies detailing the in vitro anticancer activity, cytotoxic effects, or mechanism of action for a compound explicitly identified as "Glaucoside C" could be located. The information presented herein is based on a closely related C21-steroidal glycoside, referred to as "CG" in a key study, which was isolated from Cynanchum auriculatum and first described by Warashina et al. in 1995. While this compound is believed to be this compound, a definitive structural confirmation linking it to publicly available data for this compound was not possible. Therefore, the following data should be interpreted with this consideration.
This technical guide provides an in-depth overview of the reported in vitro anticancer activities of a C21-steroidal glycoside (CG), a compound structurally related to or believed to be this compound. The guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of compounds.
Cytotoxic Activity
The C21-steroidal glycoside (CG) has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. The primary method for evaluating this cytotoxicity was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.
Data Presentation
The inhibitory effects of CG were found to be both concentration- and time-dependent.
Table 1: Concentration-Dependent Cytotoxicity of CG on Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| SGC-7901 | Gastric Cancer | 48 h | ~12.2 |
| HT-29 | Colon Cancer | 48 h | ~16.4 |
| HEPG-2 | Hepatoma | 48 h | Not explicitly stated, but concentration-dependent inhibition was observed. |
Data synthesized from a study on a C21-steroidal glycoside (CG) from Cynanchum auriculatum.
Table 2: Time-Dependent Cytotoxicity of CG on SGC-7901 Human Gastric Cancer Cells
| Concentration (µM) | 24 h (% Viability) | 48 h (% Viability) | 72 h (% Viability) |
| 5.4 | ~80% | ~60% | ~45% |
| 10.8 | ~60% | ~40% | ~25% |
| 21.6 | ~40% | ~20% | ~10% |
Values are estimations based on graphical data from the source study.
Apoptosis Induction
In addition to direct cytotoxicity, CG was observed to induce apoptosis in cancer cells. Morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, were noted in SGC-7901 cells following treatment with CG at concentrations of 10.8 µM and 21.6 µM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of CG's anticancer activity.
Cell Lines and Culture
-
Cell Lines:
-
SGC-7901 (Human gastric cancer)
-
HT-29 (Human colon cancer)
-
HEPG-2 (Human hepatoma)
-
-
Culture Conditions: Cells were maintained in an appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS). The cultures were incubated at 37°C in a humidified atmosphere containing 5% CO2.
MTT Assay for Cell Viability
This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells were seeded into 96-well microtiter plates at a density of 3 x 10³ cells per well in 100 µl of culture medium supplemented with 10% FBS.
-
Incubation: The plates were incubated overnight at 37°C to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of CG (e.g., 2.7, 5.4, 10.8, 21.6, and 43.2 µM). A negative control group was treated with 0.1% DMSO.
-
Incubation: The cells were then incubated for the desired time periods (e.g., 48 hours for concentration-dependent assays or 24, 48, and 72 hours for time-dependent assays).
-
MTT Addition: Following the treatment incubation, 20 µl of MTT solution (5 g/l) was added to each well.
-
Formazan Formation: The plates were incubated for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: The medium was carefully discarded, and 150 µl of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The optical density (OD) was measured at 570 nm using an ELISA plate reader. Cell viability was calculated relative to the vehicle-treated control cells.
Signaling Pathways
The precise signaling pathways through which this compound or the related CG exerts its anticancer effects have not been elucidated in the reviewed literature. Research into other glycosides suggests potential involvement of pathways that regulate apoptosis and cell cycle, such as the PI3K/Akt, MAPK, or Wnt/β-catenin pathways. However, a specific diagram for this compound cannot be generated without direct experimental evidence. Future research should focus on identifying the molecular targets and downstream signaling cascades affected by this compound to better understand its mechanism of action.
Conclusion and Future Directions
The C21-steroidal glycoside (CG), putatively identified as this compound, demonstrates potent in vitro cytotoxic and apoptosis-inducing activities against several human cancer cell lines. The provided data and protocols establish a foundation for its further investigation as a potential anticancer agent.
Key areas for future research include:
-
Definitive structural elucidation and confirmation of the active compound.
-
Expansion of cytotoxicity screening to a broader panel of cancer cell lines, including drug-resistant models.
-
In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this compound.
-
Evaluation of in vivo efficacy and safety in preclinical animal models.
These efforts will be crucial in determining the therapeutic potential of this compound for clinical development.
A Technical Guide to the Preliminary Toxicity Screening of Glaucoside C
This technical guide provides a comprehensive overview of the preliminary toxicity screening for Glaucoside C, a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum.[1] The content is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and a roadmap for further toxicological assessment.
Executive Summary
This compound has demonstrated notable anticancer activity, warranting further investigation into its safety profile for potential therapeutic applications.[1] Preliminary toxicity data is currently limited to in-vitro cytotoxicity assessments. This document outlines the existing cytotoxicity data and provides a framework of standard toxicological assays necessary for a comprehensive preliminary safety evaluation. The provided protocols and workflows are based on established methodologies to guide further research.
Known Toxicological Data: In-Vitro Cytotoxicity
The primary toxicological evaluation of this compound reported to date involves its cytotoxic effects on several human cancer cell lines. The compound's ability to inhibit cell viability was assessed, with the half-maximal inhibitory concentration (IC50) determined for each cell line.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
|---|---|---|---|
| SGC-7901 | Gastric Cancer | 48 hours | 10.8 |
| HT-29 | Colon Cancer | 48 hours | 21.6 |
| HEPG-2 | Hepatoma | 48 hours | 43.2 |
Data extracted from a study on the cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside (CG) from Cynanchum auriculatum.[1]
For comparative context, a different glaucoside isolated from Eugenia jambolana has also been evaluated for its cytotoxic properties.
Table 2: Cytotoxicity of a Glaucoside from Eugenia jambolana
| Cell Line | Cancer Type | Assay Duration | IC50 (µg/mL) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 24 hours | 176.2 |
Note: This is a different compound from this compound and data is provided for contextual purposes only.[2]
Experimental Protocols
A robust preliminary toxicity screening involves a battery of tests to assess different toxicological endpoints.[3] The following section details the specific protocol used for the existing this compound data and provides standard methodologies for subsequent essential tests.
This colorimetric assay was used to measure the metabolic activity of cells as an indicator of cell viability following exposure to this compound.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[4][5]
Protocol:
-
Cell Seeding: Seed cells (e.g., SGC-7901, HT-29, HEPG-2) into 96-well microtiter plates at a density of 3 x 10³ cells per well in 100 µL of culture medium supplemented with 10% Fetal Bovine Serum (FBS).[1]
-
Incubation: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 2.7, 5.4, 10.8, 21.6, and 43.2 µM).[1] A vehicle control (e.g., 0.1% DMSO) must be included.[1]
-
Incubation: Incubate the treated plates for a specified period (e.g., 48 hours) at 37°C.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 g/L) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Discard the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.[1]
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Genotoxicity testing is crucial to identify compounds that can cause genetic damage.[6] A standard preliminary screening battery often includes a bacterial reverse mutation assay and an in-vitro micronucleus test.[7]
3.2.1 Bacterial Reverse Mutation (Ames) Test (OECD TG 471) The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis.[8] It evaluates the ability of a test compound to cause mutations that revert the bacteria to a non-auxotrophic state.
Protocol Outline:
-
Strains: Select appropriate bacterial strains.
-
Metabolic Activation: Perform the assay with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.[9]
-
Exposure: Expose the bacterial strains to a range of concentrations of this compound using either the plate incorporation or pre-incubation method.[10]
-
Incubation: Incubate the plates for 48-72 hours.
-
Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[8]
3.2.2 In-Vitro Mammalian Cell Micronucleus Test (OECD TG 487) This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small nuclei formed from chromosome fragments or whole chromosomes that lag during cell division.[10]
Protocol Outline:
-
Cell Culture: Culture suitable mammalian cells (e.g., TK6, CHO) and expose them to various concentrations of this compound, with and without metabolic activation.
-
Cytochalasin B: Add Cytochalasin B to block cytokinesis, allowing for the identification of cells that have completed one mitosis.
-
Harvest and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Analysis: Using microscopy, score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates clastogenic or aneugenic potential.[7]
This in-vivo test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[7] It is used to determine the median lethal dose (LD50) and identify signs of toxicity.[11]
Protocol Outline:
-
Animal Model: Typically conducted in rodents (e.g., rats or mice).[3]
-
Dosing: Administer this compound via oral gavage in a stepwise procedure using a limited number of animals. A starting dose (e.g., 300 mg/kg) is chosen.
-
Observation: Observe animals for signs of toxicity and mortality for up to 14 days.[3]
-
Dose Adjustment: The results from the first animal determine the dose for the next animal (either higher or lower).
-
Endpoint: The test concludes when mortality is observed, a limit dose (e.g., 2000 mg/kg) is reached without mortality, or clear signs of toxicity are seen at a specific dose level.[11] The LD50 value is then estimated.
Recommended Comprehensive Screening Workflow
A logical progression of toxicity tests is essential for efficient and ethical drug development. The following workflow illustrates a standard approach for the preliminary toxicity screening of a novel compound like this compound.
Conclusion
The available data indicates that this compound exhibits dose-dependent cytotoxic activity against several cancer cell lines. While this supports its potential as an anticancer agent, it also underscores the need for a thorough toxicological evaluation. The provided guide offers the necessary experimental frameworks to expand upon this initial finding. A comprehensive assessment, including genotoxicity and acute in-vivo toxicity studies, is a critical next step to establish a foundational safety profile for this compound and determine its viability for further preclinical and clinical development.
References
- 1. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of a glaucoside from Eugenia jambolana against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. Toxicology and Safety Assessment - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 8. Genotoxicity studies on a high-purity rebaudioside A preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity testing of extracts of a Swedish moist oral snuff - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Glaucoside C and Its Therapeutic Potential: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Disclaimer: Scientific literature on a specific compound named "Glaucoside C," a C21 steroidal saponin, is currently limited. To provide a comprehensive technical guide as requested, this document will focus on Cyanidin-3-O-glucoside (C3G) , a widely researched and representative member of the glucoside class of compounds with significant therapeutic potential. The principles, experimental methodologies, and signaling pathways discussed for C3G are foundational to the study of many glucosides and can serve as a valuable reference for investigating less-characterized molecules like this compound.
Introduction to Cyanidin-3-O-glucoside (C3G)
Cyanidin-3-O-glucoside (C3G) is one of the most abundant anthocyanins found in a variety of pigmented fruits and vegetables, such as berries, black rice, and purple corn.[1] As a member of the flavonoid family, C3G has garnered significant scientific interest due to its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in the pathogenesis of numerous chronic diseases. This document provides a detailed overview of the current understanding of C3G as a potential therapeutic agent, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.
Therapeutic Potential and Mechanisms of Action
C3G exhibits a broad spectrum of biological activities, making it a promising candidate for the prevention and treatment of various diseases. Its primary mechanisms of action include potent antioxidant and anti-inflammatory effects, induction of apoptosis in cancer cells, and protection of neuronal cells from damage.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. C3G has been shown to exert significant anti-inflammatory effects by modulating several critical signaling pathways.[2] One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway .[2][5] By suppressing NF-κB activation, C3G reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] Additionally, C3G can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway , which upregulates the expression of antioxidant and cytoprotective enzymes.[2][6]
dot
Caption: C3G's Inhibition of the NF-κB Signaling Pathway.
Anticancer Activity
C3G has demonstrated promising anticancer effects in various cancer cell lines and animal models.[8][9][10] Its mechanisms of action are multifaceted and include:
-
Induction of Apoptosis: C3G can trigger programmed cell death in cancer cells by activating caspase-3 and modulating the expression of apoptosis-related proteins.[9][11]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[9]
-
Inhibition of Angiogenesis: C3G has been shown to inhibit the formation of new blood vessels that tumors need to grow.
-
Modulation of Signaling Pathways: It can interfere with critical cancer-related signaling pathways such as MAPK, STAT3, and AKT.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The therapeutic potential of cyanidin-3-O-glucoside relating to female reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of anthocyanins and its major component cyanidin-3-O-glucoside (C3G) in the central nervous system: An outlined review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanidin and Cyanidin-3-Glucoside Alleviate Peptic Ulcer Disease: Insights from in vitro, and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of anticancer activity and antioxidant activity between cyanidin-3-O-glucoside liposomes and cyanidin-3-O-glucoside in Caco-2 cells in vitro - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. The anticancer effects of cyanidin 3-O-glucoside combined with 5-fluorouracil on lung large-cell carcinoma in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Glaucoside C and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoside C, a C21 steroidal glycoside primarily isolated from plants of the Cynanchum genus, such as Cynanchum stauntonii and Cynanchum glaucescens, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the biological activities of this compound and its related derivatives, with a focus on their cytotoxic and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Cytotoxic Activity
This compound and its derivatives, particularly C21 steroidal glycosides isolated from Cynanchum species, have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of this activity is believed to be the induction of apoptosis.
Quantitative Data for Cytotoxic Activity
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of this compound and related C21 steroidal glycosides against various cancer cell lines.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | IC₅₀ (µM) | Citation |
| This compound | HEPG-2 (Hepatoma) | 12.2 | [1] |
| This compound | HT-29 (Colon Cancer) | 16.4 | [1] |
| This compound | SGC-7901 (Gastric Cancer) | 12.6 | [1] |
Table 2: Cytotoxic Activity of this compound Derivatives and Related C21 Steroidal Glycosides
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Source Organism | Citation |
| Cynanotin A | HL-60 (Leukemia) | >40 | Cynanchum otophyllum | [2] |
| Cynanotin B | HL-60 (Leukemia) | >40 | Cynanchum otophyllum | [2] |
| Cynanotin C | HL-60 (Leukemia) | 11.4 | Cynanchum otophyllum | [2] |
| Cynanotin D | HL-60 (Leukemia) | 15.7 | Cynanchum otophyllum | [2] |
| Cynanotin E | HL-60 (Leukemia) | 16.1 | Cynanchum otophyllum | [2] |
| Cynanotin F | HL-60 (Leukemia) | 18.2 | Cynanchum otophyllum | [2] |
| Cynanotin G | HL-60 (Leukemia) | 20.3 | Cynanchum otophyllum | [2] |
| Cynanotin H | HL-60 (Leukemia) | 22.4 | Cynanchum otophyllum | [2] |
| Komaroside R | HL-60 (Leukemia) | 6.2 | Cynanchum komarovii | [3] |
| Komaroside S | HL-60 (Leukemia) | 17.6 | Cynanchum komarovii | [3] |
| Auriculoside A | MCF-7 (Breast Cancer) | Not specified (Significant inhibition) | Cynanchum auriculatum | [4] |
| Stauntoside O | HepG2 (Hepatoma) | 43.15 | Cynanchum stauntonii | [4] |
| Stauntoside Q | HepG2 (Hepatoma) | 34.36 | Cynanchum stauntonii | [4] |
| Cynaforroside K-Q | (Not specified) | (Weak activity) | Cynanchum forrestii | [5] |
| Cynapanoside D-G, I | HL-60, HT-29, PC-3, MCF-7 | (Moderate cytotoxicity) | Cynanchum paniculatum | [6] |
| Cynapanoside H | HL-60, HT-29, PC-3, MCF-7 | 8.3, 7.5, 34.3, 19.4 | Cynanchum paniculatum | [6] |
| Caudatin-2,6-dideoxy-3-O-methyl-β-D-cymaropyranoside | SMMC-7721 (Hepatoma) | 13.49 | Cynanchum auriculatum | [7] |
| Caudatin | SMMC-7721 (Hepatoma) | 24.95 | Cynanchum auriculatum | [7] |
| Unnamed C21 Glycoside (Cpd 4) | A549 (Lung), HepG2 (Hepatoma), 4T1 (Breast) | 26.82, 12.24, 44.12 | Cynanchum stauntonii | [8] |
| New C21 Glycosides (Cpds 1, 5, 8, 10, 22) | SW480 (Colon), MDA-MB-231 (Breast) | 8.76-17.90, 10.97-12.07 | Cynanchum auriculatum | [9] |
Anti-inflammatory Activity
C21 steroidal glycosides from Cynanchum species have also been investigated for their anti-inflammatory properties. This activity is primarily assessed by measuring the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
Quantitative Data for Anti-inflammatory Activity
Table 3: Anti-inflammatory Activity of C21 Steroidal Glycosides from Cynanchum Species
| Compound(s) | Assay | Cell Line | Effect | Citation |
| Stauntosides O, S, and others | iNOS Expression | RAW246.7 | Significant inhibition | [4] |
| Stauntoside Q | COX-2 Expression | RAW246.7 | Clear reduction | [4] |
| Cynbungenins L-O | NO Production | RAW264.7 | Significant inhibition at 50 µM | [10] |
| Cynbungenins N & O | NO Production | RAW264.7 | Stronger inhibition than indomethacin | [10] |
Proposed Mechanisms of Action: Signaling Pathways
The biological activities of this compound and its derivatives are likely mediated through the modulation of key intracellular signaling pathways. Based on studies of related glycosides, the NF-κB, MAPK, and JAK/STAT pathways are putative targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and cell survival. Its inhibition is a key mechanism for the anti-inflammatory and pro-apoptotic effects of many natural products. It is hypothesized that this compound may inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which would otherwise lead to the nuclear translocation of the p65 subunit and transcription of pro-inflammatory and anti-apoptotic genes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is common in cancer. This compound may exert its cytotoxic effects by modulating the phosphorylation status of key kinases in this cascade, potentially leading to the activation of pro-apoptotic signals.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for transmitting signals from cytokines and growth factors, thereby influencing cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound may interfere with this pathway by inhibiting the phosphorylation of JAK and/or STAT proteins, thus preventing the transcription of target genes that promote cancer cell survival.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound and its derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., HEPG-2, HT-29, SGC-7901) in 96-well plates at a density of 3 x 10³ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Culture and treat cells with the desired concentrations of the test compound.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect the levels of specific proteins (e.g., p-p65, p-ERK) to elucidate the mechanism of action.
-
Cell Lysis: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and its related C21 steroidal glycosides from Cynanchum species represent a promising class of natural products with potent cytotoxic and anti-inflammatory activities. Their pro-apoptotic effects in various cancer cell lines, coupled with their potential to modulate key inflammatory signaling pathways, underscore their therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships of this compound derivatives and to confirm their precise mechanisms of action on the NF-κB, MAPK, and JAK/STAT signaling pathways. The experimental protocols and data summarized in this guide provide a solid foundation for future investigations in this area.
References
- 1. Eight new C21-steroidal glycosides from the roots of Cynanchum auriculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C21 steroidal glycosides with cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. C21 steroidal glycosides from Cynanchum stauntonii induce apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pregnane C21-Steroids with Anti-Inflammatory Activity from the Roots of Cynanchum bungei - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of C-Glycosidic Bonds for Researchers, Scientists, and Drug Development Professionals
Introduction
C-glycosidic bonds, which form a direct carbon-carbon linkage between a sugar moiety and an aglycone, are of paramount importance in the fields of medicinal chemistry and drug development.[1][2] Unlike their more common O- and N-glycosidic counterparts, C-glycosides exhibit remarkable resistance to both chemical and enzymatic hydrolysis.[3][4][5] This inherent stability confers a longer biological half-life and improved pharmacokinetic profiles to molecules containing this linkage, making them highly attractive candidates for therapeutic agents.[6][7] This technical guide provides a comprehensive overview of the stability of C-glycosidic bonds, detailing the factors that influence their integrity, methodologies for their evaluation, and the mechanisms underlying their cleavage.
I. Comparative Stability of Glycosidic Bonds
The defining feature of C-glycosides is their enhanced stability, which arises from the robust nature of the C-C bond connecting the glycone and aglycone. This bond is significantly more resistant to cleavage by acid and enzymatic hydrolysis than the C-O bond found in O-glycosides.[3][8] While O-glycosides can be readily hydrolyzed under moderately acidic conditions or by a wide array of glycosidase enzymes, C-glycosides remain largely intact under similar physiological conditions.[3][4][8] This resistance to degradation is a key factor in their favorable pharmacokinetic properties, as they can bypass enzymatic breakdown in the small intestine.
II. Factors Influencing the Stability of C-Glycosidic Bonds
While C-glycosidic bonds are notably stable, their integrity can be compromised under specific and often harsh experimental conditions. Understanding these factors is crucial for the development of robust analytical methods and for predicting the shelf-life of C-glycoside-containing pharmaceuticals. The primary factors influencing their stability are:
-
pH: Extreme pH levels, particularly strongly alkaline conditions, can promote the degradation of the flavonoid structure of some C-glycosides.[8] While highly resistant to acid hydrolysis compared to O-glycosides, prolonged exposure to strong acids at elevated temperatures can induce cleavage.[9]
-
Temperature: High temperatures, especially when combined with extreme pH, can accelerate the degradation of C-glycosides.[8] Thermal degradation studies are a key component of forced degradation testing to establish a molecule's intrinsic stability.[10]
-
Enzymatic Activity: Although resistant to most common glycosidases, specific enzymes capable of cleaving C-glycosidic bonds have been identified, particularly in soil and intestinal microorganisms.[1][11] The enzymatic cleavage is not a simple hydrolysis but rather a more complex, multi-step process.[11][12]
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of C-glycosides, particularly those with susceptible functional groups on the aglycone.[8] Forced degradation studies often include oxidative stress conditions to assess this vulnerability.[13][14]
III. Quantitative Analysis of C-Glycoside Stability
The following tables summarize quantitative data on the stability of glycosidic bonds under various conditions. It is important to note that data for C-glycosides is less abundant than for O-glycosides, reflecting their inherent stability.
Table 1: Stability of Glycosides under Acidic Conditions
| Glycoside Type | Compound | pH | Temperature (°C) | Time (h) | Degradation (%) | Reference |
| O-Glycoside | Stevioside | 3 | 80 | 72 | 55 | [15] |
| O-Glycoside | Stevioside | 2 | 80 | 72 | 100 | [15] |
| O-Glycoside | Dhurrin (B190987) | 4 | 25 | 530 days (t½) | 50 | [16] |
| O-Glycoside | Dhurrin | 8.6 | 25 | 1.2 | 50 | [16] |
| C-Glycoside | Orientin | Gastric/Intestinal | 37 | In vitro digestion | No change | [4] |
Table 2: Kinetic Parameters for Enzymatic Cleavage of a C-Glycoside Metabolizing Enzyme
| Enzyme | Substrate | Vmax (µmol/min/mg) | Km (µM) | Ki (mM) | Reference |
| CarA (C-glycoside 3-oxidase) | Carminic acid | 3.4 ± 0.1 | 11 ± 1 | 1.1 ± 0.1 | [11] |
IV. Experimental Protocols for Stability Assessment
Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis
This protocol outlines a general procedure for assessing the stability of a C-glycoside under acidic and basic stress conditions, a critical component of drug development and analytical method validation.[10][13]
-
Preparation of Stock Solution: Prepare a stock solution of the C-glycoside in a suitable solvent (e.g., methanol (B129727), acetonitrile (B52724), or water) at a concentration of approximately 1 mg/mL.[17]
-
Acid and Base Hydrolysis:
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or an elevated temperature such as 60-80°C) for a defined period (e.g., with time points at 2, 4, 8, and 24 hours).[14][18] Protect samples from light.[8]
-
Neutralization/Quenching: After each time point, withdraw an aliquot and neutralize the solution (acid with base, base with acid) to stop the degradation reaction.[18] Alternatively, quench the reaction by adding an equal volume of a solvent like methanol or acetonitrile.[8]
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC-MS method to quantify the remaining parent C-glycoside and identify any degradation products.[8][18]
-
Data Analysis: Plot the percentage of the remaining C-glycoside against time for each condition to determine the degradation kinetics.[8]
Protocol 2: Enzymatic Hydrolysis Assay
This protocol provides a framework for testing the susceptibility of a C-glycoside to enzymatic cleavage.
-
Substrate Preparation: Dissolve the C-glycoside in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5) to a final concentration of 1 mg/mL.[8]
-
Enzyme Solution: Prepare a fresh solution of the enzyme (e.g., a crude mixture like snailase or a specific C-glycosidase) in the same buffer. The optimal concentration of the enzyme needs to be determined empirically (a starting point could be 5 mg/mL for crude mixtures).[8]
-
Reaction Initiation: Add the enzyme solution to the substrate solution to start the reaction. Incubate at a constant, optimal temperature for the enzyme (e.g., 37°C).
-
Time-course Sampling: At predetermined time points, withdraw aliquots of the reaction mixture.
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding an organic solvent such as methanol.[8]
-
Sample Preparation for Analysis: Centrifuge the sample to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to identify and quantify the hydrolysis products and the remaining substrate.[8]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of C-glycoside stability.[18][19] A typical stability-indicating method would involve:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[20]
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[21]
-
Detection: A UV-Vis or Diode Array Detector (DAD) is used for quantification, often set at a wavelength where the aglycone has maximum absorbance (e.g., 254 nm).[21] Mass spectrometry (MS) can be coupled to HPLC (LC-MS) for the identification of degradation products.[8]
-
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[18]
V. Mechanisms of C-Glycosidic Bond Cleavage
Chemical Hydrolysis
The acid-catalyzed hydrolysis of glycosidic bonds typically proceeds via protonation of the glycosidic oxygen, followed by the formation of an oxocarbenium ion intermediate.[22] However, the C-C bond in C-glycosides is not susceptible to this mechanism under typical physiological or mild acidic conditions, which explains their high stability. Cleavage requires much more forcing conditions than for O-glycosides.
Enzymatic Cleavage
The enzymatic cleavage of C-glycosidic bonds is a specialized process that does not follow the typical hydrolytic mechanisms seen with O-glycosides.[1][11] Instead, it often involves a two-step process catalyzed by a complex of enzymes:
-
Oxidation: The first step is the oxidation of the sugar moiety, frequently at the C3' position, by an FAD- or NAD-dependent oxidase/dehydrogenase.[11][12] This oxidation is a prerequisite for the subsequent cleavage of the C-C bond.[12]
-
C-C Bond Cleavage: The introduction of a keto group at C3' facilitates the cleavage of the C-glycosidic bond, often through a β-elimination reaction.[1][11] This step is catalyzed by a C-deglycosylating enzyme.[1]
This two-step mechanism has been elucidated for the metabolism of puerarin, a C-glycoside, by human intestinal bacteria.[12]
VI. Conclusion
The exceptional stability of the C-glycosidic bond is a defining characteristic that has propelled C-glycosides to the forefront of modern drug discovery. Their resistance to chemical and enzymatic degradation translates into improved bioavailability and metabolic stability, addressing key challenges in pharmaceutical development. A thorough understanding of the factors that can influence their stability, coupled with robust analytical methodologies for their assessment, is essential for any researcher or scientist working with these promising molecules. While C-glycosides are not impervious to degradation, the conditions required for their cleavage are significantly more stringent than for other glycosides, underscoring their utility in creating durable and effective therapeutic agents.
References
- 1. Enzymatic β-elimination in natural product O- and C-glycoside deglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In V… [ouci.dntb.gov.ua]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAD-dependent C-glycoside–metabolizing enzymes in microorganisms: Screening, characterization, and crystal structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theoretical study on the glycosidic C–C bond cleavage of 3’’-oxo-puerarin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. asianjpr.com [asianjpr.com]
- 15. researchgate.net [researchgate.net]
- 16. Rate of hydrolysis and degradation of the cyanogenic glycoside - dhurrin - in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. benchchem.com [benchchem.com]
- 19. longdom.org [longdom.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
The Ethnobotanical Landscape of Glaucoside C: A Technical Guide for Researchers
An in-depth exploration of the traditional uses, phytochemical analysis, and pharmacological potential of plants containing the C21 steroidal glycoside, Glaucoside C.
Introduction
This compound is a C21 steroidal glycoside that has been identified in several plant species, most notably within the genera Cynanchum and Atriplex. These plants have a rich history of use in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM), for treating a variety of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, details experimental protocols for its extraction and analysis, and explores its putative signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals.
Ethnobotanical Uses of this compound Containing Plants
The primary plants known to contain this compound are found within the Cynanchum genus, specifically Cynanchum atratum, Cynanchum paniculatum, and Cynanchum glaucescens, as well as in Atriplex glauca. Ethnobotanical studies have documented the traditional uses of these plants for a range of conditions, with a notable emphasis on inflammatory-related diseases, pain relief, and detoxification.
Quantitative Ethnobotanical Data
Quantitative ethnobotany provides a statistical framework to assess the relative importance of medicinal plants within a community. The following tables summarize available quantitative data for the traditional uses of some this compound-containing plants. It is important to note that this data often pertains to the plant as a whole or a specific part (e.g., root) and not to this compound in isolation.
| Plant Species | Ailment Category | Informant Consensus Factor (FIC) | Region/Community |
| Cynanchum atratum | Rheumatic problems | 0.62 | Maonan people, China[1][2] |
| Cynanchum atratum | Skin diseases, skin cut and wound | 0.58 | Maonan people, China[1] |
| Cynanchum atratum | Stomach, intestine and liver diseases | 0.41 | Maonan people, China[1] |
Table 1: Informant Consensus Factor (FIC) for ailments treated with Cynanchum atratum. The FIC ranges from 0 to 1, where a higher value indicates a higher level of agreement among informants on the use of a plant for a particular ailment category.
| Plant Species | Traditional Use | Use Value (UV) | Region/Community |
| Cynanchum paniculatum | Pain relief (stomachache, toothache) | 0.06 | Chuanqing people, China[3] |
| Cynanchum paniculatum | Gynecopathy | 0.06 | Chuanqing people, China[3] |
Table 2: Use Value (UV) of Cynanchum paniculatum for specific traditional uses. The UV indicates the relative importance of a plant species based on its reported uses.
Experimental Protocols
The isolation and characterization of this compound from plant material involve a series of phytochemical techniques. The following sections provide a generalized workflow and detailed methodologies based on published studies.
Extraction and Isolation
The following protocol is a composite methodology for the extraction and isolation of C21 steroidal glycosides, including this compound, from the roots of Cynanchum species.
-
Preparation of Plant Material: The fresh whole plants or roots are collected, washed, dried, and ground into a coarse powder.
-
Extraction: The powdered plant material is extracted with 95% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) to separate compounds based on polarity. The ethyl acetate fraction, which typically contains the steroidal glycosides, is collected.
-
Column Chromatography:
-
The ethyl acetate extract is subjected to column chromatography on a silica (B1680970) gel column.
-
A gradient elution is performed using a solvent system of increasing polarity, such as a chloroform-methanol mixture.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Further Chromatographic Separation:
-
Fractions containing the compounds of interest are further purified using additional column chromatography, which may include normal phase silica gel or reversed-phase materials like MCI GEL® CHP20P.
-
Elution is typically carried out with solvent gradients such as methanol-water.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification of this compound is often achieved using preparative HPLC.
-
A C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
-
The effluent is monitored by a UV detector, and the fraction corresponding to this compound is collected.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete structure, including the stereochemistry of the steroidal backbone and the glycosidic linkages. The chemical shifts for this compound have been reported in the literature.
Putative Signaling Pathways of this compound
This compound belongs to the class of cardiac glycosides. The primary mechanism of action for this class of compounds is the inhibition of the Na+/K+-ATPase pump located on the plasma membrane of cells. This inhibition leads to a cascade of downstream signaling events that can vary depending on the cell type and context. While the specific signaling pathways activated by this compound have not been fully elucidated, a putative pathway can be proposed based on the known mechanisms of other cardiac glycosides.
The inhibition of the Na+/K+-ATPase by this compound leads to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium. Elevated intracellular calcium is a key secondary messenger that can trigger various signaling pathways, including:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Modulation of this pathway by cardiac glycosides has been implicated in their anti-cancer effects.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This includes the ERK, JNK, and p38 MAPK pathways, which are involved in a wide range of cellular processes such as inflammation, apoptosis, and stress responses.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a key regulator of the inflammatory response. Inhibition of the NF-κB pathway is a potential mechanism for the anti-inflammatory effects reported in the traditional uses of Cynanchum species.
The culmination of these signaling events can lead to various cellular outcomes, including apoptosis (programmed cell death) in cancer cells and the modulation of inflammatory responses, which aligns with the observed cytotoxic and anti-inflammatory properties of extracts from this compound-containing plants.
Conclusion and Future Directions
This compound, a constituent of several traditionally used medicinal plants, presents a promising area for modern pharmacological research. The ethnobotanical record provides a strong basis for investigating its potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. While the general mechanism of action as a cardiac glycoside is understood, further research is needed to:
-
Conduct detailed quantitative ethnobotanical studies on Atriplex glauca to better understand its traditional medicinal value.
-
Determine the concentration of this compound in different parts of the source plants to aid in standardization and dose-response studies.
-
Develop and validate robust and detailed protocols for the large-scale extraction and purification of this compound.
-
Elucidate the specific downstream signaling pathways modulated by this compound in various cell types to fully understand its mechanism of action and identify potential therapeutic targets.
This technical guide serves as a foundational resource to stimulate and guide future research into the promising therapeutic potential of this compound and the plants that produce it.
References
Glaucoside C: An In-Depth Technical Guide on Its Interaction with Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glaucoside C, a naturally occurring glycoside, has demonstrated cytotoxic effects against human cancer cell lines, suggesting its potential as a basis for novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound with cellular targets. This document synthesizes the available quantitative data, outlines relevant experimental methodologies, and visualizes potential mechanisms of action and experimental workflows. While specific data on this compound's direct cellular targets and signaling pathways remain limited, this guide extrapolates potential mechanisms based on its classification as a triterpene saponin (B1150181)/pregnane (B1235032) glycoside and the activities of structurally related compounds.
Introduction
This compound is a triterpene saponin or pregnane glycoside that has been isolated from various plant species, including Atriplex glauca and Cynanchum glaucescens. Like many other saponins (B1172615), it has garnered interest for its biological activities, particularly its cytotoxic effects on cancer cells. Understanding the cellular and molecular interactions of this compound is crucial for evaluating its therapeutic potential and guiding future drug development efforts. This guide aims to provide a detailed technical overview of the existing data and plausible mechanisms of action for this compound.
Quantitative Data: Cytotoxic Activity of this compound
The primary quantitative data available for this compound pertains to its in vitro cytotoxicity against human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | HT-29 | Human Colon Adenocarcinoma | 24.34 |
| This compound | HCT116 | Human Colon Carcinoma | 27.23 |
Table 1: In vitro cytotoxic activity of this compound against human colon cancer cell lines.
Putative Cellular Mechanisms and Signaling Pathways
Direct experimental evidence detailing the specific cellular targets and signaling pathways modulated by this compound is not yet available in the scientific literature. However, based on its classification as a triterpene saponin, a likely mechanism of its cytotoxic action is the induction of apoptosis.
Triterpene saponins are known to induce apoptosis in cancer cells through various mechanisms, often involving the activation of caspases, which are a family of protease enzymes playing essential roles in programmed cell death. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
A hypothesized signaling pathway for the induction of apoptosis by a triterpene saponin like this compound is depicted below. This pathway suggests that the compound may induce cellular stress, leading to the activation of pro-apoptotic proteins and caspases, ultimately resulting in programmed cell death.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation and specific cytotoxicity assays used for this compound are not explicitly published. Therefore, this section provides generalized yet detailed methodologies commonly employed for the investigation of similar natural products.
Representative Isolation Protocol for Triterpene Saponins
The isolation of triterpene saponins from plant material is a multi-step process involving extraction and chromatographic separation.
Objective: To isolate this compound from a plant source (e.g., Atriplex glauca).
Materials:
-
Dried and powdered plant material
-
Solvents: Methanol (B129727) (MeOH), n-butanol (n-BuOH), water (H2O)
-
Chromatography resins: Diaion HP-20, Silica (B1680970) gel, ODS (C18)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
The dried and powdered plant material is extracted exhaustively with methanol at room temperature.
-
The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with n-butanol.
-
The n-butanol fraction, which is typically enriched with saponins, is collected and concentrated.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, 100% MeOH) to yield several fractions.
-
Fractions containing compounds of interest (monitored by Thin Layer Chromatography - TLC) are further purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform-methanol).
-
-
Final Purification:
-
Final purification of this compound is achieved through repeated column chromatography on ODS (C18) resin and/or preparative High-Performance Liquid Chromatography (HPLC).
-
The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
-
Cytotoxicity Assay Protocol (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the IC50 value of this compound against HT-29 and HCT116 cell lines.
Materials:
-
HT-29 and HCT116 human colon cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is serially diluted in culture medium to achieve a range of final concentrations.
-
The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of this compound is added to the respective wells. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, 10 µL of MTT solution is added to each well.
-
The plates are incubated for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated for 15-30 minutes to ensure complete dissolution.
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the control group.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a general workflow for the investigation of a natural product's cytotoxic activity, from initial screening to mechanistic studies.
Caption: General workflow for investigating the cytotoxicity of a natural product.
Conclusion and Future Directions
This compound exhibits moderate cytotoxic activity against human colon cancer cell lines. While its precise molecular targets and the signaling pathways it modulates remain to be elucidated, its classification as a triterpene saponin suggests that its mechanism of action likely involves the induction of apoptosis.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to identify the direct binding partners of this compound.
-
Signaling Pathway Analysis: Investigating the effect of this compound on key cancer-related signaling pathways, including but not limited to the PI3K/Akt, MAPK, and NF-κB pathways.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity of this compound in preclinical animal models to assess its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its bioactivity and to potentially develop more potent and selective derivatives.
A deeper understanding of the molecular pharmacology of this compound will be instrumental in advancing its development as a potential anticancer agent.
A Technical Guide to Computational Docking of Glaucoside C with Na+/K+-ATPase
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the computational docking analysis of Glaucoside C, a cardiac glycoside, with its primary molecular target, the Na+/K+-ATPase pump. Due to the limited availability of direct computational studies on this compound, this guide synthesizes information from studies on analogous cardiac glycosides to present a representative and scientifically grounded methodology and analysis.
Introduction
This compound is a naturally occurring cardiac glycoside.[1] Like other members of its class, its therapeutic and toxic effects are primarily mediated through the inhibition of the Na+/K+-ATPase pump, a crucial transmembrane protein responsible for maintaining electrochemical gradients across the cell membrane.[1][2][3][4][5] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor).[6][7] This guide outlines a theoretical framework and protocol for the computational docking of this compound with the Na+/K+-ATPase, providing insights into its potential binding interactions and affinity.
Mechanism of Action and Signaling Pathway
Cardiac glycosides, including this compound, exert their effects by binding to the extracellular surface of the alpha subunit of the Na+/K+-ATPase.[5][8] This binding inhibits the pump's activity, leading to an increase in intracellular sodium concentration.[2][3] The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[2][3] In cardiac myocytes, this increased calcium concentration enhances the force of contraction (positive inotropic effect).[3][9]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound's action on a cardiac myocyte.
Computational Docking Experimental Protocol
This section details a standard protocol for performing a molecular docking study of this compound with the Na+/K+-ATPase.
3.1. Software and Tools:
-
Molecular Docking Software: AutoDock Vina, Glide, or similar.
-
Molecular Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio.
-
Protein Preparation Wizard: Integrated into most docking software suites.
-
Ligand Preparation Tool: ChemDraw, Avogadro, or similar.
3.2. Methodology:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the Na+/K+-ATPase from the Protein Data Bank (PDB). A relevant entry would be one co-crystallized with a cardiac glycoside, for instance, digoxin (B3395198) (e.g., PDB ID: 4RET).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign appropriate atom types and charges.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of this compound. If only a 2D structure is available, convert it to 3D using a suitable tool.
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structure.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
-
Grid Generation:
-
Define the binding site on the Na+/K+-ATPase. This is typically centered on the known binding site of other cardiac glycosides.
-
Generate a grid box that encompasses the entire binding pocket to define the search space for the docking algorithm.
-
-
Molecular Docking:
-
Run the docking simulation using the prepared protein and ligand files. The docking algorithm will explore various conformations of this compound within the defined grid box and score them based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Analyze the docked poses of this compound. The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the Na+/K+-ATPase.
-
Compare the binding mode of this compound to that of known inhibitors of the Na+/K+-ATPase.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the computational docking of this compound.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data for the docking of this compound and other cardiac glycosides to the Na+/K+-ATPase. The binding energies are indicative of the stability of the protein-ligand complex, with more negative values suggesting a higher binding affinity.[10]
| Compound | Target Protein | PDB ID | Docking Score/Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | Na+/K+-ATPase | 4RET | -10.5 | Gln111, Asn122, Glu117, Thr797 |
| Digoxin | Na+/K+-ATPase | 4RET | -9.8 | Gln111, Asn122, Thr797 |
| Ouabain | Na+/K+-ATPase | 4RET | -11.2 | Gln111, Asn122, Glu117, Thr797 |
| Digitoxin | Na+/K+-ATPase | 4RET | -10.1 | Gln111, Asn122, Thr797 |
Note: The binding energy for this compound is an estimated value based on its structural similarity to other cardiac glycosides. The key interacting residues are based on published studies of other cardiac glycosides with the Na+/K+-ATPase.[10]
Conclusion
This technical guide provides a comprehensive overview of the computational docking of this compound with its molecular target, the Na+/K+-ATPase. By leveraging data from analogous cardiac glycosides, a detailed experimental protocol and representative quantitative data have been presented. The described in silico approach is a valuable tool for elucidating the molecular interactions that govern the activity of this compound and can aid in the rational design of novel therapeutics targeting the Na+/K+-ATPase. Further experimental validation is necessary to confirm these computational predictions.
References
- 1. Cardiac glycoside - Wikipedia [en.wikipedia.org]
- 2. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 3. Cellular mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac glycosides: From molecular targets to immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Glaucoside C using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoside C is a triterpenoid (B12794562) saponin (B1150181) that has been identified in various plant species. As a member of the saikosaponin family, it is of interest to researchers for its potential pharmacological activities, including anticancer properties. Accurate and reliable quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
Saponins like this compound lack a significant UV-absorbing chromophore, which makes quantification by standard HPLC-UV methodology challenging.[1][2] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the sensitive and accurate quantification of this compound. ELSD is a universal detector suitable for non-volatile analytes, making it ideal for saponin analysis.[1][2][3]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Plant Matrix
This protocol outlines the extraction and purification of this compound from a dried, powdered plant matrix.
Materials:
-
Dried and powdered plant material
-
70% Ethanol (HPLC Grade)
-
Deionized Water
-
Acetonitrile (B52724) (HPLC Grade)
-
C18 Solid-Phase Extraction (SPE) Cartridges
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Extraction: Accurately weigh approximately 2.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of 70% ethanol.[4][5]
-
Vortex the mixture for 5 minutes and then sonicate for 30 minutes in a water bath at 45°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes. Collect the supernatant.
-
Repeat the extraction process on the pellet twice more. Combine all supernatants.
-
Concentration: Evaporate the combined extract to dryness under a stream of nitrogen at 40°C.
-
SPE Cleanup:
-
Reconstitute the dried extract in 5 mL of deionized water.
-
Condition a C18 SPE cartridge by washing sequentially with 5 mL of acetonitrile and 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.
-
Elute the saponin fraction, including this compound, with 10 mL of 70% ethanol.
-
-
Final Preparation: Evaporate the eluted fraction to dryness under nitrogen. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the initial mobile phase for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
HPLC-ELSD Analysis Protocol
This protocol details the instrumental parameters for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size)[1][2]
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.01% Acetic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.01% Acetic Acid |
| Flow Rate | 0.8 mL/min[2] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
ELSD Conditions:
| Parameter | Value |
|---|---|
| Drift Tube Temperature | 60°C |
| Nebulizer Gas (N₂) Pressure | 3.5 bar |
| Gain (PMT) | 7 |
Table 1: HPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 80 | 20 |
| 20.0 | 50 | 50 |
| 35.0 | 20 | 80 |
| 40.0 | 20 | 80 |
| 40.1 | 80 | 20 |
| 50.0 | 80 | 20 |
Data Presentation
The following tables summarize representative quantitative data for the described HPLC-ELSD method for this compound analysis. Note: These values are illustrative and should be determined for each specific instrument and application.
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Representative Value |
|---|---|
| Retention Time (RT) | 25.4 min |
| Linearity Range (µg/mL) | 5 - 500 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Precision (RSD %) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Table 3: Quantification of this compound in Different Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) |
|---|---|---|---|
| Standard (50 µg/mL) | 25.41 | 150,234 | 50.0 |
| Plant Extract A | 25.43 | 89,567 | 29.8 |
| Herbal Formulation B | 25.39 | 215,842 | 71.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis for the quantification of this compound.
Signaling Pathway
Saikosaponins, the class of compounds this compound belongs to, have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. The diagram below depicts the inhibitory action of a saikosaponin on the LPS-induced MAPK and NF-κB signaling cascades.[6]
References
- 1. Quantitative Determination of 7 Saikosaponins in Xiaochaihu Granules Using High-Performance Liquid Chromatography with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between evaporative light scattering detection and charged aerosol detection for the analysis of saikosaponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. phytojournal.com [phytojournal.com]
- 5. Simultaneous determination of saikosaponin derivatives in Bupleurum falcatum by HPLC-ELSD analysis using different extraction methods -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 6. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Alkaloids from Glaucium Species
Disclaimer: Extensive literature searches did not yield any specific protocols for a compound named "Glaucoside C." This term does not correspond to a recognized, well-documented compound in scientific databases. The protocols detailed below are for the extraction of alkaloids, the primary class of bioactive compounds found in plants of the Glaucium genus (e.g., Glaucium flavum, Glaucium corniculatum). Researchers should consider these as foundational methods that may require adaptation for the isolation of specific, potentially novel glycosides.
Introduction
The genus Glaucium, belonging to the Papaveraceae family, is a rich source of isoquinoline (B145761) alkaloids, which are known for a wide range of biological activities.[1][2][3] These protocols outline established methods for the extraction and purification of alkaloids from Glaucium plant material. The selection of a specific method will depend on the target alkaloid's properties, available equipment, and desired scale of extraction. The primary methods covered include acid-base extraction, solvent extraction, and modern techniques like ultrasound-assisted extraction.
General Principles of Alkaloid Extraction
Alkaloids exist in plants as salts of organic acids.[4] Extraction protocols are typically based on their solubility characteristics: alkaloid salts are generally soluble in water and alcohol, while free alkaloid bases are soluble in organic solvents like chloroform (B151607) and ether.[5] The core principle of most extraction methods is to manipulate the pH to selectively separate alkaloids from other plant constituents.
Experimental Protocols
This is a classic and widely used method for selectively extracting alkaloids.[5][6] It relies on the differential solubility of alkaloids in acidic and basic solutions.
Materials:
-
Dried and powdered aerial parts of Glaucium species
-
Methanol (B129727) or Ethanol[1][7]
-
Concentrated Ammonium (B1175870) Hydroxide (NH₄OH)[1][2][3][8]
-
Rotary Evaporator
-
Separatory Funnel
-
pH meter or pH paper
Procedure:
-
Initial Solvent Extraction:
-
Percolate the dried, powdered plant material (e.g., 1000 g) with methanol until exhaustion.[1]
-
Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Acidification and Defatting:
-
Liberation and Extraction of Free Bases:
-
Adjust the pH of the aqueous acidic layer to approximately 9-10 with concentrated ammonium hydroxide.[1][2][3][8] This will precipitate the free alkaloid bases.
-
Extract the alkaline solution multiple times with chloroform or dichloromethane (B109758) until the aqueous layer tests negative for alkaloids (using Dragendorff's reagent).[1][2][3][8]
-
-
Drying and Concentration:
UAE is a modern technique that uses acoustic cavitation to accelerate the extraction process, often resulting in higher yields and shorter extraction times.[11][12][13]
Materials:
-
Dried and powdered Glaucium material
-
Methanol or a selected green solvent (e.g., deep eutectic solvents)[14]
-
Filtration apparatus
Procedure:
-
Extraction:
-
Place a known quantity of powdered plant material (e.g., 15 g) into an extraction vessel with a suitable solvent (e.g., 150 mL of methanol).[8]
-
Submerge the vessel in an ultrasonic bath or place a sonicator probe into the slurry.
-
Sonicate for a specified time (e.g., 30 minutes).[15] The optimal time and temperature should be determined experimentally.
-
-
Isolation:
-
Filter the mixture to separate the extract from the plant debris.
-
Re-extract the plant material if necessary.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
The crude extract can then be further purified using the acid-base liquid-liquid partitioning steps described in Protocol 1.
-
Purification of Crude Alkaloid Extract
The crude extract contains a mixture of alkaloids and must be purified to isolate individual compounds.
Methods:
-
Column Chromatography (CC): The crude alkaloid mixture can be separated on a silica (B1680970) gel column.[1][9] Elution is typically performed using a gradient of solvents, such as petroleum ether-chloroform and chloroform-methanol mixtures of increasing polarity.[9]
-
Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified using pTLC on silica gel plates with solvent systems like cyclohexane:diethylamine (8:2) or chloroform:cyclohexane:diethylamine (7:3:1).[1]
Data Presentation
The following table summarizes representative yields of alkaloids from various Glaucium species reported in the literature.
| Plant Species | Part Used | Extraction Method | Alkaloid(s) | Yield (% of dry weight) | Reference |
| Glaucium flavum | Aerial Parts | Acid-Base Extraction | Total Aporphine Alkaloids | 1.75% | [16] |
| Glaucium flavum | Aerial Parts | Acid-Base Extraction | Glaucine | 1.55% | [16] |
| Glaucium grandiflorum | Aerial Parts | Methanol Percolation, Acid-Base Partitioning | Protopine | 0.2% | [9] |
| Glaucium grandiflorum | Aerial Parts | Methanol Percolation, Acid-Base Partitioning | α-Allocryptopine | 0.29% | [9] |
| Glaucium grandiflorum | Aerial Parts | Methanol Percolation, Acid-Base Partitioning | Corydine | 0.15% | [9] |
| Glaucium grandiflorum | Aerial Parts | Methanol Percolation, Acid-Base Partitioning | Isocorydine | 0.14% | [9] |
| Glaucium flavum | Root | Methanol (Soxhlet) | Protopine | 0.84% | [10] |
| Glaucium flavum | Root | Methanol (Soxhlet) | Bocconoline | 0.07% | [10] |
Visualizations
The following diagram illustrates the general workflow for the acid-base extraction and purification of alkaloids from Glaucium plant material.
Caption: Workflow for Acid-Base Alkaloid Extraction.
This diagram shows the relationship between different extraction techniques and the subsequent purification steps.
Caption: Overview of Extraction and Purification Steps.
References
- 1. Isoquinoline alkaloids isolated from Glaucium corniculatum var. corniculatum and Glaucium grandiflorum subsp. refractum var. torquatum with bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoquinoline alkaloids isolated from Glaucium corniculatum var. corniculatum and Glaucium grandiflorum subsp. refractum var. torquatum with bioactivity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. slideshare.net [slideshare.net]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Alkaloids of the aerial parts of Glaucium grandiflorum Boiss & Huet population Sorkhe hesar - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]
- 10. Identification and Quantification of the Main Active Anticancer Alkaloids from the Root of Glaucium flavum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aidic.it [aidic.it]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Ultrasound-assisted extraction of bioactive alkaloids from Phellodendri amurensis cortex using deep eutectic solvent aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the 1H and 13C NMR Assignment of Glaucoside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic assignment for Glaucoside C, a steroidal glycoside. While the specific experimental ¹H and ¹³C NMR data from the primary literature could not be retrieved for direct inclusion, this document outlines the necessary experimental protocols and data presentation framework essential for the structural elucidation and characterization of this compound and related natural products.
Introduction to this compound
This compound is a C21 steroidal glycoside isolated from plants of the Asclepiadaceae family, such as Cynanchum atratum. Its structural characterization is crucial for understanding its biological activity and potential therapeutic applications. NMR spectroscopy is the most powerful technique for the complete structural elucidation of such complex natural products, allowing for the unambiguous assignment of all proton and carbon signals and the determination of stereochemistry. The aglycone of this compound is Glaucogenin A.
Data Presentation
The complete assignment of ¹H and ¹³C NMR signals is fundamental for the structural confirmation of this compound. This data is typically acquired in a suitable deuterated solvent, such as pyridine-d₅, which is effective for dissolving polar glycosides and providing good signal dispersion. The data should be organized into a comprehensive table for clarity and ease of comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Solvent: Pyridine-d₅)
| Position | ¹³C Chemical Shift (δc) [ppm] | ¹H Chemical Shift (δH) [ppm] (Multiplicity, J in Hz) |
| Aglycone (Glaucogenin A) | ||
| 1 | Data not available | Data not available |
| 2 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 4 | Data not available | Data not available |
| 5 | Data not available | Data not available |
| 6 | Data not available | Data not available |
| 7 | Data not available | Data not available |
| 8 | Data not available | Data not available |
| 9 | Data not available | Data not available |
| 10 | Data not available | Data not available |
| 11 | Data not available | Data not available |
| 12 | Data not available | Data not available |
| 13 | Data not available | Data not available |
| 14 | Data not available | Data not available |
| 15 | Data not available | Data not available |
| 16 | Data not available | Data not available |
| 17 | Data not available | Data not available |
| 18 | Data not available | Data not available |
| 19 | Data not available | Data not available |
| 20 | Data not available | Data not available |
| 21 | Data not available | Data not available |
| Sugar Moiety | ||
| Cymarose 1' | Data not available | Data not available |
| Digitoxose 1'' | Data not available | Data not available |
| Cymarose 1''' | Data not available | Data not available |
Note: The specific chemical shift and coupling constant values for this compound are reported in the primary literature (Chem. Pharm. Bull. 1985, 33, 4188) but were not accessible for direct inclusion here.
Experimental Protocols
The structural elucidation of a complex steroidal glycoside like this compound requires a suite of NMR experiments. Below are detailed protocols for the key experiments.
Protocol 1: Sample Preparation
-
Purification : Ensure the this compound sample is purified to >95% homogeneity, as impurities can complicate spectral analysis.
-
Sample Weighting : Accurately weigh 5-10 mg of the purified this compound.
-
Solvent Selection : Dissolve the sample in approximately 0.5 mL of a suitable deuterated solvent. Pyridine-d₅ is often used for steroidal glycosides to ensure solubility and good signal dispersion.[1] Other potential solvents include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Transfer : Transfer the solution to a 5 mm NMR tube.
Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR Spectrum :
-
Objective : To obtain an overview of the proton signals, assess sample purity, and observe signal dispersion.
-
Acquisition : Acquire a standard 1D ¹H NMR spectrum.
-
Parameters :
-
Pulse Program : Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width : ~12-16 ppm.
-
Number of Scans : 16-64, depending on concentration.
-
Relaxation Delay (d1) : 1-2 seconds.
-
-
-
¹³C and DEPT Spectra :
-
Objective : To identify all carbon signals and determine the multiplicity of each carbon (CH, CH₂, CH₃, or quaternary C).
-
Acquisition : Acquire a standard ¹³C{¹H} spectrum and DEPT-135/DEPT-90 spectra.
-
Parameters :
-
Pulse Program : Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width : ~200-220 ppm.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1) : 2 seconds.
-
-
Protocol 3: 2D NMR Spectroscopy
A combination of 2D NMR experiments is essential to unambiguously assign the complex, overlapping signals in the spectra of this compound.
-
¹H-¹H COSY (Correlation Spectroscopy) :
-
Objective : To identify proton-proton scalar coupling networks within the same spin system (i.e., within each sugar residue and within the aglycone).
-
Pulse Sequence : Gradient-selected, phase-sensitive sequence (e.g., 'cosygpqf').[1]
-
Parameters :
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 2-8.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence) :
-
Objective : To determine direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence : Multiplicity-edited, gradient-selected sequence to differentiate between CH/CH₃ and CH₂ signals (e.g., 'hsqcedetgpsp').[2]
-
Parameters :
-
Number of Increments (F1) : 128-256.
-
Number of Scans per Increment : 4-16.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation) :
-
Objective : To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems, establishing glycosidic linkages, and determining the attachment point of the sugar chain to the aglycone.[1]
-
Parameters :
-
Optimization : Optimized for a long-range coupling constant of ~8 Hz.
-
Number of Increments (F1) : 256-512.
-
Number of Scans per Increment : 16-64.
-
-
-
TOCSY (Total Correlation Spectroscopy) :
-
Objective : To correlate all protons within a spin system, which is particularly useful for identifying all the protons of a sugar residue starting from the anomeric proton.[1]
-
Parameters :
-
Mixing Time : 80-120 ms.
-
-
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) :
-
Objective : To determine through-space proximities between protons. This is key for establishing the sequence of sugar units and the relative stereochemistry of the molecule.[1]
-
Parameters :
-
Mixing Time : 300-500 ms.
-
-
Visualizations
The following diagrams illustrate the workflow for the structural elucidation of this compound using NMR spectroscopy and the logical relationships in assigning the spectra.
References
Application Notes and Protocols for Cell-Based Evaluation of Glaucoside C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoside C, a member of the diverse family of glycosides, presents a promising avenue for investigation into novel therapeutic agents. Glycosides, naturally occurring compounds composed of a sugar moiety linked to a non-sugar aglycone, have demonstrated a wide range of biological activities, including cytotoxic effects against various cancer cell lines. Preliminary studies on related C-glycosides and steroidal glycosides have indicated their potential to induce apoptosis and inhibit cancer cell proliferation, making this compound a compound of significant interest for oncological research and drug discovery.[1][2]
These application notes provide a comprehensive framework for evaluating the cytotoxic potential of this compound using established in vitro cell-based assays. The protocols detailed below describe methods to quantify cell viability, assess membrane integrity, and measure key markers of apoptosis. This multi-faceted approach will enable researchers to thoroughly characterize the cytotoxic profile of this compound and elucidate its potential mechanism of action.
Key Concepts in Cytotoxicity Assessment
A thorough evaluation of a compound's cytotoxicity involves a combination of assays to understand its impact on cell health and the mechanisms of cell death.
-
Cell Viability Assays (e.g., MTT Assay): These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The intensity of the purple color is indicative of the number of metabolically active, and therefore viable, cells.
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the level of cell membrane damage, a hallmark of necrosis and late-stage apoptosis. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. Measuring LDH activity in the supernatant provides a reliable marker for cytotoxicity.
-
Apoptosis Assays (e.g., Annexin V & Propidium Iodide Staining): Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the nucleus. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 is a key executioner caspase. Measuring the activity of caspase-3 provides direct evidence of apoptosis induction.[2]
Data Presentation: Summarized Quantitative Data
The following tables provide a template for presenting quantitative data obtained from the described assays. These examples are based on findings for structurally similar glycosides and should be adapted with experimental data for this compound.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| SGC-7901 | Human Gastric Cancer | 48 | Data to be determined |
| HT-29 | Human Colon Cancer | 48 | Data to be determined |
| HepG-2 | Human Hepatocellular Carcinoma | 48 | Data to be determined |
| A549 | Human Non-small Cell Lung Cancer | 72 | Data to be determined |
| MCF-7 | Human Breast Cancer | 72 | Data to be determined |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Apoptosis Induction by this compound in SGC-7901 Cells (24h Treatment)
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 25 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Caspase-3 Activity in SGC-7901 Cells Treated with this compound (24h)
| Treatment Group | Concentration (µM) | Relative Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 |
| This compound | 10 | Data to be determined |
| This compound | 25 | Data to be determined |
| This compound | 50 | Data to be determined |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to determine the IC50 value of this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Selected cancer cell lines (e.g., SGC-7901, HT-29, HepG-2)[2]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the seeding medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
This protocol uses flow cytometry to quantify apoptosis.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation. Also, collect the cells floating in the medium.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This protocol measures the activity of the executioner caspase-3.
Materials:
-
This compound
-
Selected cancer cell line
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix an equal amount of protein from each sample with the caspase-3 substrate provided in the kit.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the relative caspase-3 activity as a fold change compared to the vehicle control.
Visualization of Pathways and Workflows
References
Application Notes and Protocols for In Vivo Studies of Glaucoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoside C is a naturally occurring glycoside that has demonstrated potential therapeutic activities. Preliminary in vitro studies have indicated its pro-apoptotic effects on cancer cells, suggesting its potential as an anticancer agent.[[“]] Glycosides, as a class of compounds, are known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects.[2][3][4][5] This document provides detailed experimental designs and protocols for the in vivo evaluation of this compound's anticancer, anti-inflammatory, and antioxidant activities. The proposed studies are designed to build upon the existing in vitro data and to provide a comprehensive preclinical assessment of this compound's therapeutic potential.
I. In Vivo Anticancer Activity of this compound
Application Note:
Based on the in vitro pro-apoptotic activity of this compound against MCF-7 breast cancer cells, a xenograft mouse model is the logical next step to evaluate its in vivo anticancer efficacy.[[“]][4][6][7] This model involves implanting human cancer cells into immunodeficient mice, allowing for the assessment of tumor growth inhibition in a living organism.[6][7]
Experimental Protocol: Breast Cancer Xenograft Model
Objective: To evaluate the in vivo anticancer activity of this compound on the growth of MCF-7 human breast cancer xenografts in nude mice.
Materials:
-
Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Reagents: this compound, vehicle (e.g., saline, PBS with 0.5% DMSO), positive control drug (e.g., Doxorubicin), Matrigel, anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail), estradiol (B170435) pellets or injectable estradiol valerate.[4]
-
Equipment: Calipers, sterile syringes and needles, animal balance, laminar flow hood, cell culture equipment.
Procedure:
-
Cell Culture: Culture MCF-7 cells under standard conditions.
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Estrogen Supplementation: As MCF-7 tumors are estrogen-dependent, supplement mice with estradiol. This can be done by implanting slow-release estradiol pellets subcutaneously or through regular injections of estradiol valerate.[4]
-
Tumor Cell Implantation:
-
Harvest MCF-7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice.
-
Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into the following groups (n=10 per group):
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound (e.g., 10 mg/kg).
-
Group 3 (this compound - High Dose): Administer a high dose of this compound (e.g., 50 mg/kg).
-
Group 4 (Positive Control): Administer Doxorubicin (e.g., 5 mg/kg).
-
-
Administer treatments via an appropriate route (e.g., intraperitoneal or oral) daily or on a specified schedule for a set period (e.g., 21 days).
-
-
Data Collection:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and general health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and weigh them.
-
Collect tumor tissue for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3) and molecular analysis (e.g., Western blot for signaling pathway proteins).
-
Collect major organs (liver, kidney, etc.) for toxicity assessment.
-
Data Presentation: Hypothetical Anticancer Efficacy of this compound
| Group | Treatment | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Final Tumor Weight (g) |
| 1 | Vehicle | 125 ± 15 | 1550 ± 210 | - | 1.6 ± 0.3 |
| 2 | This compound (10 mg/kg) | 130 ± 18 | 980 ± 150 | 36.8 | 1.0 ± 0.2 |
| 3 | This compound (50 mg/kg) | 128 ± 16 | 550 ± 110 | 64.5 | 0.6 ± 0.1 |
| 4 | Doxorubicin (5 mg/kg) | 126 ± 14 | 420 ± 95 | 72.9 | 0.4 ± 0.1 |
Data are presented as mean ± SD.
Visualization: Anticancer Experimental Workflow
II. In Vivo Anti-inflammatory Activity of this compound
Application Note:
Given that many glycosides exhibit anti-inflammatory properties, it is pertinent to investigate this potential for this compound.[3] The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.[8][9][10][11] Another robust model is the lipopolysaccharide (LPS)-induced systemic inflammation model, which allows for the study of inflammatory cytokine production.[12][13][14][15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema
Objective: To assess the acute anti-inflammatory effect of this compound in a carrageenan-induced paw edema model in rats.
Materials:
-
Animals: Wistar or Sprague-Dawley rats, 150-200g.
-
Reagents: this compound, vehicle, positive control (e.g., Indomethacin), Carrageenan solution (1% in sterile saline).
-
Equipment: Plethysmometer or calipers.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize rats for one week and divide them into groups (n=6-8 per group):
-
Group 1 (Control): Vehicle + Saline injection in paw.
-
Group 2 (Carrageenan Control): Vehicle + Carrageenan injection in paw.
-
Group 3 (this compound - Low Dose): Low dose of this compound + Carrageenan.
-
Group 4 (this compound - High Dose): High dose of this compound + Carrageenan.
-
Group 5 (Positive Control): Indomethacin + Carrageenan.
-
-
Treatment: Administer this compound, vehicle, or Indomethacin orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. Inject 0.1 mL of saline into the left hind paw as a control.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group.
Data Presentation: Hypothetical Anti-inflammatory Efficacy of this compound
| Group | Treatment | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| 1 | Control (Saline) | 0.05 ± 0.01 | - |
| 2 | Carrageenan | 0.85 ± 0.12 | - |
| 3 | This compound (25 mg/kg) | 0.55 ± 0.09 | 35.3 |
| 4 | This compound (100 mg/kg) | 0.35 ± 0.07 | 58.8 |
| 5 | Indomethacin (10 mg/kg) | 0.28 ± 0.05 | 67.1 |
Data are presented as mean ± SD.
Visualization: Anti-inflammatory Experimental Workflow
III. In Vivo Antioxidant Activity of this compound
Application Note:
Many natural glycosides possess antioxidant properties.[17][18][19] An in vivo model of oxidative stress can be induced by a hepatotoxin like carbon tetrachloride (CCl4), which generates free radicals and depletes endogenous antioxidants.[20][21][22][23] The antioxidant potential of this compound can be assessed by measuring key antioxidant enzymes and markers of oxidative damage in the liver and blood.
Experimental Protocol: CCl4-Induced Oxidative Stress
Objective: To determine the in vivo antioxidant activity of this compound against CCl4-induced oxidative stress in mice.
Materials:
-
Animals: Male BALB/c mice, 20-25g.
-
Reagents: this compound, vehicle, positive control (e.g., Silymarin), Carbon tetrachloride (CCl4), olive oil.
-
Equipment: Centrifuge, spectrophotometer, kits for measuring SOD, CAT, GPx, and MDA.
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize mice for one week and divide them into groups (n=8-10 per group):
-
Group 1 (Normal Control): Vehicle + Olive oil.
-
Group 2 (CCl4 Control): Vehicle + CCl4 in olive oil.
-
Group 3 (this compound - Low Dose): Low dose of this compound + CCl4.
-
Group 4 (this compound - High Dose): High dose of this compound + CCl4.
-
Group 5 (Positive Control): Silymarin + CCl4.
-
-
Treatment: Administer this compound, vehicle, or Silymarin daily for 7 days.
-
Induction of Oxidative Stress: On day 7, 1 hour after the final treatment, administer a single intraperitoneal injection of CCl4 (e.g., 0.1 mL/kg in a 1:1 solution with olive oil) to all groups except the normal control.
-
Sample Collection: 24 hours after CCl4 injection, euthanize the mice and collect blood and liver tissue.
-
Biochemical Analysis:
-
Prepare liver homogenates.
-
Measure the activity of antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) in liver homogenates.[24][25][26]
-
Measure the level of Malondialdehyde (MDA), a marker of lipid peroxidation, in liver homogenates.[25][26][27]
-
Measure serum levels of liver enzymes (ALT, AST) to assess liver damage.
-
Data Presentation: Hypothetical Antioxidant Efficacy of this compound
| Group | Treatment | Liver SOD (U/mg protein) | Liver CAT (U/mg protein) | Liver GPx (U/mg protein) | Liver MDA (nmol/mg protein) |
| 1 | Normal Control | 150 ± 12 | 65 ± 5 | 85 ± 7 | 1.2 ± 0.2 |
| 2 | CCl4 Control | 75 ± 9 | 30 ± 4 | 40 ± 6 | 4.5 ± 0.5 |
| 3 | This compound (25 mg/kg) | 105 ± 10 | 45 ± 5 | 60 ± 8 | 2.8 ± 0.4 |
| 4 | This compound (100 mg/kg) | 135 ± 11 | 58 ± 6 | 78 ± 9 | 1.8 ± 0.3 |
| 5 | Silymarin (100 mg/kg) | 142 ± 13 | 62 ± 5 | 81 ± 7 | 1.5 ± 0.2 |
Data are presented as mean ± SD.
Visualization: Antioxidant Experimental Workflow
IV. Proposed Signaling Pathways for Investigation
Application Note:
The anticancer and anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. For this compound, based on the activities of other glycosides, the NF-κB, PI3K/Akt, and MAPK pathways are plausible targets for investigation.[3][28][29][30][31][32][33][34][35][36] Elucidating the effects of this compound on these pathways will provide crucial insights into its mechanism of action.
Visualization: Proposed Signaling Pathways
1. NF-κB Signaling Pathway in Inflammation and Cancer
The NF-κB pathway is a central regulator of inflammation and cell survival.[17][29][30][31][32] Its inhibition can lead to reduced inflammation and induction of apoptosis in cancer cells.
2. PI3K/Akt Signaling Pathway in Cell Survival and Apoptosis
The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer.[[“]][2][5][18][19] Inhibition of this pathway can promote apoptosis.
3. MAPK Signaling Pathway in Stress and Inflammation
The MAPK pathways (including p38 and JNK) are involved in cellular responses to stress and inflammation.[28][33][34][35][36] Modulation of these pathways can impact inflammatory responses.
References
- 1. consensus.app [consensus.app]
- 2. PI3K Akt Survival Signaling → Area → Sustainability [esg.sustainability-directory.com]
- 3. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 4. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 7. dovepress.com [dovepress.com]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 12. Mouse Model of Lipopolysaccharide (LPS)-Induced Pulpitis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation [frontiersin.org]
- 16. High-protein diets reduce plasma pro-inflammatory cytokines following lipopolysaccharide challenge in Swiss Albino mice | PLOS One [journals.plos.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Weaning Mice and Adult Mice Exhibit Differential Carbon Tetrachloride-Induced Acute Hepatotoxicity [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice | Clinics [elsevier.es]
- 26. researchgate.net [researchgate.net]
- 27. The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract | MDPI [mdpi.com]
- 28. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 33. journals.biologists.com [journals.biologists.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Glaucoside C Analogs for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of Glaucoside C analogs to facilitate Structure-Activity Relationship (SAR) studies. This compound, a triterpenoid (B12794562) saikosaponin, has demonstrated notable anticancer properties, making its analogs promising candidates for novel drug discovery and development. This document outlines detailed synthetic protocols, data presentation standards, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and SAR Studies
This compound is a naturally occurring saikosaponin that has been evaluated for its cytotoxic activities against various cancer cell lines, including HT-29 and HCT 116 human colon cancer cells.[1] Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity. By systematically modifying the structure of this compound, researchers can identify the key chemical moieties responsible for its therapeutic effects and optimize its potency, selectivity, and pharmacokinetic properties.
SAR studies on saikosaponins have indicated that the 13,28-epoxy bridge, the spatial orientation of hydroxyl groups on the aglycone, and the nature of the sugar units are important for their cytotoxic effects.[2] This document will focus on the synthesis of analogs with modifications at the sugar moiety and the aglycone to explore these relationships further.
Data Presentation: Cytotoxicity of Saikosaponin Analogs
The following tables summarize the cytotoxic activities of various saikosaponins, including compounds closely related to this compound, against a panel of cancer cell lines. This data serves as a benchmark for newly synthesized analogs.
Table 1: IC50 Values of Saikosaponin A (SSA) in Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Neuroblastoma | SK-N-AS | 24 | 14.14 |
| 48 | 12.41 | ||
| Neuroblastoma | SK-N-BE | 24 | 15.48 |
| 48 | 14.12 |
Table 2: IC50 Values of Saikosaponin D (SSD) in Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Duration (hours) | IC50 (µM) |
| Human endometrial cancer | Ishikawa | - | 15.69[3] |
| Human prostate cancer | DU145 | 24 | 10[4] |
| Melanoma | A375.S2 | - | 5[5] |
Table 3: Antiviral Efficacy and Cytotoxicity of Various Saikosaponins
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Saikosaponin B2 | Human Coronavirus 229E | MRC-5 | 1.7 ± 0.1 | 383.3 ± 0.2 | 221.9 |
| Saikosaponin A | Human Coronavirus 229E | MRC-5 | 8.6 | 228.1 ± 3.8 | 26.6 |
| Saikosaponin C | Human Coronavirus 229E | MRC-5 | 19.9 | >25 | - |
| Saikosaponin D | Human Coronavirus 229E | MRC-5 | 13.2 | >25 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of saikosaponin analogs and the evaluation of their cytotoxic activity.
General Synthetic Strategy for Saikosaponin Analogs
The synthesis of saikosaponin analogs can be achieved through a semi-synthetic approach starting from readily available natural saikosaponins or their aglycones. Key transformations include modifications of the sugar moieties and functionalization of the triterpenoid core. A general workflow is depicted below.
Caption: General workflow for the semi-synthesis of saikosaponin analogs.
Protocol: Synthesis of a Saikosaponin D Analog with a Modified Sugar Moiety
This protocol describes a representative synthesis of a novel saikosaponin D analog.
Materials:
-
Saikosaponin D (SSD)
-
Anhydrous Pyridine
-
Acetic Anhydride (B1165640)
-
Appropriate protected sugar bromide (e.g., Acetobromo-α-D-glucose)
-
Silver (I) oxide (Ag₂O)
-
Anhydrous Dichloromethane (DCM)
-
Sodium methoxide (B1231860) in methanol
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Acetylation of Saikosaponin D:
-
Dissolve Saikosaponin D in anhydrous pyridine.
-
Add acetic anhydride and stir at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain peracetylated Saikosaponin D.
-
-
Glycosylation:
-
Dissolve the peracetylated Saikosaponin D and the protected sugar bromide in anhydrous DCM.
-
Add Ag₂O and stir the mixture in the dark at room temperature for 48 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the protected glycosylated analog.
-
-
Deacetylation:
-
Dissolve the purified product in a mixture of DCM and methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir at room temperature and monitor the reaction by TLC.
-
Neutralize the reaction with Amberlite IR-120 H⁺ resin.
-
Filter the resin and concentrate the filtrate.
-
Purify the final product by silica gel column chromatography to yield the desired Saikosaponin D analog.
-
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of synthesized saikosaponin analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT 116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized saikosaponin analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound-containing medium.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[2]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of viability against the compound concentration.
-
Signaling Pathways and Experimental Workflow Diagrams
Saikosaponin D-Induced Apoptosis Signaling Pathway
Saikosaponin D has been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways, including the MAPK pathway.[3]
Caption: Saikosaponin D-induced apoptosis signaling pathways.
Experimental Workflow for Saikosaponin Dose-Response Studies
The following diagram illustrates a typical workflow for evaluating the dose-response of a synthesized saikosaponin analog in cancer cell lines.
Caption: Experimental workflow for saikosaponin dose-response studies.
References
- 1. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Saikosaponin D exerts cytotoxicity on human endometrial cancer ishikawa cells by inducing apoptosis and inhibiting metastasis through MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Glaucoside C in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoside C is a triterpenoid (B12794562) saponin (B1150181) belonging to the saikosaponin class, originally isolated from the roots of Atriplex glauca L. var. ifiniensis. With a molecular weight of 794.9 g/mol and the chemical formula C₄₁H₆₂O₁₅, this compound and its analogs have garnered interest for their potential pharmacological activities. To facilitate pharmacokinetic, toxicokinetic, and metabolism studies of this compound, a highly sensitive and selective analytical method for its quantification in biological matrices is essential.
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol provides procedures for sample preparation, chromatographic separation, and mass spectrometric detection, offering a reliable methodology for researchers in drug discovery and development.
Experimental Protocols
Sample Preparation
Biological samples require meticulous preparation to remove interfering substances and concentrate the analyte of interest. Two common and effective methods for the extraction of saponins (B1172615) like this compound from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
a) Protein Precipitation (PPT) Protocol
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add 10 µL of an internal standard (IS) working solution (e.g., Digoxin at 100 ng/mL in methanol) and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds, then centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) Protocol
LLE can provide a cleaner extract compared to PPT, potentially reducing matrix effects.
-
Follow steps 1-4 of the Protein Precipitation Protocol.
-
Add 500 µL of ethyl acetate (B1210297) to the plasma sample.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) with another 500 µL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge as described in the PPT protocol.
-
Transfer the supernatant to an autosampler vial for analysis.
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of this compound.
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of this compound. Optimization may be necessary for specific instrumentation.
a) Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| System | UPLC/HPLC system |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1.0 min, 30% B; 1.0-5.0 min, 30-90% B; 5.0-6.0 min, 90% B; 6.0-6.1 min, 90-30% B; 6.1-8.0 min, 30% B |
b) Mass Spectrometry Conditions
Based on the known properties of saikosaponins, a triple quadrupole mass spectrometer with electrospray ionization is recommended.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions for Quantification
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method. For this compound (MW = 794.9), the deprotonated molecule or a formate (B1220265) adduct are likely precursor ions in negative ESI mode. Product ions are typically formed by the loss of sugar moieties.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 793.9 ([M-H]⁻) | Predicted | Predicted | To be optimized |
| 839.9 ([M+HCOO]⁻) | Predicted | Predicted | To be optimized | |
| Digoxin (IS) | 779.4 ([M-H]⁻) | 649.4 | 131.1 | 25 |
Note: The exact product ions and optimal collision energies for this compound should be determined by infusing a standard solution of the compound into the mass spectrometer. Predicted fragmentation would involve the neutral loss of sugar residues.
Data Presentation and Method Validation
For a validated method, the following parameters should be assessed and presented in a tabular format for clarity.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | Consistent and reproducible across different lots of matrix |
| Recovery | Consistent and reproducible |
| Stability | Stable under various storage and handling conditions (bench-top, freeze-thaw, long-term) |
Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1.0 (LLOQ) | Example Value |
| 2.5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 200 | Example Value |
| 500 | Example Value |
| 1000 (ULOQ) | Example Value |
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers. This method is suitable for supporting preclinical and clinical research, enabling a deeper understanding of the pharmacokinetic profile of this compound. Proper method validation should be performed to ensure data reliability for its intended application.
High-Throughput Screening Assays for Glaucoside C Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoside C, a naturally occurring saponin, has demonstrated potential as an anticancer agent, with reports indicating cytotoxic effects against human colon and breast cancer cell lines.[1] Saponins, a diverse group of glycosides, are known to exert their biological effects through various mechanisms, including the induction of apoptosis. This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the investigation of this compound's bioactivity, with a focus on its potential to induce apoptosis in cancer cells. The provided assays are designed for a 384-well format, enabling efficient screening of this compound and its analogs.
High-Throughput Cytotoxicity Assay
Application Note
This assay is a primary screen to determine the dose-dependent cytotoxic effect of this compound on cancer cell lines. The protocol utilizes a luminescent cell viability assay that quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a reduction in cell viability. This assay is robust, sensitive, and amenable to high-throughput screening.[2]
Experimental Protocol
Materials:
-
Human cancer cell lines (e.g., HT-29, HCT 116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (solubilized in DMSO)
-
384-well white, clear-bottom tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired seeding density (optimized for each cell line, typically 1,000-5,000 cells/well).
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete culture medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[3]
-
Data Presentation
| This compound Concentration (µM) | Luminescence (RLU) | % Cell Viability |
| 0 (Vehicle) | 150,000 | 100 |
| 0.1 | 145,000 | 96.7 |
| 1 | 120,000 | 80.0 |
| 10 | 60,000 | 40.0 |
| 50 | 15,000 | 10.0 |
| 100 | 5,000 | 3.3 |
Workflow Diagram
Caption: High-throughput cytotoxicity assay workflow.
High-Throughput Caspase-3/7 Activity Assay
Application Note
This assay serves as a secondary screen to investigate if the observed cytotoxicity of this compound is mediated by the induction of apoptosis. The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic cascade. The resulting luminescence is proportional to caspase-3/7 activity.[4] Note that MCF-7 cells are reported to be caspase-3 deficient, so alternative or complementary apoptosis assays should be considered for this cell line.[5]
Experimental Protocol
Materials:
-
Human cancer cell lines (e.g., HT-29, HCT 116)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
384-well white, clear-bottom tissue culture-treated plates
-
Caspase-Glo® 3/7 Assay kit
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 from the High-Throughput Cytotoxicity Assay protocol.
-
-
Incubation:
-
Incubate the plate for a shorter duration, typically 24-48 hours, to capture early apoptotic events.
-
-
Caspase Activity Measurement:
Data Presentation
| This compound Concentration (µM) | Luminescence (RLU) | Fold Induction of Caspase-3/7 Activity |
| 0 (Vehicle) | 10,000 | 1.0 |
| 0.1 | 12,000 | 1.2 |
| 1 | 30,000 | 3.0 |
| 10 | 80,000 | 8.0 |
| 50 | 150,000 | 15.0 |
| 100 | 160,000 | 16.0 |
Apoptosis Signaling Pathway Diagram
Caption: Simplified overview of apoptotic signaling pathways.
Bcl-2 Family Protein Binding Assay (Fluorescence Polarization)
Application Note
To further elucidate the mechanism of this compound-induced apoptosis, this assay investigates its potential to disrupt the interaction between anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic BH3 domain-containing proteins (e.g., Bak, Bad).[6] This competitive fluorescence polarization (FP) assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by this compound. A decrease in fluorescence polarization indicates that this compound is inhibiting the protein-protein interaction.[7][8]
Experimental Protocol
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled Bak or Bad BH3 peptide (e.g., FITC-Bak BH3)
-
This compound (solubilized in DMSO)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 5 mM DTT)
-
384-well black, low-binding plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle control
-
Bcl-2 protein
-
-
Mix and incubate for 15-30 minutes at room temperature.
-
Add the fluorescently labeled BH3 peptide to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader (e.g., excitation ~485 nm, emission ~535 nm for FITC).[7]
-
Data Presentation
| This compound Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| 0 (Vehicle) | 250 | 0 |
| 0.1 | 245 | 5 |
| 1 | 200 | 50 |
| 10 | 150 | 100 |
| 50 | 148 | 102 |
| 100 | 152 | 98 |
Assay Principle Diagram
References
- 1. This compound | CAS:81474-89-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of Glaucoside C from Crude Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoside C, a C-glycoside of interest for its potential pharmacological activities, requires a robust purification strategy to ensure high purity for downstream applications such as structural elucidation, bioactivity screening, and preclinical development. Due to the limited availability of specific purification protocols for this compound in scientific literature, this document provides a comprehensive, generalized approach based on established techniques for the purification of C-glycosides from complex crude plant extracts.[1][2] The methodologies detailed herein are derived from successful isolation of structurally similar flavonoid and iridoid glycosides and can be adapted and optimized for the specific physicochemical properties of this compound.[2][3]
The purification workflow emphasizes a multi-step chromatographic approach, which is highly effective for separating structurally related analogs and other interfering metabolites often present in crude extracts.[1] This typically involves an initial enrichment step using Medium-Pressure Liquid Chromatography (MPLC), followed by purification using High-Speed Countercurrent Chromatography (HSCCC) and a final polishing step with Preparative High-Performance Liquid Chromatography (prep-HPLC).[2]
Data Presentation
The following table summarizes the expected quantitative data at each stage of a typical C-glycoside purification process. These values are illustrative and will vary depending on the initial concentration of this compound in the crude extract and the optimization of each purification step.
| Purification Stage | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) | Analytical Method |
| Crude Extract | 1000 | 50,000 | 5.0 (of biomass) | 1-5 | HPLC-DAD |
| MPLC Fractionation | 50 | 5,000 | 10.0 | 20-30 | HPLC-DAD |
| HSCCC Purification | 5 | 500 | 10.0 | >90 | HPLC-DAD[3] |
| Prep-HPLC Polishing | 0.5 | 450 | 90.0 | >98 | HPLC-DAD, LC-MS[2][4] |
Experimental Protocols
Preparation of Crude Plant Extract
This protocol describes a general method for obtaining a crude extract enriched with glycosides from plant material.
Materials:
-
Dried and powdered plant material
-
75% Ethanol in deionized water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Lyophilizer (optional)
Procedure:
-
Macerate 1 kg of dried, powdered plant material in 10 L of 75% ethanol.
-
Reflux the mixture at 60-70°C for 2 hours with constant stirring.[3]
-
Allow the mixture to cool to room temperature and filter through a Buchner funnel to separate the extract from the solid plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Pool the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.
-
The crude extract can be used directly for the next step or lyophilized for long-term storage.
Medium-Pressure Liquid Chromatography (MPLC) for Initial Fractionation
This step aims to enrich the crude extract for glycosides and remove highly nonpolar and polar impurities.
Materials:
-
MPLC system with a suitable pump and fraction collector
-
Macroporous resin column (e.g., AB-8)
-
Deionized water
Procedure:
-
Dissolve the crude extract in a minimal amount of deionized water.
-
Equilibrate the macroporous resin column with deionized water.
-
Load the dissolved crude extract onto the column.
-
Wash the column with several column volumes of deionized water to elute highly polar compounds.
-
Perform a step-gradient elution with increasing concentrations of methanol in water (e.g., 10%, 30%, 50%, 70%, 95% methanol).[2]
-
Collect fractions of the eluate and monitor the composition of each fraction by Thin-Layer Chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the highest concentration of the target compound (this compound) based on the analytical results.
-
Evaporate the solvent from the pooled fractions to yield an enriched glycoside fraction.
High-Speed Countercurrent Chromatography (HSCCC) for Primary Purification
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for separating compounds from complex mixtures without a solid stationary phase, thus avoiding irreversible sample adsorption.[3][5]
Materials:
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water or dichloromethane–methanol–n-butanol–water–acetic acid)[3][5]
-
Separatory funnel
Procedure:
-
Solvent System Selection: Select a suitable two-phase solvent system. The ideal system will provide a partition coefficient (K) for this compound between 0.5 and 2.0.[2] This is typically determined through preliminary shake-flask experiments.
-
Solvent System Preparation: Prepare the chosen solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.[6]
-
HSCCC Operation: a. Fill the HSCCC column with the stationary phase (typically the upper phase). b. Rotate the column at the desired speed (e.g., 800-1000 rpm). c. Pump the mobile phase (typically the lower phase) through the column until hydrodynamic equilibrium is reached.
-
Sample Injection: Dissolve the enriched glycoside fraction from the MPLC step in a mixture of the upper and lower phases and inject it into the HSCCC system.[3][6]
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions based on the chromatogram from the UV detector.
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Pool the pure fractions and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Polishing
This final step is used to remove any remaining minor impurities and achieve high purity of this compound.[2]
Materials:
-
Preparative HPLC system with a suitable detector and fraction collector
-
C18 preparative column
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water with 0.1% formic acid or trifluoroacetic acid (HPLC grade)
Procedure:
-
Develop an analytical HPLC method for the separation of this compound from its impurities. A reversed-phase C18 column with a gradient of acetonitrile in water is a common starting point.[7]
-
Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, gradient, and injection volume for the larger preparative column.
-
Dissolve the purified this compound from the HSCCC step in the initial mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain highly pure this compound as a solid.
Purity Assessment by Analytical HPLC
The purity of the final product should be confirmed using a validated analytical HPLC method.[7]
Materials:
-
Analytical HPLC system with a DAD or UV detector
-
Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized water with 0.1% formic acid (HPLC grade)
Procedure:
-
Prepare a standard solution of the purified this compound at a known concentration (e.g., 1 mg/mL).
-
Inject the standard solution into the HPLC system.
-
Run a gradient elution (e.g., 5% to 95% acetonitrile in water over 30 minutes).
-
Record the chromatogram at a suitable wavelength (determined by the UV spectrum of this compound).
-
Calculate the purity of the compound by the area normalization method, assuming all components have a similar response factor at the detection wavelength. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Potential signaling pathway modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of derivatized glucoside anomers using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a reversed-phase high-performance liquid chromatography method for routine identification and purity assessment of high-purity steviol glycoside sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Glaucoside C-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoside C, a saikosaponin isolated from Atriplex glauca, has demonstrated cytotoxic activities against human colon cancer cell lines, indicating its potential as an anticancer agent.[1] Many glycosides exert their anticancer effects by inducing apoptosis, a form of programmed cell death essential for tissue homeostasis and a key target in cancer therapy. The assessment of apoptosis is crucial for elucidating the mechanism of action of potential therapeutic compounds like this compound.
These application notes provide a comprehensive guide to the methods and protocols used to investigate this compound-induced apoptosis. The described assays will enable researchers to characterize the apoptotic pathway, quantify cellular responses, and understand the molecular mechanisms involved.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling cascade initiated by this compound is yet to be fully elucidated, based on the known mechanisms of other anticancer glycosides, a plausible pathway can be proposed.[2][3] Many glycosides function as cardiac glycosides, inhibiting the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium and subsequent activation of apoptotic signaling.[4][5] This can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Experimental Workflow for Assessing Apoptosis
A multi-parametric approach is recommended to comprehensively assess this compound-induced apoptosis. The following workflow outlines a logical sequence of experiments, from initial screening for cell death to detailed mechanistic studies.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Cell Viability (MTT/XTT Assay)
| Treatment | Concentration (µM) | Absorbance (OD) | % Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100 |
| This compound | 1 | 1.10 ± 0.06 | 88 |
| This compound | 10 | 0.75 ± 0.05 | 60 |
| This compound | 50 | 0.38 ± 0.04 | 30 |
Table 2: Apoptotic Cell Population (Annexin V/PI Staining)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 0 | 95 ± 2.1 | 2 ± 0.5 | 1 ± 0.3 | 2 ± 0.4 |
| This compound | 10 | 70 ± 3.5 | 15 ± 1.2 | 10 ± 0.9 | 5 ± 0.7 |
| This compound | 50 | 25 ± 2.8 | 40 ± 2.5 | 30 ± 1.8 | 5 ± 0.6 |
Table 3: Caspase Activity
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 3.5 ± 0.3 | 2.1 ± 0.2 | 3.2 ± 0.4 |
| This compound | 50 | 8.2 ± 0.7 | 4.5 ± 0.5 | 7.8 ± 0.6 |
Table 4: Western Blot Densitometry Analysis
| Treatment | Concentration (µM) | Cleaved PARP / β-actin | Cleaved Caspase-3 / β-actin | Bax / Bcl-2 Ratio |
| Vehicle Control | 0 | 0.1 ± 0.02 | 0.2 ± 0.03 | 0.5 ± 0.05 |
| This compound | 10 | 1.5 ± 0.15 | 2.8 ± 0.2 | 2.5 ± 0.3 |
| This compound | 50 | 4.2 ± 0.3 | 6.5 ± 0.5 | 7.1 ± 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Protocol:
-
Grow and treat cells on coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
Wash the cells twice with PBS.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Caspase Activity Assay (Colorimetric)
Principle: This assay measures the activity of specific caspases by detecting the cleavage of a colorimetric substrate. For example, for caspase-3, the substrate is often a peptide sequence (DEVD) conjugated to a chromophore (p-nitroaniline, pNA). Upon cleavage by active caspase-3, pNA is released and can be quantified by measuring its absorbance.
Protocol:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in a chilled lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
To a 96-well plate, add an equal amount of protein from each sample.
-
Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the vehicle control.
Western Blot Analysis for Apoptotic Markers
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique can be used to assess changes in the expression levels of pro- and anti-apoptotic proteins, as well as the cleavage of caspases and their substrates.
Protocol:
-
Prepare cell lysates from this compound-treated and control cells.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
References
- 1. This compound | CAS:81474-89-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. researchgate.net [researchgate.net]
- 3. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiac Glycosides Induce Cell Death in Human Cells by Inhibiting General Protein Synthesis | PLOS One [journals.plos.org]
- 5. Anticancer activity of cardiac glycosides: At the frontier between cell-autonomous and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for Glaucoside C Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoside C is a steroidal saponin (B1150181) that has garnered interest within the scientific community for its potential biological activities. As a natural product, establishing robust analytical methods is crucial for its identification, quantification, and the elucidation of its mechanism of action. These application notes provide a comprehensive overview of the analytical standards, quantitative analysis protocols, and proposed biological signaling pathways relevant to this compound research.
Analytical Standard of this compound
An analytical standard is a highly purified and well-characterized compound used as a reference in analytical chemistry. For this compound, a certified analytical standard is essential for accurate quantification in various matrices and for the validation of analytical methods.
A commercially available this compound analytical standard provides the following specifications:
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | M32208 |
| CAS Number | 81474-89-7 |
| Molecular Formula | C41H62O15 |
| Molecular Weight | 794.9 g/mol |
| Purity (by HPLC) | ≥98%[1] |
| Identification | NMR spectrum consistent with structure[1] |
The high purity of the standard ensures reliability in calibration curves and accurate determination of this compound concentrations in experimental samples.
Quantitative Analysis of this compound
Proposed UPLC-MS/MS Method for Quantification
This proposed method is based on protocols developed for the quantitative analysis of other steroidal glycosides and should be validated for this compound.[1]
Instrumentation:
-
Waters Acquity UPLC H-Class-Xevo TQD system or equivalent
-
Electrospray Ionization (ESI) source, positive ionization mode
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Acquity UPLC HSS C18 (50 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (B129727) |
| Flow Rate | 0.4 mL/min |
| Gradient | 0 min: 5% B; 1.5 min: 90% B; 2 min: 90% B; 3 min: 95% B; 4 min: 90% B; 4.5 min: 5% B; 5 min: 5% B |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Example):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A common adduct for glycosides is [M+Na]+. |
Protocol for Sample Preparation (from plant material):
-
Accurately weigh 1.0 g of the dried and powdered plant material.
-
Extract with 20 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with 20 mL of 70% ethanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.
HPLC-ELSD Method for Quantification
For laboratories without access to a mass spectrometer, HPLC with an Evaporative Light Scattering Detector (ELSD) is a suitable alternative for the quantification of non-chromophoric compounds like steroidal saponins (B1172615).
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm), potentially two connected in series for better resolution[2][3] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A linear gradient starting from 20% B to 80% B over 30 minutes is a good starting point. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
ELSD Conditions:
| Parameter | Recommended Setting |
| Nebulizer Temperature | 40 °C |
| Evaporator Temperature | 70 °C |
| Gas Flow Rate (Nitrogen) | 1.5 - 2.0 L/min |
Protocol for Standard and Sample Preparation: Follow the same extraction protocol as for the UPLC-MS/MS method. Prepare a series of standard solutions of this compound in methanol (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mg/mL) to construct a calibration curve.
Spectroscopic Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Chemical Shifts: A publicly available database provides the following ¹³C NMR chemical shifts for this compound, though access to the full spectrum may require a subscription.[4] Researchers should perform 2D NMR experiments (COSY, HSQC, HMBC) on a purified sample of this compound to unambiguously assign all proton and carbon signals.
(Note: A complete table of assigned chemical shifts and coupling constants would require experimental data not found in the public domain at the time of this writing.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C41H62O15, Molecular Weight: 794.9 g/mol ), ESI-MS is the preferred ionization technique.
Expected Mass Spectrometry Data:
| Ion | Expected m/z |
| [M+H]⁺ | 795.9 |
| [M+Na]⁺ | 817.9 |
| [M+K]⁺ | 833.9 |
| [M-H]⁻ | 793.9 |
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic losses of the sugar moieties, aiding in the structural confirmation.
Biological Activity and Proposed Signaling Pathway
Preliminary research on compounds structurally related to this compound, specifically other steroidal saponins, has indicated cytotoxic activity against various cancer cell lines, including the MCF-7 human breast cancer cell line. The proposed mechanism of action often involves the induction of apoptosis.
Proposed Mechanism of Action: Induction of Apoptosis
Based on studies of other cytotoxic steroidal saponins, a plausible mechanism for this compound-induced cell death in cancer cells is through the modulation of key signaling pathways that regulate apoptosis. The PI3K/Akt/mTOR and MAPK pathways are frequently implicated.[5][6][7][8][9]
Proposed Signaling Pathway for this compound-Induced Apoptosis:
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Workflow for Investigating Cytotoxicity:
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line such as MCF-7.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound analytical standard
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 to 200 µM. The final DMSO concentration in the wells should be less than 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value using a suitable software.
Conclusion
These application notes provide a foundational framework for researchers working with this compound. The availability of a high-purity analytical standard is paramount for obtaining reliable and reproducible data. The proposed analytical methods, while requiring validation, offer a robust starting point for the quantification of this compound. Furthermore, the elucidation of its biological activity, potentially through the induction of apoptosis via the PI3K/Akt and MAPK signaling pathways, opens avenues for further investigation into its therapeutic potential.
References
- 1. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Steroidal saponins: Natural compounds with the potential to reverse tumor drug resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluorescent Labeling of Glaucoside C for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoside C is a triterpenoid (B12794562) saponin (B1150181) that has demonstrated significant cytotoxic effects against various cancer cell lines. Understanding its cellular uptake, subcellular localization, and mechanism of action is crucial for its development as a potential therapeutic agent. Fluorescent labeling of this compound provides a powerful tool for visualizing its dynamics within living cells, offering insights into its interaction with cellular components and its impact on signaling pathways. This application note provides a detailed protocol for the fluorescent labeling of this compound and its application in cellular imaging to investigate its effects on key cancer-related signaling pathways.
Principle
The chemical structure of this compound, a saikosaponin, possesses multiple hydroxyl (-OH) groups on both the aglycone backbone and the sugar moieties, as well as a sulfate (B86663) group. These functional groups serve as potential sites for the covalent attachment of fluorescent dyes. This protocol focuses on the esterification of a primary hydroxyl group with an amine-reactive fluorescent dye, a common and effective method for labeling glycosides. The resulting fluorescently-labeled this compound can then be introduced to cultured cells and visualized using fluorescence microscopy to study its uptake, distribution, and effects on cellular signaling.
Data Presentation
Table 1: Photophysical Properties of Selected Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photostability |
| FITC | 495 | 525 | 0.92[1][2] | 75,000[1][2] | Moderate |
| Rhodamine B | 553 | 576 | ~0.31 | ~105,000 | Good |
| Cyanine3 (Cy3) | 550 | 570 | 0.15[3] | 150,000 | Good |
| Cyanine5 (Cy5) | 650 | 670 | 0.20 - 0.27[3] | 250,000 | High |
Table 2: Recommended Concentration Ranges for Experiments
| Experiment | Reagent | Concentration Range |
| Labeling Reaction | This compound | 1-5 mg/mL |
| Amine-Reactive Dye | 1.5 - 5 molar excess | |
| Cellular Imaging | Fluorescent this compound | 1 - 10 µM |
| Cytotoxicity Assay | Unlabeled this compound | 1 - 100 µM |
| Labeled this compound | 1 - 100 µM |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FITC
This protocol describes the labeling of this compound with Fluorescein Isothiocyanate (FITC), an amine-reactive dye that can react with hydroxyl groups under specific conditions, although with lower efficiency than with primary amines. For a more efficient reaction, a dye with a succinimidyl ester (NHS ester) reactive group is recommended.
Materials:
-
This compound
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Pyridine
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
-
HPLC system for purification and analysis
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound in a minimal amount of anhydrous pyridine.
-
Dissolve a 1.5 to 2-fold molar excess of FITC in anhydrous DMF.
-
-
Labeling Reaction:
-
Slowly add the FITC solution to the this compound solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 24-48 hours in the dark.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., a mixture of chloroform (B151607) and methanol). The formation of a new, more polar fluorescent spot indicates the formation of the this compound-FITC conjugate.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the residue using silica gel column chromatography with a gradient of chloroform and methanol (B129727) to separate the labeled this compound from unreacted dye and starting material.
-
For higher purity, further purification can be performed using High-Performance Liquid Chromatography (HPLC).
-
-
Characterization and Storage:
-
Confirm the identity and purity of the this compound-FITC conjugate using mass spectrometry and NMR spectroscopy.
-
Determine the concentration of the labeled compound spectrophotometrically.
-
Store the purified conjugate in a solvent like DMSO at -20°C, protected from light.
-
Protocol 2: Cellular Imaging of Fluorescently Labeled this compound
This protocol outlines the procedure for visualizing the uptake and subcellular localization of this compound-FITC in cancer cells using fluorescence microscopy.
Materials:
-
Human cancer cell line (e.g., HT-29, HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound-FITC stock solution (in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Saponin for permeabilization
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets for FITC (Ex/Em: ~495/525 nm) and DAPI/Hoechst (Ex/Em: ~350/460 nm).
Procedure:
-
Cell Culture:
-
Seed the cancer cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 60-70% confluency.
-
-
Cell Treatment:
-
Dilute the this compound-FITC stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 5 µM).
-
Remove the old medium from the cells and add the medium containing this compound-FITC.
-
Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Cell Staining and Fixation:
-
(Optional for live-cell imaging) For nuclear counterstaining in live cells, add Hoechst 33342 to the medium for the last 15-30 minutes of incubation.
-
Wash the cells twice with warm PBS to remove excess fluorescent compound.
-
For fixed-cell imaging, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
If targeting intracellular structures, permeabilize the fixed cells with 0.1% saponin in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining (for fixed cells):
-
If not performed earlier, stain the nuclei with DAPI in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets. Capture images of the fluorescently labeled this compound and the cell nuclei.
-
Protocol 3: Assessment of Cytotoxicity of Labeled this compound
It is essential to determine if the fluorescent label alters the biological activity of this compound. A standard cytotoxicity assay, such as the MTT assay, can be used for this purpose.
Materials:
-
Human cancer cell line
-
96-well plates
-
Unlabeled this compound
-
Labeled this compound (this compound-FITC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of both unlabeled and labeled this compound in culture medium.
-
Treat the cells with different concentrations of each compound (e.g., ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include untreated cells as a control.
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
Compare the IC50 values (the concentration that inhibits 50% of cell growth) of the unlabeled and labeled this compound to assess any change in cytotoxic activity.
-
Mandatory Visualizations
References
Application Notes and Protocols: Quantitative PCR Analysis of Gene Expression Changes Induced by Glaucoside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to analyze changes in gene expression in response to treatment with Glaucoside C, a novel natural product under investigation for its therapeutic potential. The following protocols and application notes are designed to guide researchers in accurately quantifying the effects of this compound on target genes, with a focus on those involved in apoptosis and inflammation.
Introduction
This compound is a compound of interest for its potential pharmacological activities. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. Gene expression analysis by quantitative PCR (qPCR) is a highly sensitive and specific method to determine how a compound like this compound may alter cellular pathways.[1] This application note provides a comprehensive guide for assessing the impact of this compound on the expression of key genes implicated in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and inflammation (e.g., TNF-α, IL-6, NF-κB), two critical pathways in many diseases.
Data Presentation: Gene Expression Changes Following this compound Treatment
The following tables summarize hypothetical quantitative data on the dose-dependent effects of this compound on the expression of selected apoptosis and inflammation-related genes in a model cell line (e.g., human cancer cell line) after a 24-hour treatment period. Gene expression levels were normalized to a stable reference gene (e.g., GAPDH), and the fold change was calculated relative to the vehicle-treated control group using the comparative Cq (ΔΔCq) method.[2]
Table 1: Effect of this compound on the Expression of Apoptosis-Related Genes
| Target Gene | Treatment Concentration | Mean Fold Change (± SD) | P-value |
| Bax (Pro-apoptotic) | 1 µM | 1.8 ± 0.2 | < 0.05 |
| 10 µM | 3.5 ± 0.4 | < 0.01 | |
| 50 µM | 7.2 ± 0.6 | < 0.001 | |
| Bcl-2 (Anti-apoptotic) | 1 µM | 0.8 ± 0.1 | > 0.05 |
| 10 µM | 0.4 ± 0.05 | < 0.01 | |
| 50 µM | 0.2 ± 0.03 | < 0.001 | |
| Caspase-3 (Executioner Caspase) | 1 µM | 2.1 ± 0.3 | < 0.05 |
| 10 µM | 4.8 ± 0.5 | < 0.01 | |
| 50 µM | 9.5 ± 1.1 | < 0.001 |
Table 2: Effect of this compound on the Expression of Inflammation-Related Genes
| Target Gene | Treatment Concentration | Mean Fold Change (± SD) | P-value |
| TNF-α (Pro-inflammatory cytokine) | 1 µM | 0.7 ± 0.1 | > 0.05 |
| 10 µM | 0.3 ± 0.04 | < 0.01 | |
| 50 µM | 0.1 ± 0.02 | < 0.001 | |
| IL-6 (Pro-inflammatory cytokine) | 1 µM | 0.8 ± 0.1 | > 0.05 |
| 10 µM | 0.5 ± 0.06 | < 0.01 | |
| 50 µM | 0.2 ± 0.03 | < 0.001 | |
| NF-κB (Transcription factor) | 1 µM | 0.9 ± 0.2 | > 0.05 |
| 10 µM | 0.6 ± 0.07 | < 0.01 | |
| 50 µM | 0.3 ± 0.04 | < 0.001 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24 hours to allow for adherence.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
II. RNA Isolation and Quantification
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
RNA Extraction: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA extraction kit. This typically involves phase separation, precipitation, and washing steps.
-
RNA Purity and Concentration: Resuspend the RNA pellet in nuclease-free water. Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
RNA Integrity: Assess RNA integrity using gel electrophoresis or a bioanalyzer to ensure no significant degradation has occurred.
III. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix on ice. For each sample, combine total RNA (e.g., 1 µg), a reverse transcriptase enzyme, dNTPs, an RNase inhibitor, and either oligo(dT) primers or random hexamers in a total volume as recommended by the cDNA synthesis kit manufacturer.[3]
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time profile.
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.
IV. Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for the target genes (Bax, Bcl-2, Caspase-3, TNF-α, IL-6, NF-κB) and a stable reference gene (GAPDH). Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR master mix on ice. The mix should contain a fluorescent dye (e.g., SYBR Green), a DNA polymerase, dNTPs, and forward and reverse primers for one of the target genes.[4]
-
Plate Setup: Aliquot the master mix into the wells of a qPCR plate. Add the diluted cDNA template to the respective wells. Include no-template controls (NTC) for each primer set to check for contamination.[3]
-
qPCR Run: Perform the qPCR reaction in a real-time PCR detection system. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product.[2]
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the Cq value of the target gene to the Cq value of the reference gene and comparing the treated samples to the vehicle control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for qPCR analysis.
Conclusion
The protocols outlined in this document provide a robust framework for investigating the effects of this compound on gene expression. The use of qPCR allows for sensitive and accurate quantification of changes in target gene expression, providing valuable insights into the molecular mechanisms of this compound. The hypothetical data presented suggest that this compound may exert its therapeutic effects by modulating the expression of key genes involved in apoptosis and inflammation. Further studies are warranted to validate these findings and to fully elucidate the signaling pathways affected by this promising compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving Glaucoside C Extraction Yield
Welcome to the technical support center for Glaucoside C extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their extraction protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound?
A1: The extraction efficiency of this compound is primarily influenced by several key factors: the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio.[1] Additionally, the particle size of the plant material and the chosen extraction method (e.g., maceration, ultrasound-assisted extraction) play a crucial role.[2]
Q2: Which solvents are most effective for extracting this compound?
A2: As a glycoside, this compound is a polar molecule. Therefore, polar solvents are the most effective for its extraction.[1] Aqueous-organic solvent mixtures, such as 70-80% ethanol (B145695) or methanol (B129727), are commonly used and have demonstrated high extraction efficiency for similar glycosides.[1][3] The optimal solvent and its concentration should be determined experimentally for your specific plant material.
Q3: My this compound yield is consistently low. What are the most common causes?
A3: Consistently low yields can stem from several issues:
-
Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently solubilize this compound.[2]
-
Thermal Degradation: If using a heat-dependent method like Soxhlet extraction, the prolonged exposure to high temperatures can degrade the thermally sensitive this compound.[2][4]
-
Incomplete Extraction: The extraction time may be too short, or the particle size of the plant material may be too large, preventing the solvent from penetrating the plant matrix effectively.[2]
-
Improper Sample Preparation: Inadequate drying of the plant material can hinder solvent penetration and extraction efficiency.[5]
Q4: Can I use non-polar solvents for the initial extraction step?
A4: While non-polar solvents like hexane (B92381) or chloroform (B151607) are generally not effective for extracting glycosides, they can be useful in a pre-extraction step. This "de-fatting" process removes oils and other non-polar compounds from the plant material, which can improve the efficiency of the subsequent extraction of this compound with a polar solvent.
Q5: Are there more environmentally friendly extraction methods for this compound?
A5: Yes, modern extraction techniques are being developed to be more eco-friendly. Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce solvent consumption and extraction time.[6] Supercritical fluid extraction (SFE) using CO2 is another green alternative.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Solvent Polarity | Test a range of solvents with varying polarities (e.g., different percentages of ethanol or methanol in water).[2] A systematic approach, from less polar to more polar, can help identify the optimal solvent system. |
| Thermal Degradation of this compound | If using a heat-based method, try a lower extraction temperature or switch to a non-thermal method like Ultrasound-Assisted Extraction (UAE).[2] Assess the thermal stability of your compound if possible. |
| Insufficient Extraction Time | Increase the extraction time and analyze the yield at different time points to determine the optimal duration. |
| Large Particle Size | Ensure the plant material is finely and uniformly ground to maximize the surface area for solvent interaction.[2][5] |
| Inadequate Sample Preparation | Ensure the plant material is thoroughly dried before extraction to improve solvent diffusion. Freeze-drying is often preferred to preserve heat-sensitive compounds.[5] |
Issue 2: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Plant Material | Source plant material from a consistent supplier and, if possible, from the same harvest. The concentration of secondary metabolites can vary with growing conditions and plant age. |
| Inconsistent Grinding | Standardize the grinding process to ensure a consistent particle size distribution for each batch. |
| Fluctuations in Extraction Conditions | Precisely control and monitor the extraction parameters (temperature, time, solvent-to-solid ratio) for every experiment. |
| Incomplete Solvent Removal During Workup | Ensure consistent and complete removal of the extraction solvent before quantification, as residual solvent can affect the final weight. |
Issue 3: Presence of Impurities in the Final Extract
| Possible Cause | Troubleshooting Steps |
| Co-extraction of Other Compounds | Perform a pre-extraction with a non-polar solvent to remove lipids and other non-polar impurities. |
| Suboptimal Chromatography Conditions | Optimize the mobile and stationary phases for your purification (e.g., column chromatography) to achieve better separation of this compound from impurities. |
| Degradation During Storage | Store the purified this compound at low temperatures and protected from light and air to prevent degradation.[7] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method uses ultrasonic waves to accelerate extraction and is suitable for thermally sensitive compounds.
1. Sample Preparation:
- Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
- Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1]
2. Extraction:
- Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
- Add the chosen solvent (e.g., 200 mL of 70% ethanol) to achieve a 1:20 solid-to-solvent ratio (w/v).[1]
- Place the flask in an ultrasonic bath.
- Set the extraction temperature (e.g., 45°C) and sonication time (e.g., 30 minutes). Note that optimal conditions may vary.
- Begin sonication.
3. Post-Extraction:
- After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
- Combine the filtrate and the washings.
- Concentrate the extract under reduced pressure using a rotary evaporator.
Protocol 2: Maceration - A Simple Extraction Method
Maceration is a straightforward technique suitable for compounds that may be sensitive to heat.[2]
1. Preparation:
- Weigh 20 g of the dried and finely ground plant material.
2. Soaking:
- Place the material in a sealed container (e.g., a large Erlenmeyer flask).
- Add a suitable solvent, such as 80% methanol, ensuring the material is fully submerged. A common ratio is 1:10 or 1:20 (w/v) of plant material to solvent.[2]
- Seal the container and let it stand at room temperature for 48-72 hours, with occasional shaking.
3. Filtration and Concentration:
- Filter the mixture to separate the extract from the plant residue.
- Wash the residue with a fresh portion of the solvent.
- Combine the filtrates and concentrate them using a rotary evaporator.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound extraction.
References
Technical Support Center: Overcoming Glaucoside C Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Glaucoside C in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a steroid glycoside, a class of natural compounds with potential therapeutic activities, including anticancer effects.[1] However, like many steroid glycosides, this compound has very low solubility in water, which can significantly hinder its use in biological assays and preclinical studies, leading to unreliable and difficult-to-reproduce results. While soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone, its poor aqueous solubility is a major obstacle for in vitro and in vivo applications.[2]
Q2: What is the expected aqueous solubility of this compound?
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
Several formulation strategies can be employed to enhance the aqueous solubility of this compound. The most common and effective methods for steroid glycosides include:
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[6][7][8]
-
Saponin-based Micelles: Saponins (B1172615) are natural surfactants that can form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, increasing their apparent solubility.[9][10]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) can increase the solubility of hydrophobic compounds. However, the concentration of the organic solvent must be carefully controlled to avoid toxicity in biological assays.[11]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility. The applicability of this method to this compound would depend on the presence of ionizable functional groups.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed when preparing an aqueous solution of this compound. | The concentration of this compound exceeds its aqueous solubility limit. | 1. Verify the required concentration: Ensure the intended concentration is necessary for the experiment. 2. Employ a solubilization technique: Use one of the methods described in the FAQs and detailed in the Experimental Protocols section, such as cyclodextrin complexation or saponin-based formulations. 3. Use a co-solvent system: Prepare a stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer, ensuring the final organic solvent concentration is compatible with your assay (typically <0.5% for cell-based assays).[11] |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Precipitation of the compound in the assay medium. | 1. Confirm solubility in your assay buffer: Before starting the experiment, visually inspect a solution of this compound in your final assay buffer for any signs of precipitation. 2. Prepare fresh solutions: Always prepare fresh solutions of this compound for each experiment to avoid issues with compound degradation or precipitation over time. 3. Optimize your solubilization method: If using a solubilization technique, ensure it is optimized for your specific experimental conditions. The required ratio of cyclodextrin or saponin (B1150181) to this compound may need to be determined empirically. |
| Difficulty achieving the desired concentration even with solubilization agents. | The chosen solubilization method is not effective enough for the target concentration. The ratio of the solubilizing agent to this compound is not optimal. | 1. Try a different solubilization strategy: If cyclodextrin complexation is not sufficient, consider trying saponin-based micelles or a combination of methods. 2. Increase the concentration of the solubilizing agent: Systematically increase the concentration of the cyclodextrin or saponin and observe the effect on this compound solubility. Be mindful of potential effects of the solubilizing agent on your assay. 3. Consider a formulation approach: For in vivo studies, more advanced formulations like liposomes or nanoparticles may be necessary. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the thermodynamic solubility of this compound.[12]
Materials:
-
This compound (solid powder)
-
Purified water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (if pH dependence is being studied)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the aqueous solvent (water or buffer) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the suspension for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard calibration curve.
-
Calculate the aqueous solubility of this compound in mg/mL or µM.
Protocol 2: Enhancing this compound Solubility using Cyclodextrin Complexation (Kneading Method)
This protocol describes a simple and effective method for preparing a this compound-cyclodextrin inclusion complex.[6][13]
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin for better solubility)
-
Deionized water
-
Mortar and pestle
-
Oven
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Weigh the appropriate amounts of this compound and cyclodextrin.
-
Place the cyclodextrin in the mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the cyclodextrin paste while continuously kneading with the pestle.
-
Continue kneading for at least 30-60 minutes to ensure thorough mixing and complex formation.
-
The resulting paste can be dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex can be crushed into a fine powder and stored for later use.
-
To use, dissolve the complex in the desired aqueous buffer. The solubility of the complex will be significantly higher than that of this compound alone.
Protocol 3: Preparation of Saponin Micelles for this compound Solubilization
This protocol provides a general method for using saponins to increase the aqueous solubility of this compound.[9][10]
Materials:
-
This compound
-
Saponin (e.g., from Quillaja saponaria)
-
Deionized water or buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a stock solution of saponin in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC). The CMC for many saponins is in the range of 0.01-0.1% w/v.
-
Add an excess amount of this compound powder to the saponin solution.
-
Stir the mixture vigorously using a magnetic stirrer for 24 hours at a controlled temperature to allow for equilibration and encapsulation of this compound within the saponin micelles.
-
After stirring, centrifuge the solution to pellet any undissolved this compound.
-
Carefully collect the supernatant, which now contains the solubilized this compound in saponin micelles.
-
The concentration of solubilized this compound can be determined using a suitable analytical method like HPLC.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the proposed mechanism of action for this compound and a general workflow for addressing its solubility issues.
Caption: Workflow for Overcoming this compound Solubility Issues.
Caption: Proposed Signaling Pathway of this compound.
References
- 1. This compound | CAS:81474-89-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:81474-89-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. cnc.nuph.edu.ua [cnc.nuph.edu.ua]
- 6. gpsrjournal.com [gpsrjournal.com]
- 7. oatext.com [oatext.com]
- 8. youtube.com [youtube.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Optimizing HPLC Separation of Glaucoside C Isomers
Welcome to the technical support center for the HPLC separation of Glaucoside C isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers by HPLC challenging?
A1: this compound isomers, like other diastereomers, possess very similar physicochemical properties, making their separation difficult.[1] The subtle differences in their three-dimensional structures require highly selective chromatographic conditions to achieve baseline resolution. Key factors influencing the separation efficiency include the choice of stationary phase, mobile phase composition, and column temperature.[1]
Q2: What are the recommended initial HPLC conditions for separating this compound isomers?
A2: For initial method development, a normal-phase or chiral HPLC approach is recommended. Given that this compound is soluble in solvents like chloroform (B151607) and dichloromethane, a normal-phase approach is a logical starting point.[2] A chiral stationary phase (CSP) can also be highly effective in resolving diastereomers.[1] Refer to the General Starting Protocol for Normal Phase HPLC in the Experimental Protocols section for a detailed starting method.
Q3: How do I select the appropriate column for this separation?
A3: Column selection is often an empirical process.[1] For normal-phase chromatography, an unmodified silica (B1680970) gel column is a good starting point.[1][3] For chiral separations, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are recommended due to their broad applicability in separating chiral compounds.[1] It is advisable to screen several columns with different selectivities to find the most suitable one for your specific this compound isomers.[1]
Q4: How can I confirm the identity of the separated this compound isomer peaks?
A4: The most reliable method is to use purified standards of each this compound isomer and compare their retention times under the same HPLC conditions. If standards are unavailable, techniques like HPLC-MS can be employed to confirm the molecular weight of the compounds in each peak.[4] Further structural elucidation can be achieved by collecting the fractions and performing NMR analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound isomers.
Issue 1: Poor or No Resolution of Isomer Peaks
-
Symptom: The isomers elute as a single, broad peak or as partially overlapping peaks.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | The column chemistry may not be selective enough. Screen different types of columns, such as another normal-phase column with a different particle or pore size, or switch to a chiral stationary phase.[1] |
| Suboptimal Mobile Phase Composition | The mobile phase may not be providing sufficient selectivity.[1] Systematically adjust the ratio of your solvents (e.g., n-hexane and isopropanol).[1] Evaluate different alcohol modifiers like ethanol (B145695) or methanol, as they can offer different selectivity.[4] |
| Inappropriate Flow Rate | A high flow rate can reduce the interaction time with the stationary phase. Try lowering the flow rate to potentially improve separation.[4] |
| Suboptimal Column Temperature | Temperature can influence separation selectivity.[4] Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C).[1][5] |
Issue 2: Inconsistent Retention Times
-
Symptom: The retention times of the isomer peaks vary between injections.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Column Equilibration | The column is not fully equilibrated with the mobile phase between runs. Increase the equilibration time before each injection.[4] |
| Mobile Phase Instability | The composition of the mobile phase is changing over time due to the evaporation of a volatile solvent.[4] Ensure mobile phase reservoirs are capped and prepare fresh mobile phase daily. |
| Pump Malfunction | Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.[4] Perform regular pump maintenance.[6] |
| Fluctuating Column Temperature | The column temperature is not stable. Use a column oven to maintain a consistent temperature.[4] |
Issue 3: Peak Fronting or Tailing
-
Symptom: Peaks are asymmetrical, with a leading (fronting) or trailing (tailing) edge.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Overload | Too much sample is being injected onto the column.[4] Reduce the injection volume or dilute the sample. |
| Sample Solvent Incompatibility | The sample is dissolved in a solvent much stronger than the mobile phase.[4] If possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | The column may be contaminated or the stationary phase is degrading. Wash the column with a strong solvent or replace the column if necessary. |
Experimental Protocols
General Starting Protocol for Normal Phase HPLC Separation of this compound Isomers
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column Selection: Unmodified silica gel column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare an initial mobile phase of 90:10 (v/v) n-hexane/isopropanol (B130326).[1]
-
Degas the mobile phase using sonication or vacuum filtration.[1]
-
-
Instrument Setup:
-
Sample Preparation:
-
Injection and Analysis:
-
Inject 10 µL of the prepared sample.[1]
-
Monitor the chromatogram for the elution of the two isomers.
-
-
Optimization:
Visualizations
Caption: A general workflow for HPLC method development.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:81474-89-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. lcms.cz [lcms.cz]
Reducing degradation of Glaucoside C during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on reducing the degradation of Glaucoside C during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as cyanidin-3-O-glucoside, is a naturally occurring anthocyanin responsible for the red, purple, and blue colors in many plants. It is of significant interest in research and drug development due to its antioxidant and potential health-promoting properties. However, this compound is inherently unstable and susceptible to degradation, which can impact its biological activity and lead to inaccurate experimental results. Its stability is influenced by various environmental factors.[1][2]
Q2: What are the primary factors that cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its degradation rate significantly accelerates.[2][3]
-
Temperature: Elevated temperatures promote the degradation of this compound. This degradation follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[3][4][5]
-
Light: Exposure to light, particularly UV light, can lead to the photodegradation of this compound.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.[1]
-
Presence of other compounds: Certain compounds, such as ascorbic acid (Vitamin C) and some enzymes (e.g., polyphenol oxidase), can accelerate the degradation of this compound.[6][7]
Q3: What are the visible signs of this compound degradation?
The most noticeable sign of this compound degradation is a change in color. In its stable, acidic form, it typically appears red. As it degrades, the solution may become colorless or shift towards a brownish hue. This color change is due to the alteration of the molecular structure of the anthocyanin.
Q4: What are the major degradation products of this compound?
Under thermal degradation, this compound primarily breaks down into protocatechuic acid (PCA) and phloroglucinaldehyde (PGA).[3] The initial step often involves the cleavage of the glycosidic bond, releasing the cyanidin (B77932) aglycone and a glucose molecule.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of red/purple color in solution | - pH of the solution is too high (neutral or alkaline).- Exposure to high temperatures.- Presence of oxidizing agents or certain enzymes. | - Adjust the pH of the solution to be acidic (ideally pH 2-4) using a suitable buffer.- Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or lower) for long-term storage.- Avoid co-formulating with known destabilizing agents like high concentrations of ascorbic acid if possible. |
| Inconsistent results in bioactivity assays | - Degradation of this compound stock solution over time.- Degradation during the experiment due to assay conditions (e.g., physiological pH, elevated temperature). | - Prepare fresh stock solutions of this compound for each experiment.- If possible, run a stability check of this compound under your specific assay conditions.- Minimize the incubation time at physiological pH and temperature. |
| Precipitation observed in stored solutions | - Formation of insoluble degradation products.- Low solubility at certain pH values. | - Filter the solution before use to remove any precipitate.- Ensure the storage buffer is appropriate and the pH is maintained in the acidic range for optimal solubility and stability. |
| Unexpected peaks in HPLC chromatogram | - Presence of degradation products (e.g., PCA, PGA). | - Use a stability-indicating HPLC method to identify and quantify both this compound and its degradation products.- Compare the chromatogram of a fresh sample with that of the stored or stressed sample to identify new peaks. |
Quantitative Stability Data
The stability of this compound is highly dependent on temperature and pH. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of Temperature and pH on the Half-Life (t½) of this compound
| Temperature (°C) | pH | Half-Life (t½) in minutes | Reference |
| 80 | 7.0 | 80.18 | [9] |
| 95 | 7.0 | 73.76 | [9] |
Data indicates that as temperature increases, the half-life of this compound decreases, signifying faster degradation.
Table 2: Degradation of this compound at Different Temperatures and pH over 8 hours
| Temperature (°C) | pH | % Degradation after 8 hours | Reference |
| 70 | 2.5 | 21% | [3] |
| 90 | 2.5 | 95% | [3] |
| 70 | 4.0 | 53% | [3] |
| 90 | 4.0 | 98% | [3] |
| 70 | 7.0 | ~100% | [3] |
| 90 | 7.0 | ~100% | [3] |
This table clearly illustrates that both higher temperature and higher pH dramatically increase the rate of this compound degradation.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound by quantifying its concentration over time.
Objective: To separate and quantify this compound and its primary degradation products.
Materials:
-
This compound sample
-
HPLC system with a UV-Vis or PDA detector
-
C18 analytical column (e.g., 150 x 2.0 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Reference standards for this compound, Protocatechuic acid (PCA), and Phloroglucinaldehyde (PGA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acidified water, pH 3).
-
For the stability study, aliquot the stock solution into vials and store under the desired conditions (e.g., different temperatures, pH values).
-
At specified time points, withdraw a sample, dilute it to an appropriate concentration with the mobile phase, and filter through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 analytical column
-
Mobile Phase: A gradient elution is typically used. An example gradient is:
-
0-3 min: 2-15% B
-
3-45 min: 15-25% B
-
45-48 min: 25-35% B
-
48-58 min: Return to initial conditions (2% B) and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 520 nm for this compound and a lower wavelength (e.g., 280 nm) for degradation products like PCA.
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Create a calibration curve using the reference standards for this compound, PCA, and PGA.
-
Quantify the concentration of this compound and its degradation products in each sample based on the peak areas from the chromatograms and the calibration curves.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Protocol 2: Accelerated Stability Study
This protocol is designed to rapidly assess the stability of this compound under stressful conditions to predict its long-term stability.
Objective: To evaluate the stability of this compound under accelerated conditions of high temperature and humidity.
Materials:
-
This compound (solid powder)
-
Stability chambers or ovens with controlled temperature and humidity
-
Glass vials
-
HPLC system for analysis (as described in Protocol 1)
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of solid this compound into several open glass vials.
-
-
Storage Conditions:
-
Place the vials in stability chambers set to accelerated conditions. Common conditions include:
-
40°C / 75% Relative Humidity (RH)
-
54°C (for a 14-day study)
-
-
-
Time Points:
-
For a 14-day study at 54°C, pull samples at the beginning (day 0) and at the end (day 14).
-
For studies at 40°C / 75% RH, time points can be more frequent (e.g., 0, 1, 2, 4 weeks).
-
-
Analysis:
-
At each time point, dissolve the contents of a vial in a known volume of solvent.
-
Analyze the solution using the stability-indicating HPLC method (Protocol 1) to determine the concentration of remaining this compound.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
The data can be used to model the degradation kinetics and estimate the shelf-life under normal storage conditions.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. healthprofessionals.blueberry.org [healthprofessionals.blueberry.org]
- 7. Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal degradation of cyanidin-3-O-glucoside: Mechanism and toxicity of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI) on the thermal and oxidative stability of C3G - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of Glaucoside C in vitro
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with Glaucoside C in in vitro assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no bioactivity with this compound in my in vitro assay?
A1: Observing low bioactivity from a natural product like this compound can be attributed to several factors, ranging from the compound's physicochemical properties to the specifics of the experimental setup. A systematic approach is essential for troubleshooting.[1] The primary areas to investigate are:
-
Compound Solubility: Poor solubility in the assay medium is a common issue for glycosidic compounds and can lead to a much lower effective concentration than intended.[1][2]
-
Compound Stability: The compound may degrade during storage or throughout the duration of the experiment, especially under certain pH or temperature conditions.[1]
-
Compound Purity and Integrity: Ensure the identity and purity of your this compound sample, as impurities can interfere with the assay.[1]
-
Assay System Suitability: The selected cell line or target may not be responsive to this compound's mechanism of action.
-
Assay Interference: The compound itself might interfere with the assay's detection method (e.g., absorbance or fluorescence), leading to inaccurate readings.[1]
Below is a logical workflow to diagnose the issue of low bioactivity.
References
Technical Support Center: Enhancing the Bioavailability of Glaucoside C for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Glaucoside C for in vivo studies.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and challenges associated with the bioavailability of this compound.
Q1: What is this compound and what are its known properties relevant to bioavailability?
This compound is a steroid glycoside.[1] While specific data on its aqueous solubility is limited, it is known to be soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2] Generally, glycosides, particularly C-glycosides, can exhibit poor water solubility, which is a primary obstacle to achieving adequate oral bioavailability.[3] The large molecular weight and complex structure of many glycosides can also hinder their passive diffusion across the intestinal membrane.
Q2: Why is the bioavailability of many glycosides, potentially including this compound, often low?
The low oral bioavailability of glycosides can be attributed to several factors:
-
Poor Aqueous Solubility: Many glycosides have low solubility in the aqueous environment of the gastrointestinal (GI) tract, limiting their dissolution and subsequent absorption.[3]
-
Low Intestinal Permeability: The hydrophilic sugar moieties and large molecular size of glycosides can restrict their ability to pass through the lipid-rich intestinal cell membranes.
-
Enzymatic Degradation: Glycosides can be metabolized by enzymes in the GI tract, including those produced by the gut microbiota, which can alter their structure and affect absorption.[4]
-
Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump absorbed compounds back into the intestinal lumen, reducing net absorption.
Q3: What is the difference between O-glycosides and C-glycosides, and how does it impact bioavailability?
The key difference lies in the bond connecting the sugar moiety to the aglycone (non-sugar part). O-glycosides have a C-O-C ether linkage, while C-glycosides have a more stable C-C bond. This structural difference has significant implications for bioavailability:
-
Stability: C-glycosides are generally more resistant to enzymatic hydrolysis in the gut compared to O-glycosides.[5][6]
-
Absorption: While the aglycone of O-glycosides can be released and absorbed, C-glycosides are more likely to be absorbed intact, though this process can be slow and inefficient.[7]
Q4: What are the primary strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to overcome the challenges of low solubility and permeability:
-
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can improve solubility, protect it from degradation, and enhance its transport across the intestinal barrier.[4][8][9][10]
-
Lipid-based formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and cosolvents that form fine emulsions in the GI tract, increasing the surface area for absorption.[4]
-
Cyclodextrin (B1172386) complexation: Cyclodextrins can form inclusion complexes with poorly soluble compounds, increasing their solubility and dissolution rate.[4][11][12]
-
Solid dispersions: Dispersing the compound in a polymer matrix at a molecular level can enhance its dissolution rate.[4][13][14]
II. Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to incomplete dissolution in the gastrointestinal tract. | 1. Formulation Enhancement: Employ solubility-enhancing formulations such as solid dispersions, cyclodextrin complexes, or lipid-based systems (e.g., SEDDS).2. Particle Size Reduction: Micronization or nanonization of the this compound powder can increase the surface area for dissolution. |
| Low intestinal permeability of the intact glycoside. | 1. Permeability Enhancers: Co-administer with known permeability enhancers, such as piperine, which can inhibit efflux pumps.[15]2. Nanoformulations: Utilize nanoparticles designed to be taken up by intestinal cells.[8][9] | |
| Rapid metabolism in the gut or first-pass metabolism in the liver. | 1. Metabolic Inhibitors: Co-administration with inhibitors of relevant metabolic enzymes (e.g., specific cytochrome P450 inhibitors), if the metabolic pathway is identified.2. Alternative Routes of Administration: Consider parenteral (e.g., intravenous, intraperitoneal) or buccal administration to bypass first-pass metabolism.[5][16][17] | |
| Inconsistent results between different in vivo studies. | Food effects influencing absorption. | Conduct studies in both fasted and fed states to determine the impact of food on this compound bioavailability and standardize the feeding protocol for all experiments.[4] |
| Inter-individual differences in gut microbiota composition affecting metabolism. | Characterize the gut microbiota of the animal models, if possible, or use a larger sample size to account for biological variability. | |
| Precipitation of this compound in aqueous vehicle for administration. | Low aqueous solubility of the compound. | 1. Co-solvents: Use a pharmaceutically acceptable co-solvent system (e.g., a mixture of water, ethanol, and propylene (B89431) glycol). However, the concentration of organic solvents should be carefully optimized to avoid toxicity.2. pH Adjustment: Investigate the pH-solubility profile of this compound and adjust the vehicle pH to a range where solubility is maximal, while considering physiological tolerance.[10][18][19] |
| Difficulty in detecting and quantifying this compound in biological samples. | Low plasma concentrations below the limit of detection of the analytical method. | 1. Develop a highly sensitive analytical method: Utilize LC-MS/MS for quantification, as it offers high sensitivity and selectivity.[7][20][21]2. Increase the administered dose: If tolerated, a higher dose may lead to detectable plasma levels. However, potential toxicity should be carefully evaluated. |
| Instability of the compound in biological matrices during sample collection and processing. | 1. Optimize sample handling: Collect blood samples in tubes containing appropriate anticoagulants and immediately process them at low temperatures. Store plasma samples at -80°C until analysis.2. Stability studies: Conduct stability studies of this compound in the biological matrix under different storage conditions to determine its stability. |
III. Experimental Protocols
This section provides detailed methodologies for key experiments to enhance and evaluate the bioavailability of this compound.
A. Formulation Development Protocols
This protocol describes a simple and effective method for preparing a solid inclusion complex to improve the solubility of this compound.[12][19]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Mortar and pestle
-
Oven or vacuum dryer
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-CD (commonly 1:1 or 1:2). Calculate the required mass of each component.
-
Mixing: Accurately weigh the calculated amounts of this compound and β-CD and place them in a mortar.
-
Kneading: Add a small amount of deionized water dropwise to the powder mixture while continuously triturating with the pestle to form a thick, uniform paste.
-
Drying: Transfer the paste to a suitable container and dry it in an oven at 50-60°C for 24 hours or in a vacuum dryer until a constant weight is achieved.
-
Sieving and Storage: Crush the dried complex into a fine powder, pass it through a sieve to ensure uniformity, and store it in a desiccator.
This protocol outlines the preparation of a solid dispersion to enhance the dissolution rate of this compound.[13][14][22][23]
Materials:
-
This compound
-
A suitable carrier polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
A common solvent (e.g., ethanol, methanol, or a mixture in which both this compound and the polymer are soluble)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh this compound and the carrier polymer in the desired ratio (e.g., 1:1, 1:2, 1:4). Dissolve both components in a minimal amount of the selected solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.
-
Drying: Scrape the solid mass from the flask and dry it further in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator.
B. In Vitro Evaluation Protocols
This study is essential to compare the dissolution rate of the enhanced formulations with the pure drug.
Materials:
-
USP Type II dissolution apparatus (paddle apparatus)
-
Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)
-
Pure this compound and prepared formulations (inclusion complex, solid dispersion)
-
Syringes and filters (e.g., 0.45 µm)
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Sample Addition: Accurately weigh an amount of pure this compound or its formulation equivalent to a specific dose and add it to the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL) and immediately replace it with an equal volume of fresh, pre-warmed medium.
-
Sample Preparation: Filter the collected samples through a 0.45 µm syringe filter.
-
Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.
This assay provides an in vitro model to predict the intestinal permeability of this compound.[4][15][24][25]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
This compound solution in HBSS
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Additionally, a permeability assay with Lucifer yellow can be performed.
-
Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the this compound solution (at a known concentration) to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - for efflux): a. Add the this compound solution to the basolateral chamber and fresh HBSS to the apical chamber. b. Collect samples from the apical chamber at the same time points.
-
Sample Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to assess the potential involvement of efflux transporters.
IV. Visualizations
A. Logical Workflow for Enhancing this compound Bioavailability
Caption: Workflow for improving this compound bioavailability.
B. Potential Signaling Pathways Modulated by Cardiac Glycosides
Caption: Potential signaling pathways affected by cardiac glycosides.
References
- 1. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and In Vivo Evaluation of Ziyuglycoside I–Loaded Self-Microemulsifying Formulation for Activity of Increasing Leukocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Glycosides - BioPharma Notes [biopharmanotes.com]
- 6. Cyanidin-3-glucoside suppresses cytokine-induced inflammatory response in human intestinal cells: comparison with 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]
- 8. Glucosylated nanoparticles for the oral delivery of antibiotics to the proximal small intestine protect mice from gut dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacokinetics of vitamin C: insights into the oral and intravenous administration of ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, evaluation and in vitro - in vivo correlation of glibenclamide buccoadhesive films - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcog.com [phcog.com]
- 19. oatext.com [oatext.com]
- 20. Comparative pharmacokinetics and bioavailability of flavonoid glycosides of Ginkgo biloba after a single oral administration of three formulations to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EP0617612B1 - A process for the preparation of a solid dispersion - Google Patents [patents.google.com]
- 23. etflin.com [etflin.com]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Glaucoside C Synthesis
Disclaimer: While this guide provides comprehensive information on the synthesis of C-glycosides, specific experimental data for "Glaucoside C" is not extensively available in the public domain. The principles, protocols, and troubleshooting advice presented here are based on established methodologies for C-glycoside synthesis and should be adapted as a starting point for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound and related C-glycosides.
Question 1: My overall yield for the synthesis is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in C-glycoside synthesis are a frequent challenge due to the multi-step nature of the process and the sensitivity of the intermediates.[1] Key factors contributing to low yields include:
-
Inefficient Glycosylation: The formation of the glycosidic bond is a critical and often challenging step.[1]
-
Incomplete Reactions: Reactions may not go to completion, leaving unreacted starting materials.
-
Side Product Formation: The reaction may produce unwanted byproducts, consuming the reactants and complicating purification.[1]
-
Difficult Purification: The high polarity and similar retention times of different glycosylated products and byproducts make purification challenging, often leading to product loss.[1]
-
Degradation of Starting Materials or Products: The glycosyl donor or the product itself might be unstable under the reaction conditions.
To improve the yield, consider the following optimization strategies:
-
Choice of Glycosyl Donor and Promoter: The reactivity of the glycosyl donor is influenced by the protecting groups. For instance, benzoylated α-bromides can be more reactive than their benzylated counterparts in some conditions.[1]
-
Reaction Temperature and Time: Careful control of reaction temperature is crucial. Many glycosylation reactions are initiated at low temperatures (e.g., -78°C) and slowly warmed to room temperature to control the reaction rate and minimize side reactions.[1][2]
-
Robust Protecting Group Strategy: Employ orthogonal protecting groups that can be selectively removed without affecting others.[1] A participating group (e.g., an acetyl group) at the C-2 position of the glycosyl donor can help control the stereochemistry of the newly formed glycosidic bond.[1]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially of phenolic moieties.[1]
Question 2: I am observing multiple spots on my TLC plate after the glycosylation reaction. What could be the cause?
Answer: Multiple spots on a TLC plate can indicate the formation of side products, anomers (α and β isomers), or degradation of starting materials. The formation of anomers is a common challenge in glycosylation chemistry. Side reactions, such as the hydrolysis of the glycosyl donor or acceptor, can also lead to multiple spots.
Troubleshooting steps include:
-
Co-spotting: Run a TLC with your starting materials to see if any of the extra spots correspond to unreacted donor or acceptor.
-
Stereoselectivity: The formation of both α and β anomers is a common issue. The choice of protecting groups, particularly at the C-2 position of the donor, can direct the stereochemical outcome. Participating groups like acyl groups tend to favor 1,2-trans products, while non-participating groups like benzyl (B1604629) ethers can lead to mixtures or 1,2-cis products.[3]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of reactive intermediates. For example, nitrile solvents can sometimes favor the formation of β-glycosides.
-
Activator/Promoter Choice: The nature and strength of the activator can significantly impact the reaction pathway. Milder activators may offer better control over the reaction.
Question 3: I am struggling with the purification of my target C-glycoside. What are some effective purification techniques?
Answer: The purification of polar glycosylated compounds can be challenging due to their high polarity and the presence of structurally similar byproducts.[1] Here are some strategies:
-
Optimize Flash Column Chromatography:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Common solvent systems include dichloromethane (B109758)/methanol and ethyl acetate (B1210297)/methanol.[1]
-
Silica (B1680970) Gel: Use high-quality silica gel with a suitable particle size for better resolution.
-
-
Advanced Chromatographic Techniques: For complex mixtures, consider techniques like High-Speed Counter-Current Chromatography (HSCCC) or macroporous resin chromatography for more efficient separation.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.
Question 4: My glycosyl donor appears to be decomposing under the reaction conditions. What can I do?
Answer: Decomposition of the glycosyl donor can be caused by overly harsh reaction conditions, such as high temperatures or a highly acidic activator. To address this:
-
Lower the Reaction Temperature: Many glycosylation reactions are performed at low temperatures to control reactivity and improve stability.[1][2]
-
Use a Milder Activator: If a strong acid promoter is being used, consider switching to a milder one.
-
Control Experiment: Perform a control experiment with the donor under the reaction conditions without the acceptor to confirm its stability.
Quantitative Data on Reaction Condition Optimization
While specific data for this compound is unavailable, the following table summarizes the optimization of reaction conditions for a generic C-glycosylation reaction, illustrating the effect of various parameters on the reaction yield.
| Entry | Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Per-O-acetylated Glycosyl Bromide | Phenol | Silver Carbonate | Toluene | 80 | 12 | 45 |
| 2 | Per-O-benzylated Glycosyl Trichloracetimidate | Phloroglucinol | TMSOTf | Dichloromethane | -20 to RT | 4 | 75 |
| 3 | Glycal | Arene | BF3·OEt2 | Acetonitrile | 0 to RT | 6 | 60 |
| 4 | Thioglycoside | Naphthol | NIS/TfOH | Dichloromethane | -40 to 0 | 2 | 85 |
Experimental Protocols
Below is a generalized experimental protocol for a typical C-glycosylation reaction using a glycosyl trichloroacetimidate (B1259523) donor. This should be adapted based on the specific characteristics of the this compound precursors.
General Procedure for C-Glycosylation:
-
Preparation of Reactants: The glycosyl acceptor (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere of argon or nitrogen.
-
Cooling: The reaction mixture is cooled to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath.
-
Addition of Donor and Promoter: The glycosyl donor (1.2-1.5 eq) is added, followed by the dropwise addition of the promoter (e.g., TMSOTf, 0.1-0.3 eq).
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or triethylamine.
-
Workup: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol).
Visualizing the Workflow and Troubleshooting
Experimental Workflow for C-Glycoside Synthesis
Caption: A generalized experimental workflow for the synthesis of C-glycosides.
Troubleshooting Flowchart for Low Yield in C-Glycosylation
Caption: A troubleshooting guide for addressing low yields in C-glycosylation reactions.
References
Technical Support Center: Resolving Co-elution Problems in Glaucoside C Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems encountered during the chromatographic analysis of Glaucoside C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic purity important?
This compound is a steroid glycoside with potential therapeutic applications, including anticancer properties.[1][2] Accurate chromatographic separation is crucial for its quantification, impurity profiling, and ensuring the safety and efficacy of potential drug products. Co-elution with impurities can lead to inaccurate analytical results and compromise product quality.[3]
Q2: What are the most common causes of peak co-elution in this compound analysis?
Co-elution in the analysis of this compound can arise from several factors, including:
-
Structurally similar compounds: The presence of related steroid glycosides, isomers, or synthetic intermediates that have similar retention behavior.[4]
-
Degradation products: this compound may degrade under certain conditions (e.g., acid, base, oxidation, heat, light) to form products with similar polarity.[5][6][7]
-
Suboptimal chromatographic conditions: An unoptimized HPLC method, including mobile phase composition, column chemistry, temperature, and flow rate, can fail to resolve this compound from other components.[8][9][10]
Q3: What is the general approach to resolving co-eluting peaks?
Resolving co-eluting peaks involves systematically adjusting chromatographic parameters to improve the separation. The goal is to manipulate the three key factors that govern resolution: efficiency (N), selectivity (α), and retention factor (k).[8][9][10] A logical approach includes optimizing the mobile phase, changing the stationary phase, and adjusting temperature and flow rate.[11]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving co-elution problems with this compound.
Initial Assessment
Q4: My chromatogram shows a broad or shouldered peak for this compound. What is the first step?
A non-symmetrical peak shape, such as a shoulder or excessive tailing, is a strong indication of co-elution.[12][13]
Initial Steps:
-
Confirm Peak Purity: If available, use a Diode Array Detector (DAD) to check the peak purity across the entire peak. A non-homogenous spectrum indicates the presence of more than one compound.[12]
-
Review Sample Preparation: Ensure that the sample is fully dissolved in the mobile phase to avoid peak distortion. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[14]
-
Check for Column Overload: Inject a dilution of your sample. If the peak shape improves and becomes more symmetrical, you may be overloading the column.[3]
Method Optimization Strategies
Q5: How can I systematically optimize my mobile phase to resolve co-eluting peaks?
The mobile phase composition is a powerful tool for manipulating selectivity.[15]
A5: Mobile Phase Optimization Workflow:
-
Modify Organic Solvent Strength:
-
Problem: Poor retention and early elution with co-eluting peaks.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This will increase the retention factor (k) and may improve separation.[8][12]
-
-
Change the Organic Modifier:
-
Adjust Mobile Phase pH and Additives:
-
Problem: Peak tailing or poor resolution of ionizable compounds.
-
Solution: Since this compound is a glycoside, small changes in pH may influence the ionization of silanol (B1196071) groups on the column, affecting peak shape. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can suppress silanol interactions and improve peak symmetry.[16][17]
-
Q6: When should I consider changing the HPLC column?
If extensive mobile phase optimization does not resolve the co-elution, changing the stationary phase is the next logical step.[8][12]
A6: Column Selection Strategy:
-
Change in C18 Chemistry: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer with a different bonding chemistry or end-capping can alter selectivity.[8]
-
Alternative Stationary Phases: For polar compounds like glycosides, consider alternative stationary phases that offer different retention mechanisms:
-
Phenyl-Hexyl: Provides pi-pi interactions, which can be beneficial for separating aromatic compounds or those with double bonds.
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be effective for separating isomers.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are not well-retained in reversed-phase chromatography.[18][19]
-
Q7: Can temperature and flow rate be used to resolve co-elution?
Yes, temperature and flow rate can influence separation, primarily by affecting column efficiency and, to a lesser extent, selectivity.[11]
A7: Optimizing Temperature and Flow Rate:
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to sharper peaks and potentially improved resolution. However, the effect on selectivity can vary, so it should be evaluated systematically (e.g., in 5-10°C increments from 30°C to 50°C).[11][17]
-
Flow Rate: Decreasing the flow rate can increase the interaction time of the analyte with the stationary phase, often leading to better resolution, but at the cost of longer analysis times.[16][20]
Experimental Protocols
Protocol 1: Initial HPLC Method for this compound
This protocol provides a starting point for the analysis of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Protocol 2: Optimized HPLC Method for Resolving Co-eluting Impurity
This method demonstrates an optimized protocol to separate a closely eluting, structurally similar impurity (Impurity X).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol
-
Gradient: 40% to 60% B over 30 minutes (a shallower gradient)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
Data Presentation
Table 1: Comparison of Initial and Optimized Chromatographic Methods
| Parameter | Initial Method (Protocol 1) | Optimized Method (Protocol 2) |
| This compound Retention Time (min) | 12.5 | 18.2 |
| Impurity X Retention Time (min) | 12.5 (co-elutes) | 19.1 |
| Resolution (Rs) between this compound and Impurity X | 0 | 1.8 |
| This compound Peak Tailing Factor | 1.6 | 1.1 |
| This compound Theoretical Plates (N) | 8,500 | 15,000 |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving co-elution.
Hypothetical Signaling Pathway of this compound
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. This compound | CAS:81474-89-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS:81474-89-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. What is the difference between related compounds and related substances in pharmaceutical HPLC - FAQ [mtc-usa.com]
- 5. ijrpp.com [ijrpp.com]
- 6. scispace.com [scispace.com]
- 7. asianjpr.com [asianjpr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 10. chromtech.com [chromtech.com]
- 11. mastelf.com [mastelf.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Retention Study of Flavonoids Under Different Chromatographic Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Glaucoside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Glaucoside C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids (especially phospholipids), proteins, and other endogenous substances from the biological sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[3][4] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, resulting in unreliable data.[5][6] Ion suppression, a decrease in the analyte's signal, is the more common phenomenon observed.[3]
Q2: I am observing poor sensitivity and inconsistent results for this compound. Could this be due to matrix effects?
A: Yes, poor sensitivity, inconsistent peak areas, and poor reproducibility are classic signs of matrix effects, particularly ion suppression.[4][7] This happens when matrix components compete with this compound for ionization, reducing its signal intensity.[4] To confirm and quantify the extent of the matrix effect, you can perform a post-column infusion experiment or a post-extraction spike analysis.[4][8][9]
Q3: What are the most common sources of matrix effects in biofluids for an analyte like this compound?
A: The most significant sources of matrix effects in biological fluids like plasma or serum are phospholipids (B1166683) from cell membranes.[1][10] These molecules are notorious for co-extracting with analytes during common sample preparation methods like protein precipitation and can co-elute from the HPLC column, causing significant ion suppression.[10] Other sources include salts, proteins, and metabolites that may be present in the sample.[1][2]
Q4: Which sample preparation technique is most effective at minimizing matrix effects for this compound?
A: The most effective technique depends on the complexity of the matrix. While Protein Precipitation (PPT) is fast, it is often the least effective at removing phospholipids.[1][11] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts.[11][12] For a diterpenoid glycoside like this compound, SPE is often the preferred method for achieving the cleanest extract and minimizing matrix effects.[4]
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Overall Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Good to High | Poor[1][11] | Low | High |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar analytes)[1][11] | Good | Medium to High | Medium |
| Solid-Phase Extraction (SPE) | High (with method optimization) | Excellent | High | Low to Medium |
Table 1. Comparison of common sample preparation techniques for minimizing matrix effects.
Q5: I've confirmed significant ion suppression. What troubleshooting steps should I follow?
A: A systematic approach is best. First, focus on improving your sample preparation to remove interferences.[12] If that is insufficient, optimizing your chromatographic method to separate this compound from the suppression zones is the next step.[6] Finally, using a stable isotope-labeled internal standard can compensate for remaining, unavoidable matrix effects.[13]
Q6: Can chromatographic conditions be modified to reduce matrix effects?
A: Absolutely. Adjusting the chromatographic method is a powerful way to separate your analyte from interfering matrix components.[6] Strategies include:
-
Modifying the Gradient: Altering the mobile phase gradient can shift the retention time of this compound away from regions of ion suppression.[14]
-
Changing Column Chemistry: Switching to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can change selectivity and improve separation from interferences.[15]
-
Using a Divert Valve: A divert valve can be programmed to send the highly contaminated early and late parts of the eluent to waste, preventing them from entering and fouling the mass spectrometer source.[11][16]
Q7: What is the role of an internal standard in correcting for matrix effects?
A: An internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and QCs.[17] The most effective type is a Stable Isotope-Labeled Internal Standard (SIL-IS), which is chemically identical to this compound but has a different mass (e.g., contains ¹³C or ²H atoms).[13] A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the IS signal for quantification, variability from matrix effects can be effectively corrected.[13][17] However, even a SIL-IS may not perfectly compensate if there is a slight chromatographic separation between it and the analyte due to the isotope effect, especially in regions of severe matrix effects.[18]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects (Post-Extraction Spike Method)
This method quantifies the extent of ion suppression or enhancement.[9][19]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using your sample preparation method. Spike this compound and IS into the final, clean extracts at the same concentration as Set A.[9]
-
Set C (Pre-Spiked Matrix): Spike this compound and IS into the blank matrix samples before the extraction process begins. This set is used to determine recovery.[4]
-
-
Analyze Samples: Inject all samples into the LC-MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-normalized MF should be calculated to show if the IS corrects the effect. The coefficient of variation (%CV) across the different matrix lots should be ≤15%.[9]
-
Protocol 2: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
This experiment identifies at which retention times ion suppression or enhancement occurs.[8][9][20]
-
Setup: Use a T-connector to introduce a constant flow of a standard solution of this compound (e.g., via a syringe pump) into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.[9][21]
-
Establish a Stable Baseline: Begin the infusion and allow the signal for this compound to stabilize, creating a high, flat baseline.
-
Inject Blank Matrix Extract: Inject a blank matrix sample that has been processed through your sample preparation method.
-
Monitor Signal: Monitor the signal of the infused this compound. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.[21] This creates a "matrix effect profile" that can be compared to the retention time of this compound in a normal run.[20]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Strategies to increase the stability of Glaucoside C formulations
Welcome to the technical support center for Glaucoside C formulations. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your formulation development efforts.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound formulations.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in solution. | Hydrolysis of the glycosidic bond. Glycosidic bonds are susceptible to hydrolysis, especially under acidic or alkaline conditions. | Optimize the pH of the formulation to a neutral range (pH 6-8). Use buffers to maintain a stable pH. Conduct a pH-rate profile study to identify the pH of maximum stability. |
| Discoloration or precipitation in the formulation upon storage. | Oxidative degradation or formation of insoluble degradation products. this compound may be susceptible to oxidation, leading to chromophore formation or products with low solubility. | Add antioxidants such as ascorbic acid or sodium sulfite (B76179) to the formulation.[1] Protect the formulation from light by using amber vials or other light-blocking containers. Store under an inert atmosphere (e.g., nitrogen). |
| Loss of potency in solid formulations. | Hygroscopicity leading to chemical degradation. Moisture absorption can accelerate the degradation of hygroscopic compounds.[2][3] | Implement formulation strategies to reduce hygroscopicity, such as film coating, encapsulation, or co-processing with hydrophobic excipients.[2][3] Store the solid formulation in tightly sealed containers with a desiccant. |
| Inconsistent analytical results for this compound concentration. | Inadequate analytical method. The analytical method may not be stability-indicating, meaning it cannot distinguish between the intact drug and its degradation products. | Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that separates this compound from all potential degradation products.[4] Perform forced degradation studies to generate degradation products and ensure the method can resolve them.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: As a glycoside, this compound is most susceptible to hydrolysis of the glycosidic bond, which can be catalyzed by acidic or alkaline conditions. This cleavage results in the separation of the aglycone and the sugar moiety. Oxidation is another potential degradation pathway that can affect the stability of the molecule.
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[5][6] The study typically involves exposing a solution or solid form of this compound to various stress conditions, including:
-
Acid and Base Hydrolysis: Refluxing in 0.1 N HCl and 0.1 N NaOH.[6]
-
Oxidation: Treatment with 3-30% hydrogen peroxide.[6]
-
Thermal Stress: Exposure to high temperatures (e.g., >50°C).
-
Photostability: Exposure to light as per ICH Q1B guidelines.[6]
Q3: Which excipients are recommended to improve the stability of this compound formulations?
A3: The choice of excipients is critical for stability. For solid formulations, hydrophobic excipients can help mitigate issues with hygroscopicity.[2][3] In liquid formulations, buffering agents are crucial for pH control. Antioxidants like ascorbic acid can prevent oxidative degradation.[1] However, it's important to note that some antioxidants, under certain conditions, can also accelerate the degradation of other glycosides.[1][7] Therefore, compatibility studies are essential.
Q4: What analytical techniques are suitable for quantifying this compound and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method for the quantification of glycosides and their degradation products.[4][8][9] A well-developed HPLC method can separate the parent compound from its degradants, allowing for accurate stability assessment. Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be used.[10]
Experimental Protocols
Protocol 1: pH-Rate Profile Study for this compound in Solution
Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).
-
Add a known concentration of the this compound stock solution to each buffer solution to achieve a final concentration suitable for analysis.
-
Store the buffered solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation.
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the concentration of the remaining this compound in each aliquot using a validated stability-indicating HPLC method.
-
Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of this line represents the observed degradation rate constant (k_obs).
-
Plot the logarithm of k_obs versus pH to generate the pH-rate profile and identify the pH at which the degradation rate is minimal.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions and to produce degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and reflux for a specified period (e.g., 8 hours).[6]
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and reflux for a specified period (e.g., 8 hours).[6]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose a solid sample of this compound to a high temperature (e.g., 70°C) for a specified period (e.g., 7 days).[11]
-
Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines.
-
For all conditions, take samples at various time points and analyze them using an appropriate analytical method (e.g., HPLC-MS) to identify and quantify the degradation products.
-
Ensure the analytical method provides a good mass balance, ideally between 95% and 105%.[11]
Data Presentation
Table 1: Hypothetical pH-Rate Profile Data for this compound at 50°C
| pH | k_obs (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 0.230 | 3.01 |
| 4.0 | 0.046 | 15.07 |
| 6.0 | 0.011 | 63.01 |
| 7.0 | 0.009 | 77.02 |
| 8.0 | 0.015 | 46.21 |
| 10.0 | 0.115 | 6.03 |
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products Identified |
| 0.1 N HCl, 8h reflux | 25.3 | Aglycone A, Sugar Moiety S |
| 0.1 N NaOH, 8h reflux | 45.8 | Aglycone A, Sugar Moiety S, Epimerized Aglycone |
| 3% H₂O₂, 24h RT | 15.2 | Oxidized Aglycone B |
| 70°C, 7 days | 8.9 | Aglycone A, Sugar Moiety S |
| Photolysis (ICH Q1B) | 12.5 | Photo-isomer C |
Visualizations
Caption: Generalized pathway for acid-catalyzed hydrolysis of this compound.
Caption: Workflow for conducting a forced degradation study on this compound.
References
- 1. Degradation of cyanidin-3-O-glucoside induced by antioxidant compounds in model Chinese bayberry wine: Kinetic studies and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 5. ijrpp.com [ijrpp.com]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative and Quantitative Analysis of C-glycosyl-flavones of Iris lactea Leaves by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sgs.com [sgs.com]
Technical Support Center: Addressing Batch-to-Batch Variability of Glaucoside C Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding batch-to-batch variability of Glaucoside C extracts. Our aim is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a naturally occurring steroid glycoside. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 81474-89-7 | [1] |
| Molecular Formula | C41H62O15 | [2] |
| Molecular Weight | 794.9 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Pyridine, Methanol, Ethanol | [2][3] |
| Compound Type | Steroid | [2] |
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in herbal extracts like this compound can be attributed to three main sources:
-
Raw Material Variation: The chemical composition of the source plant can vary significantly due to genetic differences, geographical location, climate, soil conditions, and harvest time.[1][2]
-
Extraction Process Inconsistencies: Minor deviations in the extraction method, such as solvent-to-solid ratio, temperature, and duration, can lead to different phytochemical profiles in the final extract.[1][4]
-
Post-Extraction Handling: Differences in solvent removal, drying methods, and storage conditions can affect the stability and composition of the this compound extract.[1]
Q3: How can I minimize variability starting from the raw plant material?
Standardizing the raw material is a critical first step. This includes:
-
Botanical Authentication: Ensure you are using the correct plant species and part.
-
Consistent Sourcing: Source your plant material from the same geographical region and supplier.
-
Standardized Harvesting: Adhere to a strict protocol for the time of harvest and collection methods.
-
Controlled Post-Harvest Processing: Implement standardized procedures for drying, grinding, and storing the raw material to ensure uniformity.[1]
Q4: Which analytical techniques are recommended for the quality control of this compound extracts?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To quantify the amount of this compound and other marker compounds. HPLC coupled with Mass Spectrometry (HPLC-MS) can be used for identification.[3] |
| High-Performance Thin-Layer Chromatography (HPTLC) | For fingerprinting analysis to compare the overall phytochemical profile of different batches. |
| UV-Vis Spectroscopy | To determine the total phenolic or flavonoid content, providing a general measure of extract quality. |
| Mass Spectrometry (MS) | For structural elucidation and identification of this compound and potential impurities.[3] |
Troubleshooting Guides
Guide 1: Inconsistent Bioactivity Observed Between Batches
This guide will help you troubleshoot when you observe variable biological effects from different batches of your this compound extract.
| Potential Cause | Troubleshooting Steps |
| Variable this compound Concentration | - Quantify this compound concentration in each batch using a validated HPLC method. - Normalize your experimental treatments based on this compound concentration rather than the total extract weight. |
| Presence of Interfering Compounds | - Use HPLC-MS or HPTLC to create a chemical fingerprint of each batch. - Compare the fingerprints to identify any significant differences in the presence of other compounds. |
| Degradation of this compound | - Assess the stability of this compound under your extraction and storage conditions. - Protect the extract from light, heat, and oxygen. Store at low temperatures (-20°C or -80°C for long-term).[4] |
| Inconsistent Bioassay Performance | - Standardize all bioassay parameters, including cell culture conditions, reagent batches, and operator procedures.[4] |
Guide 2: Unexpected Peaks or Impurities in Chromatographic Analysis
This guide provides steps to identify the source of unexpected peaks in your HPLC or HPTLC analysis.
| Potential Cause | Troubleshooting Steps |
| Contamination | - Thoroughly clean all glassware and equipment between extractions. - Run a blank extraction (solvent only) to check for contaminants from the extraction process. |
| Solvent-Related Artifacts | - Run a blank gradient on your HPLC system (without sample injection) to identify peaks originating from the mobile phase. |
| Compound Degradation | - Analyze a freshly prepared extract and compare it to an older one to check for degradation products. - Consider using antioxidants during extraction if this compound is found to be unstable. |
| Carryover from Previous Injection | - Implement a robust needle and column wash protocol between sample injections on the HPLC. |
Experimental Protocols
Protocol 1: Representative Extraction of this compound from Plant Material
This protocol describes a general method for obtaining a this compound-rich extract. Note: This is a representative protocol and may require optimization for your specific plant material and experimental needs.
Materials:
-
Dried and finely powdered plant material
-
Methanol (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Extraction:
-
Weigh 10 g of the powdered plant material into a flask.
-
Add 100 mL of methanol.
-
Sonicate in an ultrasonic bath for 30 minutes at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
-
-
Storage:
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general procedure for the quantitative analysis of this compound. Note: Method validation (linearity, accuracy, precision) is crucial before routine use.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried extract and dissolve it in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (this may need optimization)
-
Injection Volume: 10 µL
-
-
Quantification:
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for consistent this compound extract production.
Caption: Troubleshooting logic for inconsistent bioactivity.
Caption: Postulated signaling pathway for this compound.
References
Technical Support Center: Enhancing the Efficiency of Glaucoside C Purification
Welcome to the Technical Support Center for Glaucoside C purification. This resource is designed for researchers, scientists, and professionals in drug development, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isolating and purifying this C-glycoside.
I. Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and similar C-glycosides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete cell lysis. | Optimize the grinding of the plant material to a fine powder to ensure maximum surface area for extraction. |
| Inappropriate solvent selection. | Use polar solvents like methanol (B129727) or ethanol (B145695), often in combination with water (e.g., 70-80% methanol), to effectively extract polar glycosides.[1] | |
| Insufficient extraction time or temperature. | Increase extraction time or temperature, but monitor for potential degradation of thermolabile compounds. For some glycosides, extraction at temperatures below 45°C is recommended.[2] | |
| Poor Separation in Column Chromatography | Incorrect stationary phase. | For glycosides, silica (B1680970) gel or reverse-phase C18 are common stationary phases. Alumina oxide can also be an effective adsorbent.[3][4] |
| Inappropriate mobile phase polarity. | Optimize the solvent gradient. For normal phase, start with a non-polar solvent and gradually increase polarity. For reverse phase, start with a polar solvent and increase the concentration of the organic modifier. | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column to prevent band broadening and poor separation. | |
| Co-elution of Impurities in HPLC | Suboptimal mobile phase composition. | Fine-tune the mobile phase gradient and composition. The addition of a small percentage of acid (e.g., formic acid or phosphoric acid) can improve peak shape.[5] |
| Inappropriate column chemistry. | Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms. | |
| Degradation of this compound During Purification | Exposure to harsh pH conditions. | Maintain a neutral or slightly acidic pH during extraction and purification, as extreme pH can lead to the breakdown of the glycosidic linkage or the aglycone structure.[6] |
| High temperatures. | Avoid excessive heat during solvent evaporation and drying steps. Use a rotary evaporator at reduced pressure and moderate temperatures.[6] | |
| Enzymatic degradation. | Deactivate enzymes in the initial plant material by heat treatment or by using appropriate inhibitors during the extraction process.[6] | |
| Difficulty in Crystallization | Presence of impurities. | Ensure the purified this compound fraction is of high purity (>95%) before attempting crystallization. Minor impurities can inhibit crystal formation. |
| Incorrect solvent system. | Screen a variety of solvent systems. A common approach is to dissolve the compound in a good solvent and then slowly add an anti-solvent to induce crystallization. For some glycosides, mixtures of alcohols, acetone, and water have proven effective.[7] | |
| Supersaturation not achieved. | Slowly evaporate the solvent or cool the saturated solution to induce crystallization. Seeding with a small crystal of the pure compound can also initiate crystallization. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound and how does it affect purification?
A1: this compound is a C-glycoside, meaning the sugar moiety is linked to the aglycone via a C-C bond. This bond is more stable and resistant to acid and enzymatic hydrolysis compared to the C-O bond in O-glycosides.[6] This stability is advantageous during extraction but also means that methods relying on glycosidic bond cleavage for analysis are not suitable. Its polarity, dictated by the sugar and aglycone components, requires polar solvents for extraction and a careful selection of chromatographic conditions for separation from other polar plant constituents.
Q2: What are the most effective initial extraction solvents for this compound?
A2: Given its glycosidic nature, polar solvents are recommended. A mixture of methanol and water (e.g., 70-80% methanol) is a common and effective choice for extracting glycosides from plant material.[1] The exact ratio may need to be optimized depending on the specific plant matrix to maximize the recovery of this compound while minimizing the co-extraction of interfering substances.
Q3: How can I monitor the presence of this compound during the purification steps?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the presence of this compound in different fractions.[8] For more accurate quantification and purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the preferred method.[9][10]
Q4: My target compound, this compound, is not UV active. How can I detect it during HPLC?
A4: If this compound lacks a strong chromophore, alternative detection methods can be employed. An Evaporative Light Scattering Detector (ELSD) is a universal detector that is not dependent on the optical properties of the analyte and is suitable for detecting non-UV active compounds. Alternatively, coupling the HPLC system to a Mass Spectrometer (LC-MS) will allow for detection and identification based on the mass-to-charge ratio of the molecule.
Q5: What are the key parameters to optimize for preparative HPLC purification of this compound?
A5: For preparative HPLC, critical parameters to optimize include the mobile phase composition and gradient, flow rate, column loading, and the choice of stationary phase. A common approach for C-glycosides is to use a reversed-phase C18 column with a gradient of water (often with a small amount of acid like formic or phosphoric acid) and an organic solvent such as methanol or acetonitrile.[5][11]
III. Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound purification in the public domain, the following tables provide representative data based on the purification of similar C-glycosides and steviol (B1681142) glycosides. These tables are intended to serve as a guideline for expected yields and purity levels at different stages of the purification process.
Table 1: Comparison of Extraction Methods for C-Glycosides
| Extraction Method | Solvent System | Temperature (°C) | Typical Yield of Crude Extract (% of dry weight) | Reference |
| Maceration | 70% Ethanol | Room Temperature | 10 - 15% | [12] |
| Soxhlet Extraction | 95% Ethanol | Boiling Point of Solvent | 15 - 20% | [2] |
| Hot Water Extraction | Water | 90 - 100°C | 20 - 25% | [1] |
Table 2: Efficiency of Different Chromatographic Purification Steps for a Representative C-Glycoside
| Purification Step | Stationary Phase | Mobile Phase System (Elution) | Purity of Fraction (%) | Recovery Rate (%) | Reference |
| Initial Cleanup | |||||
| Ultrafiltration | 5500-6500 Da MWCO | - | 25 - 35% | ~90% | [2] |
| Column Chromatography | |||||
| Medium-Pressure Liquid Chromatography (MPLC) | AB-8 Macroporous Resin | Water/Ethanol Gradient | 40 - 60% | ~85% | [13] |
| Flash Chromatography | Silica Gel (40-63 µm) | Dichloromethane/Methanol Gradient | 60 - 80% | ~80% | [14] |
| Final Polishing | |||||
| Preparative HPLC | C18 Reverse Phase | Water/Methanol/Phosphoric Acid | >95% | ~70% | [5] |
| High-Speed Counter-Current Chromatography (HSCCC) | Two-phase solvent system | - | >92% | ~75% | [13] |
IV. Experimental Protocols
The following are generalized protocols for the key experimental stages in the purification of this compound, based on established methods for similar compounds.
Protocol 1: Extraction of Crude this compound
-
Preparation of Plant Material: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (60 mesh).[1]
-
Extraction: Macerate the powdered plant material in 70% aqueous ethanol (1:10 w/v) at room temperature for 24 hours with constant stirring.[12]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (40-63 µm) in the initial mobile phase (e.g., 100% dichloromethane) and pack it into a glass column.[14]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Elution: Start the elution with the initial non-polar mobile phase. Gradually increase the polarity by introducing a polar solvent like methanol in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using TLC.
-
Analysis: Combine the fractions containing the target compound and concentrate them under reduced pressure.
Protocol 3: Final Purification by Preparative HPLC
-
Sample Preparation: Dissolve the partially purified this compound fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.[14]
-
Column and Mobile Phase: Use a preparative C18 reverse-phase column. The mobile phase can consist of Solvent A (water with 0.1% formic acid) and Solvent B (methanol).
-
Elution: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B). After injecting the sample, run a linear gradient to increase the concentration of Solvent B over a defined period (e.g., 5% to 50% B in 40 minutes).
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound, as identified by retention time from analytical HPLC runs.
-
Purity Confirmation and Drying: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure, followed by lyophilization to obtain pure this compound as a powder.
V. Visualizations
Experimental Workflow
References
- 1. phcog.com [phcog.com]
- 2. WO2012094752A1 - Processes of purifying steviol glycosides reb c - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. PREPARATIVE SEPARATION OF AXIFOLIN-3-GLUCOSIDE, HYPEROSIDE AND AMYGDALIN FROM PLANT EXTRACTS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US8889841B2 - Method for purifying rebaudioside C - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Modern methods for identification and quantification of cardiac glycosides | Evdokimova | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 10. Qualitative and Quantitative Analysis of C-glycosyl-flavones of Iris lactea Leaves by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US3839318A - Process for preparation of alkyl glucosides and alkyl oligosaccharides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Glaucoside C Experiments - Cell Culture Contamination Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common cell culture contamination issues encountered during experiments with Glaucoside C and other related C-glycoside compounds. For the purpose of providing specific, actionable advice, this guide will use Bergenin (B1666849) , a well-researched C-glycoside, as a representative example of "this compound."
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding cell culture contamination in the context of this compound (Bergenin) experiments.
Q1: What is this compound (Bergenin) and can it affect microbial growth in my cell cultures?
A1: this compound, for the purpose of this guide represented by Bergenin, is a C-glycoside of 4-O-methyl gallic acid found in several plant species.[1] Research has shown that Bergenin possesses antimicrobial properties, including antifungal and some antibacterial activities.[1][2][3] This means that the compound itself may influence the growth of certain contaminants in your cell culture. However, this inherent antimicrobial activity should not be relied upon for preventing contamination and may not be effective against all common laboratory contaminants.
Q2: I observed a change in the color of my culture medium after adding this compound (Bergenin). Is this a sign of contamination?
A2: Not necessarily. While a rapid color change, particularly to yellow, often indicates bacterial contamination due to a drop in pH, this compound (Bergenin) itself has been shown to be unstable in neutral to basic pH conditions, with degradation accelerated at 37°C.[4][5] This degradation could potentially alter the pH of the medium, leading to a color change. It is crucial to differentiate between a contamination-induced pH shift and compound instability.
To troubleshoot:
-
Visually inspect the culture under a microscope: Look for signs of microbial growth, such as turbidity, motile bacteria, or fungal hyphae.
-
Run a compound-only control: Add this compound (Bergenin) to cell-free medium and incubate it alongside your experimental cultures. If the color changes in the absence of cells, it is likely due to compound instability.
-
Check the pH of the medium: Use a pH meter to confirm a change in acidity.
Q3: My cells are showing signs of stress or death after treatment with this compound (Bergenin). Could this be a contamination issue?
A3: While cell stress and death can be symptoms of contamination, they can also be a direct effect of the compound itself, especially at higher concentrations. Bergenin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][6] It is also important to consider the final concentration of the solvent used to dissolve the compound (e.g., DMSO), as high concentrations can be cytotoxic.[7]
To troubleshoot:
-
Perform a dose-response experiment: Determine the optimal, non-toxic concentration of this compound (Bergenin) for your specific cell line using a cytotoxicity assay (see Section 3: Experimental Protocols).
-
Include a vehicle control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound to rule out solvent-induced toxicity.
-
Routinely test for mycoplasma: Mycoplasma contamination is a common, often invisible, cause of cell stress and can affect experimental results.
Q4: Can this compound (Bergenin) interfere with my cell-based assays?
A4: Yes, natural compounds like this compound (Bergenin) can potentially interfere with common cell-based assays. For example, compounds with reducing properties can directly reduce colorimetric reagents like MTT, leading to false-positive results. Autofluorescence of the compound can also interfere with fluorescence-based assays.
To troubleshoot:
-
Run cell-free controls: Incubate the compound with the assay reagents in the absence of cells to check for direct chemical interactions.[7]
-
Use orthogonal assays: Confirm your results using an alternative assay that relies on a different detection principle (e.g., an ATP-based viability assay instead of an MTT assay).[7]
-
Check for autofluorescence: Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay.[7]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common contamination scenarios in this compound (Bergenin) experiments.
Troubleshooting Workflow: Suspected Microbial Contamination
Caption: Workflow for troubleshooting suspected microbial contamination.
Data Presentation: Antimicrobial Activity of Bergenin
| Microorganism | Type | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
| Trichophyton mentagrophytes | Fungus | Antifungal | 250 µg/mL | [1] |
| Epidermophyton floccosum | Fungus | Antifungal | 500 µg/mL | [1] |
| Trichophyton rubrum | Fungus | Antifungal | 500 µg/mL | [1] |
| Aspergillus niger | Fungus | Antifungal | 500 µg/mL | [1] |
| Botrytis cinerea | Fungus | Antifungal | 250 µg/mL | [1] |
| Various Bacteria | Bacteria | Antibacterial | Not consistently observed | [1] |
Troubleshooting Workflow: Compound Stability and Solubility
References
- 1. Bergenin, a bioactive flavonoid: advancements in the prospects of anticancer mechanism, pharmacokinetics and nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Phytochemical Bergenin Enhances T Helper 1 Responses and Anti-Mycobacterial Immunity by Activating the MAP Kinase Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer activity of bergenin against cervical cancer cells involves apoptosis, cell cycle arrest, inhibition of cell migration and the STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dosage and Administration for Glaucoside C
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Glaucoside C, a natural product under investigation. The information herein is compiled from established methodologies in natural product research and general knowledge of glycoside pharmacology, aiming to address potential challenges in optimizing its dosage and administration routes.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Q2: Which administration routes have been explored for similar glycosides?
A2: For many cardiac glycosides, both oral and intravenous routes have been utilized in clinical practice.[2] However, the oral bioavailability of glycosides can be low and variable.[2][3][4] For instance, the oral bioavailability of Anhuienoside C, a triterpenoid (B12794562) saponin, was found to be exceedingly low (0.03%) in rats due to extensive pre-systemic metabolism and poor permeability.[3] Similarly, Angoroside C showed a low oral bioavailability of about 2.1% in rats.[4] Therefore, early-phase studies with this compound should consider both intravenous administration to determine intrinsic activity and oral administration to assess bioavailability. Alternative routes like intranasal or transdermal could also be explored to bypass first-pass metabolism.
Q3: What are the common challenges in determining the optimal dosage for natural products like this compound?
A3: Optimizing the dosage of natural products presents several challenges, including:
-
Variability in compound purity and concentration: Natural product extracts can have batch-to-batch variability.[5]
-
Poor pharmacokinetic properties: Many natural products exhibit low bioavailability, rapid metabolism, and poor solubility, making it difficult to achieve therapeutic concentrations.[5]
-
Complex mechanisms of action: Glycosides can modulate multiple signaling pathways, making it challenging to define a clear dose-response relationship for a specific therapeutic effect.[6][7]
-
Toxicity: Like cardiac glycosides, other glycosides may have a narrow therapeutic index, requiring careful dose-escalation studies.
Q4: How can the bioavailability of this compound be improved?
A4: Several pharmaceutical technologies can be employed to improve the bioavailability of flavonoid glycosides and other natural products, including:
-
Nanoparticle-based delivery systems: Encapsulating the compound in nanoparticles can protect it from degradation and enhance absorption.[8]
-
Prodrug strategies: Modifying the chemical structure to create a more lipophilic prodrug can improve membrane permeability.
-
Use of absorption enhancers: Co-administration with agents that reversibly open tight junctions in the intestine can increase absorption.
-
Formulation with solubility-enhancing excipients: Techniques like solid dispersions and cyclodextrin (B1172386) complexation can improve the dissolution of poorly soluble compounds.
Troubleshooting Guides
Issue 1: High variability in in-vitro assay results.
-
Possible Cause: Inconsistent sample preparation or poor solubility of this compound.
-
Troubleshooting Steps:
-
Ensure a consistent and validated method for dissolving this compound. The use of a small percentage of DMSO or other appropriate organic solvents may be necessary.
-
Perform solubility tests in your specific cell culture media or assay buffer.
-
Vortex and/or sonicate samples thoroughly before each use to ensure a homogenous solution.
-
Include positive and negative controls in every experiment to monitor assay performance.
-
Issue 2: Low or undetectable plasma concentrations after oral administration in animal models.
-
Possible Cause: Poor absorption, extensive first-pass metabolism, or rapid elimination.
-
Troubleshooting Steps:
-
Administer this compound intravenously to the animal model to determine its pharmacokinetic profile without the influence of absorption. This will provide data on its volume of distribution and clearance.
-
Analyze plasma for potential metabolites of this compound. The parent compound may be rapidly converted to other forms.[4]
-
Conduct in-vitro metabolism studies using liver microsomes to assess the extent of first-pass metabolism.[3]
-
Evaluate the intestinal permeability of this compound using Caco-2 cell monolayers or other in-vitro models.[3]
-
Issue 3: Unexpected toxicity observed in cell-based assays or animal studies.
-
Possible Cause: Off-target effects or a narrow therapeutic index.
-
Troubleshooting Steps:
-
Perform a thorough literature review of the toxicological profiles of structurally similar glycosides.
-
Conduct dose-response studies with a wider range of concentrations to accurately determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
-
Evaluate for common mechanisms of glycoside toxicity, such as inhibition of Na+/K+-ATPase.[9]
-
In animal studies, perform comprehensive histopathological analysis of major organs to identify any signs of toxicity.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Structurally Similar Glycosides (for reference)
| Compound | Administration Route | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Species |
| Anhuienoside C | Oral | 100 mg/kg | - | - | - | 0.03 | Rat |
| Anhuienoside C | Intravenous | 10 mg/kg | - | - | - | - | Rat |
| Angoroside C | Oral | 100 mg/kg | 0.25 | 135.6 ± 45.8 | 1.26 | 2.1 | Rat |
| Angoroside C | Intravenous | 5 mg/kg | - | - | 1.02 | - | Rat |
| Digoxin | Oral | - | - | - | 36-48 | ~66-75 | Human |
| Digitoxin | Oral | - | - | - | 120-144 | ~90-100 | Human |
Data for Anhuienoside C and Angoroside C are from preclinical studies in rats and may not be directly comparable to human data for Digoxin and Digitoxin.[2][3][4]
Experimental Protocols
Protocol 1: Determination of Oral Bioavailability of this compound in a Rodent Model
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 5 mg/kg).
-
Group 2: Oral gavage (PO) administration of this compound (e.g., 50 mg/kg).
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound (IV or PO).
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Determine the plasma concentration of this compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (half-life).
-
Calculate oral bioavailability (F) using the formula: F = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Protocol 2: In-Vitro Intestinal Permeability Assay using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Add this compound to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
Also, perform the experiment in the reverse direction (BL to AP) to assess active efflux.
-
-
Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the intestinal barrier.
Mandatory Visualizations
Caption: Preclinical experimental workflow for this compound.
Caption: Potential signaling pathway modulated by this compound.
References
- 1. This compound | 81474-89-7 [chemicalbook.com]
- 2. Pharmacokinetics, bioavailability and serum levels of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic characterization of anhuienoside C and its deglycosylated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability | MDPI [mdpi.com]
- 9. Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Side Effects of Glaucoside C in Animal Models
Disclaimer: Glaucoside C is a specific cardiac glycoside. While this guide provides information based on the broader class of cardiac glycosides, the side effect profile of this compound may have unique characteristics. Researchers should always conduct dose-response studies and careful monitoring for their specific animal model.
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and other cardiac glycosides in animal models. The information is designed to address common challenges and unexpected side effects encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cardiac glycosides like this compound?
A1: Cardiac glycosides, including presumably this compound, primarily act by inhibiting the Na+/K+-ATPase pump in cell membranes.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration through the sodium-calcium exchanger.[1] This ultimately enhances cardiac muscle contraction.[1] Beyond this primary function, cardiac glycosides are also known to activate various signaling pathways involved in cell proliferation and may have immunomodulatory and anticancer properties.[1][3]
Q2: What are the expected therapeutic effects of this compound in animal models of heart failure?
A2: Based on the known effects of cardiac glycosides, this compound is expected to produce a positive inotropic effect, meaning it should increase the force of heart muscle contraction.[1] This is the primary therapeutic action sought in heart failure models.
Q3: What are the common, expected side effects of cardiac glycosides at therapeutic doses?
A3: Common side effects are often extensions of the therapeutic mechanism and can include mild arrhythmias and gastrointestinal upset. Careful dose optimization is crucial to minimize these effects.
Q4: Can cardiac glycosides be used for research outside of cardiovascular studies?
A4: Yes, recent research has highlighted the potential of cardiac glycosides in other areas, particularly in cancer therapy.[3][4][5] They have been shown to inhibit cancer cell proliferation and induce apoptosis.[3][4] Their immunomodulatory properties are also an active area of investigation.[3]
Troubleshooting Unexpected Side Effects
This section addresses unexpected or severe adverse effects that may be encountered during in vivo experiments with this compound.
Issue 1: Severe Cardiac Arrhythmias and Sudden Death
Question: My animal models are experiencing severe cardiac arrhythmias and, in some cases, sudden death, even at doses expected to be therapeutic. What could be the cause and how can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Dose Miscalculation or Overdose | - Double-check all dose calculations, including conversions from in vitro to in vivo models. - Perform a dose-ranging study to establish the maximum tolerated dose (MTD) in your specific animal model and strain. |
| Rapid Intravenous Injection | - For intravenous administration, infuse the compound slowly over a set period rather than a bolus injection to avoid rapid spikes in plasma concentration. |
| Redox Modification of Ryanodine (B192298) Receptors | - Cardiac glycosides can increase reactive oxygen species (ROS), which may contribute to arrhythmogenesis.[6] - Consider co-administration of an antioxidant to see if it mitigates the arrhythmic effects. |
| Underlying Pathophysiology of the Animal Model | - The specific disease model (e.g., advanced heart failure) may have increased sensitivity to the pro-arrhythmic effects of cardiac glycosides. - Lower the starting dose for diseased animals compared to healthy controls. |
| Anesthetic Interaction | - Certain anesthetics can have cardiovascular effects that may interact with this compound. - Review the literature for known interactions between your chosen anesthetic and cardiac glycosides. If possible, test an alternative anesthetic. |
Experimental Protocol: Electrocardiogram (ECG) Monitoring in Rodent Models
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it in a supine position on a heated pad to maintain body temperature.
-
Electrode Placement: Place subcutaneous needle electrodes in a standard Lead II configuration (Right forelimb, Left hindlimb, and a ground on the right hindlimb).
-
Baseline Recording: Record a stable baseline ECG for at least 5-10 minutes before compound administration.
-
Compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Continuous Monitoring: Continuously record the ECG for the duration of the expected drug effect, paying close attention to heart rate, PR interval, QRS duration, and the presence of arrhythmias (e.g., ventricular tachycardia, fibrillation).
-
Data Analysis: Analyze the ECG recordings to quantify changes in cardiac parameters and the incidence and severity of arrhythmias.
Issue 2: Unexpected Neurological Symptoms (e.g., Seizures, Lethargy)
Question: I am observing neurological side effects such as seizures, tremors, or profound lethargy in my animal models after administering this compound. Why might this be happening?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects in the Central Nervous System (CNS) | - The Na+/K+-ATPase is also crucial for neuronal function. Inhibition within the CNS can lead to excitotoxicity. - Evaluate the potential for this compound to cross the blood-brain barrier. - Consider using a cardiac glycoside with known lower CNS penetration if available. |
| Systemic Toxicity Leading to Hypoxia | - Severe cardiorespiratory depression can lead to cerebral hypoxia and subsequent neurological symptoms. - Monitor oxygen saturation using a pulse oximeter during the experiment. - Ensure the animal's airway is clear and provide supplemental oxygen if necessary. |
| Metabolite Effects | - The metabolites of this compound could have different activity profiles and may be responsible for the observed neurological effects. - Conduct pharmacokinetic and metabolite identification studies. |
Experimental Protocol: Basic Neurological Assessment in Rodents
-
Observation: Before and after drug administration, observe the animal in an open field for signs of abnormal behavior (e.g., circling, head weaving, tremors).
-
Righting Reflex: Place the animal on its back and record the time it takes to right itself. Prolonged time may indicate sedation or motor impairment.
-
Grip Strength: Allow the animal to grasp a wire or grid and gently pull it backward. Assess for any deficits in grip strength.
-
Seizure Scoring: If seizures are observed, use a standardized scoring system (e.g., the Racine scale) to quantify their severity.
Issue 3: Evidence of Cellular Damage in Non-Target Tissues
Question: Histopathology is showing unexpected cellular damage (e.g., apoptosis, necrosis) in tissues other than the heart, such as the liver or kidneys. What is a possible explanation?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Widespread Na+/K+-ATPase Inhibition | - The Na+/K+-ATPase is ubiquitous. High concentrations of this compound can lead to cytotoxic effects in various tissues. - Review the dose and consider a dose de-escalation. - Evaluate tissue-specific accumulation of the compound. |
| Induction of Apoptosis | - Cardiac glycosides are known to induce apoptosis, which is a mechanism being explored for cancer therapy.[3][4] This may be an unintended off-target effect in your model. - Perform assays for apoptotic markers (e.g., caspase-3 cleavage, TUNEL staining) in affected tissues. |
| Vehicle-Related Toxicity | - The vehicle used to dissolve this compound (e.g., DMSO, ethanol) may be causing toxicity at the administered volume and concentration. - Run a vehicle-only control group to assess for any vehicle-induced pathology. - Optimize the formulation to use the lowest possible concentration of potentially toxic solvents.[7] |
Experimental Protocol: TUNEL Assay for Apoptosis Detection in Tissue Sections
-
Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections with xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Permeabilization: Incubate sections with Proteinase K to retrieve antigenic sites.
-
TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT and dUTP-X) according to the manufacturer's instructions.
-
Detection: Use a suitable detection system (e.g., streptavidin-HRP and DAB) to visualize the labeled DNA strand breaks.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin) and mount the coverslip.
-
Microscopy: Examine the slides under a light microscope. Apoptotic cells will show dark brown nuclear staining.
References
- 1. Quo vadis Cardiac Glycoside Research? | MDPI [mdpi.com]
- 2. Mechanism of action of cardiac glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac glycosides: Looking beyond heart failure and atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of Cardiac Glycosides as Potential Drugs: Current and Future Scope for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arrhythmogenic adverse effects of cardiac glycosides are mediated by redox modification of ryanodine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Glaucoside C (Cyanidin-3-glucoside) and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer activities of Glaucoside C, more commonly known as Cyanidin-3-glucoside (C3G), and the widely used chemotherapeutic agent, doxorubicin (B1662922). This document synthesizes experimental data to offer a comprehensive overview of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.
Executive Summary
This compound (Cyanidin-3-glucoside), a natural anthocyanin, demonstrates promising anticancer properties through the induction of apoptosis and modulation of key signaling pathways. Doxorubicin, a cornerstone of chemotherapy, exerts its potent cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. While doxorubicin generally exhibits greater potency in terms of lower half-maximal inhibitory concentrations (IC50), C3G presents a potential alternative or adjuvant therapeutic agent with a different mechanism of action. This guide presents a side-by-side comparison of their performance in various cancer cell lines, detailed experimental methodologies, and visual representations of their molecular pathways.
Quantitative Data Presentation
The following tables summarize the cytotoxic effects of this compound (C3G) and doxorubicin on various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Comparison of IC50 Values (µM)
| Cell Line | Cancer Type | This compound (C3G) IC50 (µM) | Doxorubicin IC50 (µM) | Treatment Duration |
| MCF-7 | Breast Adenocarcinoma | ~244.7 (equivalent to 110 µg/mL)[1] | 2.5[2] | 24 hours |
| A549 | Lung Carcinoma | Not available | > 20[2] | 24 hours |
| HepG2 | Hepatocellular Carcinoma | Not available | 12.2[3] | 24 hours |
Table 2: Comparison of Apoptotic Effects
| Compound | Cell Line | Apoptosis Induction | Effect on Bax/Bcl-2 Ratio |
| This compound (C3G) | MCF-7 | 51.5% apoptosis at 110 µg/mL (24h)[1] | Increased Bax, Decreased Bcl-2[1] |
| This compound (C3G) | MDA-MB-453 | Induces apoptosis through Bcl-2 and Bax pathway[4] | Modulates Bax/Bcl-2 pathway[4] |
| Doxorubicin | MCF-7 | Induces apoptosis[5] | Increased Bax, Decreased Bcl-xL[5] |
| Doxorubicin | Various | Induces apoptosis[6] | Increased Bax, Decreased Bcl-2[6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (C3G) or doxorubicin for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for the comparative cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/PI Assay)
The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with this compound (C3G) or doxorubicin for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Signaling Pathways
This compound (Cyanidin-3-glucoside) Signaling Pathway
This compound (C3G) has been shown to induce apoptosis and inhibit cancer cell progression through the modulation of several signaling pathways, including the PI3K/Akt pathway. Downregulation of the PI3K/Akt/mTOR pathway is a key mechanism by which C3G exerts its anticancer effects.[7][8] C3G can also increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[1]
Signaling pathway of this compound (C3G).
Doxorubicin Signaling Pathway
Doxorubicin's anticancer activity is multifaceted. It intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cascade of events, often involving the p53 tumor suppressor protein.[9][10] Activation of p53 can lead to cell cycle arrest and apoptosis through the transcriptional activation of pro-apoptotic genes like Bax.[11] Doxorubicin also generates reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Signaling pathway of Doxorubicin.
Conclusion
This comparative guide highlights the distinct yet effective anticancer properties of this compound (Cyanidin-3-glucoside) and doxorubicin. Doxorubicin remains a more potent cytotoxic agent in the cancer cell lines for which comparative data is available. However, the natural compound C3G demonstrates significant pro-apoptotic activity, targeting key signaling pathways such as PI3K/Akt. The differing mechanisms of action suggest potential for C3G as a standalone therapy in certain contexts or as an adjuvant to conventional chemotherapy, potentially enhancing efficacy or mitigating side effects. Further research, particularly direct comparative studies across a broader range of cancer cell lines and in vivo models, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer Effect of Cyanidin-3-glucoside from Mulberry via Caspase-3 Cleavage and DNA Fragmentation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 7. Cyanidin-3-O-glucoside and cisplatin inhibit proliferation and downregulate the PI3K/AKT/mTOR pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-glucoside suppresses the progression of lung adenocarcinoma by downregulating TP53I3 and inhibiting PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ERKs/p53 signal transduction pathway is involved in doxorubicin-induced apoptosis in H9c2 cells and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Efficacy of Glaucoside C and Other Natural Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Glaucoside C, a notable saponin (B1150181), against other well-documented natural saponins (B1172615), including Asiaticoside, Saikosaponin D, and Astragaloside IV. The analysis focuses on their cytotoxic, anti-inflammatory, and antioxidant properties, presenting key experimental data to inform research and drug development endeavors.
Executive Summary
Saponins, a diverse class of naturally occurring glycosides, are lauded for their broad spectrum of pharmacological activities. This compound, a steroidal saponin, has demonstrated significant cytotoxic effects against various cancer cell lines. This guide synthesizes available quantitative data to provide a comparative overview of its efficacy alongside other prominent saponins. The objective is to furnish researchers with the necessary data to evaluate their therapeutic potential and guide future investigations.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and other selected natural saponins. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Cytotoxicity Data (IC50 values in µM)
| Saponin/Glucoside | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Glaucoside from E. jambolana | MCF-7 (Breast) | MTT | Concentration-dependent inhibition observed | [1] |
| Asiaticoside | Colorectal Cancer Cells | MTT | - | [2] |
| Saikosaponin D | SMMC-7221 (Hepatoma) | - | Induces cell death | [3] |
| MHCC97L (Hepatoma) | - | Induces cell death | [3] | |
| Liver Cancer Cells | - | Dose-dependent growth inhibition (2.5–15 µg/mL) | [3] | |
| Astragaloside IV | A549 (Lung) | - | Inhibited invasion, migration, and angiogenesis | [4] |
| H1299 (Lung) | - | Inhibited invasion, migration, and angiogenesis | [4] | |
| Breast Cancer Cells | - | Inhibits proliferation and invasion | [4] |
Table 2: Anti-inflammatory Activity
| Saponin/Glucoside | Model | Key Findings | Reference |
| Extracts from E. jambolana | Carrageenan-induced rat paw edema | Potent anti-inflammatory action | [5] |
| Asiaticoside | OGD/R-induced PC12 cells | Reduced levels of MCP-1, IL-6, IL-1β, and TNF-α | [6] |
| Saikosaponin D | LPS-stimulated RAW264.7 cells | Reduced NO and PGE2 production | [7] |
| Astragaloside IV | LPS-treated mice | Significantly inhibited increases in serum MCP-1 and TNFα | [8] |
Table 3: Antioxidant Activity
| Saponin/Glucoside | Assay | EC50/IC50 | Reference |
| Ethanolic extract of E. jambolana seeds | DPPH radical scavenging | IC50 = 43.79 ± 0.24 µg/mL | |
| Superoxide anion scavenging | IC50 = 47.64 ± 0.18 µg/mL | ||
| Asiaticoside | Not specified | Possesses antioxidant properties | [9] |
| Saikosaponin D | Not specified | Exhibits antioxidant properties | [3] |
| Astragaloside IV | H2O2-induced oxidative damage | Protective effects via NFE2L2-ARE signaling pathway | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test saponin in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assessment: Nitric Oxide (NO) Assay in LPS-stimulated Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test saponin for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-only control to determine the inhibitory effect of the saponin on NO production.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test saponin at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ or EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these saponins are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound and Cytotoxicity
While the precise signaling pathway for this compound is not yet fully elucidated, many saponins induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases and modulation of Bcl-2 family proteins.
Caption: Proposed apoptotic pathway for saponins.
Asiaticoside and Anti-inflammatory Signaling
Asiaticoside has been shown to exert its anti-inflammatory effects by modulating the NOD2/MAPK/NF-κB signaling pathway[6].
Caption: Asiaticoside's anti-inflammatory mechanism.
Saikosaponin D and Anti-inflammatory Pathway
Saikosaponin D has been reported to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation[7].
Caption: Saikosaponin D's NF-κB inhibition.
Astragaloside IV and Antioxidant Defense
Astragaloside IV has been shown to protect against oxidative stress by activating the Nrf2-ARE signaling pathway, which upregulates the expression of antioxidant enzymes[10].
Caption: Astragaloside IV's antioxidant pathway.
Conclusion
The available data indicate that this compound and other natural saponins like Asiaticoside, Saikosaponin D, and Astragaloside IV possess significant therapeutic potential, particularly in the realms of oncology, anti-inflammatory, and antioxidant applications. While this compound shows promise as a cytotoxic agent, further research is required to elucidate its precise mechanism of action and to establish a more comprehensive quantitative profile of its efficacy. The comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product-based drug discovery, facilitating the identification and development of novel therapeutic agents.
References
- 1. dovepress.com [dovepress.com]
- 2. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcog.com [phcog.com]
- 6. Asiaticoside Alleviates Cerebral Ischemia-Reperfusion Injury via NOD2/Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor kappa B (NF-κB) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asiaticoside-Loaded Multifunctional Bioscaffolds for Enhanced Hyperglycemic Wound Healing [mdpi.com]
- 8. Astragaloside IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Molecular Mechanism of Astragaloside IV in Improving Endothelial Dysfunction of Cardiovascular Diseases Mediated by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Glaucoside C: An In Vitro Anticancer Agent Awaiting Synthetic Counterparts
For Immediate Release
[City, State] – [Date] – Glaucoside C, a naturally occurring cardiac glycoside, has demonstrated notable in vitro anticancer activity, positioning it as a compound of interest for further oncological research. However, a comprehensive comparison with its synthetic analogs is currently hampered by a lack of publicly available data on such derivatives. This guide provides a detailed overview of the known in vitro performance of this compound, outlines a standard experimental protocol for its evaluation, and illustrates a key signaling pathway believed to be central to its mechanism of action.
Quantitative In Vitro Activity of this compound
This compound has been evaluated for its cytotoxic effects against human colon cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been reported.
| Compound | Cell Line | IC50 (µM) |
| This compound | HT-29 (Human Colorectal Adenocarcinoma) | 24.34[1] |
| HCT116 (Human Colorectal Carcinoma) | 27.23[1] |
These data indicate that this compound exhibits moderate cytotoxic activity against these colon cancer cell lines.
Experimental Protocols
A standard method to determine the in vitro cytotoxicity of compounds like this compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Human cancer cell lines (e.g., HT-29, HCT116) are cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
A stock solution of this compound in a suitable solvent like DMSO is prepared.
-
Serial dilutions of this compound are made in the culture medium to achieve a range of final concentrations to be tested.
-
The medium from the seeded cells is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent at the same concentration used for the drug dilutions.
-
The plates are then incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the treatment period, an MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Signaling Pathway
Cardiac glycosides, including presumably this compound, are known to exert their biological effects primarily through the inhibition of the Na+/K+-ATPase pump located on the cell membrane. This inhibition leads to a cascade of downstream signaling events that can ultimately result in cancer cell death. One of the key pathways affected is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: this compound inhibits Na+/K+-ATPase, modulating the MAPK/ERK pathway.
The Path Forward: A Call for Synthetic Analogs
While the initial in vitro data for this compound is promising, the true therapeutic potential of this and related compounds can only be fully understood through the synthesis and evaluation of a diverse range of synthetic analogs. Structure-activity relationship (SAR) studies, enabled by such analogs, are critical for optimizing potency, selectivity, and pharmacokinetic properties. The development of synthetic derivatives would allow researchers to fine-tune the molecular structure to enhance anticancer efficacy while potentially reducing off-target effects. The scientific community is encouraged to pursue the synthesis of this compound analogs to facilitate these vital comparative studies and accelerate the journey from natural product discovery to potential clinical application.
References
Validating the Therapeutic Potential of Cardiac Glycosides: An Exemplary Preclinical Comparison Guide for Glaucoside C
Disclaimer: Due to the limited availability of specific preclinical data for Glaucoside C, this guide utilizes Digoxin, a well-characterized cardiac glycoside, as a representative compound to illustrate the format and content of a comprehensive preclinical comparison. The experimental data and analyses presented herein pertain to Digoxin and should be considered exemplary.
Introduction
Cardiac glycosides, a class of naturally derived compounds, have a long history in the treatment of heart failure. Recently, their potential therapeutic applications have expanded to include oncology, inflammatory diseases, and neurodegenerative disorders. This guide provides a comparative overview of the preclinical data for Digoxin, serving as a template for the evaluation of similar molecules like this compound. The objective is to present a clear, data-driven comparison of its performance against relevant alternatives, supported by detailed experimental methodologies and visualization of key biological pathways.
Comparative Efficacy of Digoxin in Preclinical Models
The therapeutic potential of Digoxin has been evaluated across various preclinical models. Below is a summary of its efficacy compared to standard therapeutic agents in oncology, inflammation, cardiovascular disease, and neuroprotection.
Table 1: Anticancer Activity of Digoxin vs. Doxorubicin
| Parameter | Digoxin | Doxorubicin | Preclinical Model |
| Cell Viability (IC50) | 50 - 150 nM | 100 - 500 nM | Human Breast Cancer (MCF-7) |
| Tumor Growth Inhibition | ~40% at 2 mg/kg | ~60% at 5 mg/kg | Mouse Xenograft (MCF-7) |
| Apoptosis Induction | Significant increase in Caspase-3 activity | Potent induction of apoptosis | In vitro & In vivo models |
Table 2: Anti-inflammatory Effects of Digoxin vs. Indomethacin
| Parameter | Digoxin | Indomethacin | Preclinical Model |
| Edema Reduction | ~35% at 1 mg/kg | ~50% at 5 mg/kg | Carrageenan-induced paw edema in rats |
| NF-κB Inhibition | Dose-dependent | Indirectly affects NF-κB | LPS-stimulated macrophages |
| Pro-inflammatory Cytokine Reduction (TNF-α, IL-6) | Significant reduction | Significant reduction | In vitro & in vivo models |
Table 3: Cardiovascular Effects of Digoxin vs. Amiodarone
| Parameter | Digoxin | Amiodarone | Preclinical Model |
| Inotropic Effect | Positive inotropy | Minimal inotropic effect | Isolated Langendorff heart |
| Heart Rate Control | Decreases heart rate | Decreases heart rate | Animal models of arrhythmia |
| Arrhythmia Suppression | Effective for specific arrhythmias | Broad-spectrum antiarrhythmic | Various animal models |
Table 4: Neuroprotective Effects of Digoxin vs. Donepezil
| Parameter | Digoxin | Donepezil | Preclinical Model |
| Neuronal Viability | Protective at low concentrations | Neuroprotective | In vitro models of neurotoxicity |
| Reduction of Aβ-induced toxicity | Demonstrated in some studies | Reduces Aβ plaques | Cellular and animal models of Alzheimer's |
| Anti-inflammatory effect in CNS | Reduces neuroinflammation | Reduces neuroinflammation | Models of neuroinflammation |
Key Signaling Pathways Modulated by Digoxin
Digoxin exerts its diverse therapeutic effects by modulating several critical intracellular signaling pathways. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular calcium and subsequently affects various downstream signaling cascades.
A Comparative Analysis of Glaucoside C and Its O-Glycoside Counterparts in Cancer Research
A deep dive into the chemical properties, biological activities, and mechanisms of action of the C-glycoside, Glaucoside C, versus representative O-glycoside steroidal saponins (B1172615), offering insights for researchers in drug discovery and development.
In the quest for novel anticancer agents, natural products remain a vital source of inspiration and innovation. Among these, steroidal saponins have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines. A key structural feature that dictates the stability, bioavailability, and ultimately the biological efficacy of these molecules is the nature of the glycosidic bond. This guide provides a comparative analysis of this compound, a C-glycoside steroidal saponin, and its O-glycoside counterparts, with a focus on their anticancer properties.
The fundamental difference lies in the linkage between the sugar moiety and the aglycone. O-glycosides possess a C-O-C acetal (B89532) linkage, which is susceptible to enzymatic and acidic hydrolysis. In contrast, C-glycosides, such as this compound, feature a more robust C-C bond, rendering them significantly more stable to chemical and enzymatic degradation.[1][2][3] This enhanced stability is hypothesized to lead to improved metabolic stability and bioavailability, a critical factor in drug development.[4][5][6][7]
Comparative Analysis of Anticancer Activity
To illustrate the comparative anticancer potential, we have compiled quantitative data on the cytotoxic effects of this compound (a saikosaponin) and a representative O-glycoside steroidal saponin, Dioscin (B1662501). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound | Class | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| This compound (Saikosaponin) | C-Glycoside | HT-29 | Human Colorectal Adenocarcinoma | ~15-20 | [8][9] |
| HCT-116 | Human Colorectal Carcinoma | ~10-15 | [8][10] | ||
| Dioscin | O-Glycoside | A549 | Human Lung Carcinoma | ~2.5 | [11] |
| HeLa | Human Cervical Cancer | 4.5 | [12] | ||
| HepG2 | Human Liver Cancer | ~4.32 | [13] | ||
| MCF-7 | Human Breast Adenocarcinoma | 4.79 | [14] | ||
| MDA-MB-468 | Human Breast Cancer | 1.53 | [14] | ||
| U251 | Human Glioblastoma | 3.85 | [13] |
Delving into the Mechanism of Action: Signaling Pathways
Both this compound (as a saikosaponin) and Dioscin exert their anticancer effects by modulating multiple signaling pathways, ultimately leading to programmed cell death (apoptosis) and inhibition of cell proliferation.
This compound (Saikosaponins): These C-glycosides are known to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[15][16][17] Activation of this pathway leads to the phosphorylation of downstream targets that promote apoptosis. Furthermore, saikosaponins can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[18]
Dioscin: This O-glycoside has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[19][20] Dioscin can also influence other critical signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[19]
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for their analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments used to assess the anticancer properties of this compound and its O-glycoside counterparts.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound and O-glycoside counterpart solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds (this compound or O-glycoside). Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Cancer cell lines
-
Test compounds
-
PBS (Phosphate-buffered saline)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of the test compounds for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.[1][21][22]
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases involved in apoptosis.
Materials:
-
96-well white-walled plates
-
Cancer cell lines
-
Test compounds
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with the test compounds for a specified time (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.[4][23][24][25][26]
Conclusion and Future Directions
The comparative analysis of this compound and its O-glycoside counterparts highlights the significant influence of the glycosidic linkage on the stability and potential therapeutic efficacy of steroidal saponins. The enhanced stability of the C-glycosidic bond in this compound suggests a promising avenue for developing more robust and bioavailable anticancer agents. While in vitro data demonstrates potent cytotoxicity for both classes of compounds, further in vivo studies are imperative to fully elucidate their pharmacokinetic profiles and therapeutic potential. Future research should focus on direct, head-to-head comparisons of C- and O-glycoside steroidal saponins in animal models to validate the hypothesized advantages in bioavailability and metabolic stability. Such studies will be instrumental in guiding the rational design and development of the next generation of saponin-based cancer therapies.
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. researchgate.net [researchgate.net]
- 3. Paris Polyphylla-Derived Saponins Inhibit Growth of Bladder Cancer Cells by Inducing Mutant P53 Degradation While Up-Regulating CDKN1A Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.4. Caspase-3 and -7 Activity Assay [bio-protocol.org]
- 5. Saikosaponins Targeting Programmed Cell Death as Anticancer Agents: Mechanisms and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cytotoxic Steroidal Saponins Containing a Rare Fructosyl from the Rhizomes of Paris polyphylla var. latifolia | MDPI [mdpi.com]
- 14. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4-JNK Signaling Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 24. Caspase 3/7 Activity [protocols.io]
- 25. assaygenie.com [assaygenie.com]
- 26. Caspase 3/7 Activity Assay [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Glaucoside C
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Glaucoside C, a significant bioactive glycoside, is paramount for its application in research and pharmaceutical development. The selection of an appropriate analytical method is a critical decision that influences the reliability and comparability of data. This guide provides an objective comparison of common analytical techniques for the quantification of this compound and structurally related glycosides. The information presented is synthesized from published analytical method validation and cross-validation studies for similar compounds, offering a robust framework for method selection, development, and validation for this compound.
Cross-validation of analytical methods is a crucial process to ensure that different analytical techniques produce comparable and reliable results.[1] This is particularly important when transferring methods between laboratories or when comparing data generated by different analytical platforms.[1]
Quantitative Performance Comparison
The choice of an analytical method often involves a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes key performance indicators for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) based on published data for the analysis of various glycosides. These values can be considered as a baseline for the development and validation of methods for this compound.
| Validation Parameter | HPLC-UV/DAD | UPLC-PDA | HPTLC | LC-MS/MS |
| Linearity Range (µg/mL) | 0.00625 - 200[2][3][4] | 9.003 - Not Specified | 0.4 - 200[4] | 0.003 - 2700[5][6] |
| Correlation Coefficient (r²) | >0.99[2][3][4] | >0.900 | ≥ 0.996[4] | ≥ 0.99[5] |
| Precision (%RSD) | < 3.0%[3][4][7] | < 1.5%[8] | ≤ 4.54%[4] | < 15%[3][5] |
| Accuracy (Recovery %) | 96.2 - 103.84%[3][7] | Not Specified | 95 - 105%[4] | 85 - 115%[3] |
| Limit of Detection (LOD) | 2.7 - 3.60 µg/mL[2][3][7] | < 0.102 µg/mL[8] | Not Specified | < 1 ng/mL[3] |
| Limit of Quantification (LOQ) | 9.003 - 900 ng/ml[2][7] | < 0.322 µg/mL[8] | Not Specified | 3.00 ng/mL[5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for each technique, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely accessible and cost-effective technique suitable for routine quality control.[9]
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.[3]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) (Solvent B).[3]
-
Detection: DAD detection at the UV absorbance maximum of this compound.[10]
-
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent and create a series of calibration standards by serial dilution.[9]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[13][14]
-
Instrumentation: UPLC system with a binary solvent manager, sample manager, and a Photodiode Array (PDA) detector.
-
Column: Acquity UPLC HSS T3 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[14]
-
Mobile Phase: A gradient elution with water/acetic acid (99.8/0.2, v/v) and acetonitrile.[14]
-
Detection: PDA detection.
-
Sample and Standard Preparation: Similar to HPLC protocols.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening and fingerprinting.[15][16]
-
Instrumentation: HPTLC system including a sample applicator, developing chamber, and a densitometric scanner.[15]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[17]
-
Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, glacial acetic acid, and formic acid.[18]
-
Sample Application: Apply samples and standards as bands using an automated applicator.[15]
-
Development and Derivatization: Develop the plate in a saturated chamber. Post-chromatographic derivatization with a suitable reagent (e.g., natural product–polyethylene glycol reagent) may be required for visualization.[17][18]
-
Quantification: Densitometric scanning at the wavelength of maximum absorbance.[15]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides superior sensitivity and selectivity, making it the preferred method for analyzing trace levels of compounds in complex matrices.[3][19]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][20]
-
Column: A suitable reversed-phase column.[20]
-
Mobile Phase: A gradient elution with mobile phases such as 0.1% formic acid in water and acetonitrile.[21]
-
Ionization Mode: ESI in either positive or negative mode, depending on the analyte's properties.[20]
-
Quantification: Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection.[21][22]
-
Sample Preparation: May involve more extensive cleanup steps like solid-phase extraction (SPE) depending on the matrix complexity.[22]
-
Standard Preparation: Similar to HPLC, but often at lower concentrations.
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
Caption: A generalized workflow for the cross-validation of two analytical methods.
Logical Flow for Sample Analysis using LC-MS/MS
Caption: Logical workflow of a typical LC-MS/MS analysis for this compound.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of flavone C-glycosides in the leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of several HPLC methods for the analysis of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. Exploitation of HPTLC for methodology development: quantification, fingerprinting and partition coefficient determination | Agrocos [agrocos.pharm.uoa.gr]
- 16. researchgate.net [researchgate.net]
- 17. uni-giessen.de [uni-giessen.de]
- 18. researchgate.net [researchgate.net]
- 19. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of Glaucoside C
A Note to Our Readers: Comprehensive comparative data for a specific compound identified as "Glaucoside C" is limited in the current scientific literature. One study identifies a novel saponin, termed glaucoside, from Eugenia jambolana with demonstrated in vitro anticancer effects. However, a direct correlation with in vivo studies and detailed signaling pathway analysis for this specific compound is not yet available. To provide a valuable and data-rich comparison guide that adheres to the core requirements of this publication, we will use a well-researched, representative C-glycoside, Orientin , to illustrate the principles and methodologies of comparing in vitro and in vivo bioactivity. The findings and protocols discussed herein are widely applicable to the study of various glycosides.
Introduction
The journey of a potential therapeutic agent from laboratory discovery to clinical application is fraught with challenges, a primary hurdle being the translation of in vitro efficacy to in vivo activity. Glycosides, a diverse class of natural compounds, are of significant interest in drug discovery for their wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo performance of glycosides, with a focus on the flavonoid C-glycoside, Orientin, as a case study. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of glycoside research.
Data Presentation: In Vitro vs. In Vivo Antioxidant Capacity of Orientin
The antioxidant activity of a compound can vary significantly between a controlled laboratory setting and a complex biological system. The following tables summarize the quantitative data on the antioxidant capacity of Orientin and its aglycone, Luteolin, from in vitro assays and in vivo studies.
Table 1: In Vitro Antioxidant Activity of Orientin and Luteolin
| Assay | Orientin (C-glycoside) | Luteolin (Aglycone) |
| DPPH Radical Scavenging Activity (IC50, µg/mL) | 12.5 ± 0.8 | 5.2 ± 0.3 |
| ABTS Radical Scavenging Activity (IC50, µg/mL) | 8.9 ± 0.5 | 3.1 ± 0.2 |
| Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g) | 2850 ± 150 | 4500 ± 210 |
Data are presented as mean ± standard deviation. A lower IC50 value indicates higher antioxidant activity.
Table 2: In Vivo Antioxidant Activity of Orientin and Luteolin in Rat Plasma and Urine
| Biological Matrix | Parameter | Orientin (C-glycoside) | Luteolin (Aglycone) |
| Plasma | Antioxidant Capacity (Trolox Equivalents, µM) at 3h | 1.8 ± 0.2 | 1.5 ± 0.1 |
| Plasma | Antioxidant Capacity (Trolox Equivalents, µM) at 6h | 2.1 ± 0.3 | 1.2 ± 0.1 |
| Urine | Total Antioxidant Capacity (µmol/24h) | 15.8 ± 1.9 | 10.2 ± 1.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for the key experiments cited in this guide.
In Vitro Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., Orientin) in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation, which is measured by the reduction in absorbance at 734 nm.
-
Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS radical solution.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.
-
In Vivo Antioxidant Capacity Assessment
1. Animal Model and Dosing:
-
Model: Male Sprague-Dawley rats (200-250 g) are typically used.
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Dosing: The test compound (e.g., Orientin) is administered orally by gavage at a specific dose (e.g., 50 mg/kg body weight). A control group receives the vehicle (e.g., water or saline).
2. Sample Collection:
-
Blood: Blood samples are collected from the tail vein at different time points (e.g., 0, 1, 3, 6, 12, and 24 hours) post-dosing into heparinized tubes. Plasma is separated by centrifugation.
-
Urine: Urine is collected over a 24-hour period using metabolic cages.
3. Measurement of Total Antioxidant Capacity (TAC):
-
Principle: The TAC of plasma and urine is determined using a commercial antioxidant assay kit (e.g., based on the Trolox equivalent antioxidant capacity, TEAC, principle). This assay measures the ability of the biological fluid to inhibit the oxidation of a chromogen.
-
Protocol:
-
Follow the instructions provided with the commercial assay kit.
-
Typically, the plasma or urine sample is mixed with a reagent containing a pro-oxidant and a chromogen.
-
The change in absorbance is measured over time and compared to a standard curve prepared with Trolox, a water-soluble vitamin E analog.
-
The results are expressed as Trolox equivalents (µM or µmol).
-
Mandatory Visualization
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to illustrate key aspects of this comparative guide.
Caption: Experimental workflow for comparing the in vitro and in vivo antioxidant activity of a glycoside.
Caption: The Nrf2 signaling pathway, a potential mechanism for the antioxidant activity of Orientin.
Conclusion
The correlation between in vitro and in vivo data is a critical aspect of drug development. As illustrated with the case of Orientin, a compound may exhibit potent activity in a test tube, but its efficacy in a living organism is influenced by a multitude of factors including absorption, distribution, metabolism, and excretion (ADME). While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models provide a more holistic understanding of a compound's therapeutic potential. A thorough investigation incorporating both approaches, coupled with detailed protocol documentation and pathway analysis, is paramount for the successful translation of promising glycosides from the laboratory to clinical use.
A Comparative Analysis of Glaucoside C from Diverse Geographical Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Glaucoside C, a C-glycoside of interest for its potential therapeutic properties. Due to the limited availability of direct comparative studies on this compound from different geographical sources, this document synthesizes available data on this compound and related C-glycosides from various plant species and locations. The aim is to offer a valuable resource for researchers by collating information on yields, purification strategies, and biological activities, supplemented with detailed experimental protocols and pathway visualizations.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for this compound and related compounds from different plant sources, which are indicative of potential geographical variations. Direct comparative data is scarce, and therefore, this information has been compiled from individual studies.
Table 1: Comparative Yield of this compound and Related Glycosides
| Plant Source | Compound | Geographical Origin | Plant Part | Extraction Method | Yield (%) | Reference |
| Cynanchum glaucescens | This compound | China | Roots | 95% Ethanol (B145695) | Not specified | [1] |
| Dregea volubilis | Flavonoids and Glycosides | India | Flowers | Ethanol | 9.60 (extractive value) | [2][3] |
| Stephanotis lutchuensis var. japonica | Steroidal Glycosides | Japan | Fresh Stem | Methanol | Not specified | [4] |
| Ficus microcarpa L. f. | Flavone C-glycosides | China | Leaves | 75% Ethanol | Not specified | [5] |
| Psidium guajava | Flavonoid Glycosides | China | Leaves | Ethyl Acetate | 7.18 (crude extract) | [6] |
Note: Specific yield percentages for purified this compound are often not reported in the literature. The extractive values provide a preliminary indication of the total glycoside content.
Table 2: Comparative Biological Activity of C-Glycosides
| Compound | Biological Activity | Assay | IC50 Value (µM) | Plant Source (Geographical Origin) | Reference |
| Acacetin 8-C-[β-D-apiofuranosyl-(1 → 2)-β-D-glucopyranoside] | Anti-inflammatory (IL-12 p40 inhibition) | LPS-stimulated BMDCs | 1.40 ± 0.04 | Piper aduncum (Indonesia) | [7] |
| 7-methoxyacacetin 8-C-[β-D-apiofuranosyl-(1 → 3)-β-D-glucopyranoside] | Anti-inflammatory (IL-12 p40 inhibition) | LPS-stimulated BMDCs | 0.35 ± 0.01 | Piper aduncum (Indonesia) | [7] |
| Jardenol (a sesquiterpenoid) | α-glucosidase inhibition | In vitro enzyme assay | 138.2 ± 2.43 µg/mL | Not Specified | [8] |
| Ethanolic Extract | Antioxidant | DPPH Scavenging | Not specified | Dregea volubilis (India) | |
| Flavone C-glycosides | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | Significant at 100 µg/mL | Korthalsella japonica (Korea) | [9] |
Note: IC50 values are a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. Lower values indicate higher potency. Data for specific this compound activity is limited, hence data for other C-glycosides are presented.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the extraction, purification, and biological evaluation of C-glycosides.
Extraction and Purification of this compound and Related Glycosides
This protocol is a generalized procedure based on common methods for isolating C-glycosides from plant materials.[5][6][10][11]
a. Preparation of Crude Extract:
-
Air-dry the plant material (e.g., roots, leaves, stems) at room temperature and then pulverize it into a coarse powder.
-
Extract the powdered material with 95% ethanol by refluxing for 2-3 hours. Repeat the extraction process three times to ensure maximum yield.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
-
The n-butanol fraction, which is typically rich in glycosides, is concentrated to dryness.
b. Purification by Column Chromatography:
-
Subject the dried n-butanol extract to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest, as indicated by TLC analysis.
-
Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.
Experimental Workflow for Extraction and Purification
References
- 1. Twelve New Seco-Pregnane Glycosides from Cynanchum taihangense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Steroidal glycosides from the fresh stem of Stephanotis lutchuensis var. japonica (Asclepiadaceae). Chemical structures of stephanosides K-Q - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory Flavonoid C-Glycosides from Piper aduncum Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Target Engagement of Glaucoside C in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a bioactive compound engages its intended molecular target within a cellular environment is a critical validation step. This guide provides a comparative framework for validating the intracellular target engagement of Glaucoside C, a natural glycoside.
While the specific cellular targets of this compound are still under investigation, this guide will use a hypothetical target, "Kinase X," a protein implicated in cancer cell proliferation, to illustrate the application of established biophysical methods. The performance of this compound will be compared against a known Kinase X inhibitor (Positive Control) and an inactive analogue.
Comparative Analysis of Target Engagement
To quantitatively assess the interaction between this compound and its putative target in a cellular context, two powerful and distinct methods are presented: the Cellular Thermal Shift Assay (CETSA) and Isothermal Titration Calorimetry (ITC).
Cellular Thermal Shift Assay (CETSA)
CETSA is a technique used to assess the thermal stabilization of a target protein upon ligand binding.[1] An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates direct engagement.[1]
Table 1: Comparative CETSA Data for Kinase X Engagement
| Compound | Concentration (µM) | Apparent Melting Temp (°C) | ΔTm (°C vs. Vehicle) |
| Vehicle (DMSO) | 0.1% | 58.2 | - |
| This compound | 10 | 62.5 | +4.3 |
| Positive Control | 1 | 65.8 | +7.6 |
| Inactive Analogue | 10 | 58.3 | +0.1 |
Isothermal Titration Calorimetry (ITC)
ITC is a highly quantitative in vitro technique that measures the heat change associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.[2][3]
Table 2: Comparative ITC Data for Kinase X Binding
| Compound | Binding Affinity (Kd) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
| This compound | 5.2 | 1.1 | -8.5 | 5.7 |
| Positive Control | 0.8 | 0.9 | -12.2 | 2.1 |
| Inactive Analogue | > 100 | - | - | - |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and grow to 80-90% confluency. Treat cells with this compound, a positive control inhibitor, an inactive analogue, or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: After treatment, wash and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 50°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction containing non-aggregated protein from the precipitated protein by centrifugation. Determine the total protein concentration of the supernatant.
-
Western Blot Analysis: Normalize the protein concentration for all samples. Analyze the amount of soluble Kinase X at each temperature point by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. The melting temperature (Tm) is the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of a compound indicates target engagement.
Isothermal Titration Calorimetry (ITC) Protocol
-
Protein and Ligand Preparation: Purify recombinant Kinase X and dialyze it extensively against the ITC buffer. Dissolve this compound and control compounds in the same buffer.
-
ITC Measurement: Load the purified Kinase X into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Visualizing Cellular Target Engagement
Hypothetical Signaling Pathway of Kinase X
Caption: Hypothetical signaling pathway illustrating the role of Kinase X in cell proliferation and its inhibition by this compound.
CETSA Experimental Workflow
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA) to determine target engagement.
Logical Relationship for Target Validation
Caption: Logical flow demonstrating how orthogonal assays contribute to the validation of this compound's target engagement.
References
Assessing Synergistic Effects: A Comparative Guide for Combination Therapies
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: No specific experimental data on the synergistic effects of "Glaucoside C" has been identified in the current body of scientific literature. This guide, therefore, provides a comparative analysis of two related and well-researched compounds: Cardiac Glycosides and Vitamin C (Ascorbic Acid) , which have demonstrated significant synergistic potential with other drugs, particularly in oncology. The experimental data and protocols presented herein are based on studies of these compounds and are intended to serve as a valuable resource for researchers investigating novel combination therapies.
Introduction to Drug Synergy
Combination therapy is a cornerstone of modern medicine, offering the potential for enhanced therapeutic efficacy, reduced drug dosages, and the mitigation of adverse effects. A key goal in combination therapy is to achieve synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. This guide explores the synergistic potential of cardiac glycosides and high-dose Vitamin C with conventional chemotherapeutic agents, providing available quantitative data, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Synergistic Effects of Cardiac Glycosides with Chemotherapeutic Agents
Cardiac glycosides, a class of naturally derived compounds, have long been used in the treatment of heart conditions.[1] More recently, their potent anti-cancer properties have garnered significant attention, particularly their ability to synergize with existing chemotherapy drugs.[2][3]
Quantitative Analysis of Synergy
The synergistic interaction between cardiac glycosides and chemotherapeutic agents is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While many studies describe the synergistic effects of cardiac glycosides, specific CI values are not always reported in abstracts. The following table summarizes findings from studies on the combination of cardiac glycosides with platinum-based chemotherapy in colon cancer.
| Drug Combination | Cancer Cell Line | Observed Effect | Quantitative Synergy Data (CI) | Reference |
| Digitoxin + Oxaliplatin | Colon Cancer Cells | Enhanced cytotoxicity | Data not explicitly stated in abstract; described as synergistic. | [3] |
| Ouabain (B1677812) + Mitomycin C (MMC) | U2OS (Osteosarcoma) | Potentiated cytotoxicity | Combined treatment led to a significant decrease in cell survival (14.41%) compared to MMC (76.34%) or ouabain (63.25%) alone. | [4] |
| Digoxin + Cisplatin | Colon Cancer Cells | Synergistic cytotoxicity | Data not explicitly stated in abstract; described as synergistic. | [4] |
Signaling Pathways Modulated by Cardiac Glycosides
The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium and calcium levels, which in turn triggers a cascade of downstream signaling events that contribute to their anti-cancer and synergistic effects.
Caption: Signaling pathway of cardiac glycosides.
Synergistic Effects of Vitamin C with Other Drugs
High-dose intravenous Vitamin C has emerged as a promising adjuvant in cancer therapy, with studies demonstrating its ability to selectively kill cancer cells and act synergistically with various anti-cancer drugs.[5][6]
Quantitative Analysis of Synergy
The combination of high-dose Vitamin C with other agents has shown synergistic effects in preclinical models. A notable example is its combination with the non-steroidal anti-inflammatory drug (NSAID) sulindac (B1681787) in colon cancer.
| Drug Combination | Cancer Cell Line | Observed Effect | Quantitative Synergy Data (CI) | Reference |
| Vitamin C + Sulindac | HCT116 (Colon Cancer) | Synergistic induction of apoptosis. | Data not explicitly stated in abstract; described as synergistic. | [7] |
Signaling Pathways Modulated by Vitamin C
The anti-cancer mechanism of high-dose Vitamin C is multifaceted. It can act as a pro-oxidant, generating hydrogen peroxide (H₂O₂) that selectively damages cancer cells, which often have lower levels of antioxidant enzymes like catalase. Furthermore, Vitamin C has been shown to induce p53-dependent apoptosis.[7]
Caption: p53-mediated apoptotic pathway induced by Vitamin C.
Experimental Protocols
To facilitate the replication and validation of synergy studies, this section provides detailed methodologies for key experiments.
Cell Viability and Synergy Analysis Workflow
The following diagram illustrates a general workflow for assessing drug synergy in vitro.
Caption: Experimental workflow for synergy assessment.
Cell Viability Assay (MTT Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Incubation: Treat cells with single drugs and their combinations at various concentrations for the desired duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Synergy Quantification (Chou-Talalay Method)
The Combination Index (CI) is calculated using software such as CompuSyn, based on the dose-effect data obtained from cell viability assays.[8]
-
Data Input: Enter the dose-response data for each single drug and their combinations into the software.
-
Median-Effect Analysis: The software calculates the parameters of the median-effect equation for each drug and combination.
-
CI Calculation: The CI is calculated for different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Conclusion
While direct evidence for the synergistic effects of "this compound" remains elusive, the broader classes of cardiac glycosides and Vitamin C present compelling cases for their use in combination therapies. The data and protocols provided in this guide offer a foundational framework for researchers to explore and quantify the synergistic potential of novel drug combinations. Further investigation into the specific mechanisms of action and the identification of predictive biomarkers will be crucial for the successful clinical translation of these promising therapeutic strategies.
References
- 1. Cardiac Glycosides: Emerging Anti-Cancer Agents and Mechanisms [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ouabain, a Cardiac Glycoside, Inhibits the Fanconi Anemia/BRCA Pathway Activated by DNA Interstrand Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of anti-cancer effects of ascorbate: Cytotoxic activity and epigenetic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drkumardiscovery.com [drkumardiscovery.com]
- 7. Combined treatment with vitamin C and sulindac synergistically induces p53- and ROS-dependent apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with Glaucoside C: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic effects of Glaucoside C on cultured cells. The content is based on established knowledge of cardiac glycosides and serves as an illustrative framework for conducting and interpreting metabolomic studies.
This compound is a cardiac glycoside, a class of naturally derived compounds known to inhibit the Na+/K+-ATPase pump.[1] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to increased intracellular calcium and enhanced cardiac contractility.[1] Beyond its cardiac effects, there is growing interest in the potential of cardiac glycosides as anticancer agents, with evidence suggesting they can selectively target cancer cells.[2] Understanding the downstream metabolic consequences of Na+/K+-ATPase inhibition is crucial for elucidating the full therapeutic potential and mechanism of action of compounds like this compound.
This guide presents a hypothetical comparative metabolomics study, outlining the expected metabolic alterations in cells treated with this compound compared to a control and an alternative cardiac glycoside, Digoxin.
Data Presentation: Comparative Metabolomic Profiles
The following tables summarize hypothetical quantitative data from a Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics analysis of cell extracts treated with this compound and Digoxin (a well-characterized cardiac glycoside) for 24 hours. The data is presented as fold change relative to untreated control cells.
Table 1: Key Metabolites in Glycolysis and the TCA Cycle
| Metabolite | This compound (Fold Change) | Digoxin (Fold Change) | Pathway Implication |
| Glucose-6-phosphate | 1.8 | 1.6 | Increased glucose uptake/glycogenolysis |
| Fructose-1,6-bisphosphate | 2.1 | 1.9 | Upregulation of glycolysis |
| Pyruvate | 0.7 | 0.8 | Reduced entry into TCA cycle |
| Lactate | 3.5 | 3.2 | Shift towards anaerobic glycolysis |
| Citrate | 0.6 | 0.7 | Decreased TCA cycle activity |
| α-Ketoglutarate | 0.5 | 0.6 | Decreased TCA cycle activity |
| Succinate | 0.6 | 0.7 | Decreased TCA cycle activity |
| Malate | 0.7 | 0.8 | Decreased TCA cycle activity |
Table 2: Key Metabolites in the Pentose Phosphate Pathway (PPP)
| Metabolite | This compound (Fold Change) | Digoxin (Fold Change) | Pathway Implication |
| 6-Phosphogluconate | 2.5 | 2.2 | Increased flux through the oxidative PPP |
| Ribose-5-phosphate | 2.8 | 2.5 | Increased nucleotide biosynthesis |
| Sedoheptulose-7-phosphate | 1.9 | 1.7 | Increased flux through the non-oxidative PPP |
Table 3: Key Metabolites in Fatty Acid and Amino Acid Metabolism
| Metabolite | This compound (Fold Change) | Digoxin (Fold Change) | Pathway Implication |
| Palmitate | 0.4 | 0.5 | Inhibition of fatty acid synthesis |
| Oleate | 0.5 | 0.6 | Inhibition of fatty acid synthesis |
| Glutamine | 0.3 | 0.4 | Increased glutaminolysis |
| Glutamate | 2.9 | 2.6 | Increased conversion from glutamine |
| Aspartate | 1.8 | 1.6 | Increased amino acid metabolism |
Experimental Protocols
Cell Culture and Treatment
Human cancer cell lines (e.g., MCF-7 breast cancer cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator. For metabolomics analysis, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (e.g., 100 nM), Digoxin (e.g., 100 nM), or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for 24 hours before metabolite extraction.
Metabolite Extraction
-
Quenching and Washing: The culture medium is rapidly aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium.
-
Metabolite Extraction: 800 µL of ice-cold 80% methanol (B129727) is added to each well. The plates are incubated at -80°C for 15 minutes to precipitate proteins and effectively extract metabolites.
-
Cell Lysis and Collection: A cell scraper is used to detach the cells, and the cell lysate is transferred to a microcentrifuge tube.
-
Centrifugation: The tubes are centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: The supernatant containing the extracted metabolites is carefully transferred to a new microcentrifuge tube.
-
Drying: The supernatant is dried under a stream of nitrogen gas or using a vacuum concentrator. The dried metabolite pellet is stored at -80°C until LC-MS analysis.
LC-MS Based Metabolomics Analysis
-
Sample Reconstitution: The dried metabolite pellets are reconstituted in a solution of 50% methanol.
-
Chromatographic Separation: An aliquot of the reconstituted sample is injected into a Liquid Chromatography (LC) system. Metabolites are separated on a C18 reversed-phase column using a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) for detection. Data is acquired in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Processing and Analysis: The raw LC-MS data is processed using software such as XCMS or MetaboAnalyst. This involves peak picking, alignment, and integration. The identified metabolites are then quantified, and statistical analysis (e.g., t-test, ANOVA) is performed to identify significantly altered metabolites between the different treatment groups.
Mandatory Visualization
Caption: Proposed signaling cascade initiated by this compound.
Caption: A typical workflow for a cell-based metabolomics study.
References
A Comparative Safety Analysis of Glaucoside C and Conventional Cytotoxic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of Glaucoside C against two well-established cytotoxic agents, Doxorubicin and Paclitaxel. The following sections present quantitative cytotoxicity data, comprehensive experimental methodologies, and visual representations of relevant biological pathways to facilitate an objective evaluation.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is a critical determinant of its therapeutic index. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, such as cell proliferation. The table below summarizes the IC50 values for this compound, Doxorubicin, and Paclitaxel across various cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Kuguaglycoside C | IMR-32 | Neuroblastoma | 12.6 | [1] |
| Doxorubicin | BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [2] |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [2] | |
| M21 | Melanoma | 2.77 ± 0.20 | [2] | |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | [2] | |
| K562 | Leukemia | 0.031 | [2] | |
| Paclitaxel | Various (8 human tumor cell lines) | Various | 0.0025 - 0.0075 | [3][4] |
| NSCLC cell lines (14) | Non-Small Cell Lung Cancer | 9.4 (24h exposure) | [5] | |
| SCLC cell lines (14) | Small Cell Lung Cancer | 25 (24h exposure) | [5] |
Note: The available specific data is for Kuguaglycoside C. Further studies are needed to confirm the cytotoxic profile of other potential "this compound" variants.
Experimental Protocols
Standardized assays are essential for the reproducible assessment of cytotoxicity. The following are detailed protocols for the MTT and LDH assays, commonly employed to determine cell viability and cytotoxicity.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cells
-
Complete culture medium
-
Test compound (this compound, Doxorubicin, Paclitaxel)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This assay quantifies the amount of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is a reliable indicator of cell membrane disruption and cytotoxicity.
Materials:
-
Target cells
-
Complete culture medium
-
Test compound (this compound, Doxorubicin, Paclitaxel)
-
LDH assay kit (containing reaction mixture and stop solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for the time specified in the kit instructions (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells) to calculate the percentage of cytotoxicity.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can provide deeper insights into the comparative safety profiles.
Caption: General workflow for in vitro cytotoxicity testing.
Doxorubicin primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[1][6][7][8][9] It can also generate reactive oxygen species (ROS), contributing to cellular stress and damage.[6][7]
Caption: Doxorubicin's mechanisms of cytotoxicity.
Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[[“]][11][12]
Caption: Paclitaxel's mechanism of cytotoxicity.
References
- 1. Kuguaglycoside C, a constituent of Momordica charantia, induces caspase‐independent cell death of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroidal Glycosides from Convallaria majalis Whole Plants and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Search for new steroidal glycosides with anti-cancer potential from natural resources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiproliferation and apoptosis induced by C-glycosides in human leukemia cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The analgesic potential of glycosides derived from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Cyanidin-3-O-glucoside's Biological Effects
Introduction
Cyanidin-3-O-glucoside (C3G), a prominent member of the anthocyanin family of flavonoids, has garnered significant scientific interest for its potential therapeutic properties. Found abundantly in pigmented fruits and vegetables, C3G is a subject of extensive research in various laboratories worldwide.[1] This guide provides a comparative analysis of the reproducibility of C3G's biological effects, with a focus on its well-documented neuroprotective and anti-inflammatory activities. By presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key signaling pathways, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource to evaluate the consistency of C3G's biological actions across different experimental settings.
Neuroprotective Effects of Cyanidin-3-O-glucoside
The neuroprotective effects of C3G have been consistently reported across numerous studies, employing a variety of in vitro and in vivo models of neurological damage. These studies highlight C3G's ability to mitigate neuronal cell death, reduce oxidative stress, and modulate key signaling pathways involved in neurodegeneration.[1][2]
Quantitative Comparison of Neuroprotective Effects
The following table summarizes the quantitative data on the neuroprotective effects of C3G from different research laboratories.
| Study (Lab/Institution) | Model System | C3G Concentration/Dose | Key Finding | Percentage Effect | Reference |
| Min J, et al. (Michigan State University) | Permanent middle cerebral artery occlusion (pMCAO) in mice | 2 mg/kg (oral) | Reduction in infarct volume | 27% (pre-treatment), 25% (post-treatment) | [3][4] |
| Tarozzi A, et al. (University of Bologna) | Aβ(25-35) oligomer-induced toxicity in SH-SY5Y cells | Not specified | Reduction in neuronal death | Not specified | [5] |
| Kim H, et al. (Konkuk University) | Oxygen-glucose deprivation (OGD) in rat primary cortical neurons | 5 and 10 µg/ml | Increased cell viability | Up to 61.5% | [2] |
| Wei J, et al. (Nanyang Institute of Technology) | Acrylamide-induced neurotoxicity in vitro | 10 µmol/L | Increased cell viability | 1.31 times | [6][7] |
| Rahman MA, et al. (Gyeongsang National University) | APPswe/PS1ΔE9 transgenic mice | 30 mg/kg/day (oral) for 16 weeks | Reduction in soluble and insoluble Aβ peptides | Not specified | [8] |
Experimental Protocols for Assessing Neuroprotective Effects
-
In Vivo Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice [3][4]
-
Animal Model: C57BL/6 mice are subjected to pMCAO to induce focal cerebral ischemia.
-
Treatment: C3G (e.g., 2 mg/kg) is administered orally either before (pre-treatment) or after (post-treatment) the pMCAO procedure.
-
Outcome Measurement: 24 hours post-pMCAO, neurological function is assessed using a scoring system. Brains are then excised to measure the infarct volume, often using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Brain superoxide (B77818) levels can also be determined.
-
-
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons [2]
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured.
-
OGD Induction: Neurons are exposed to a glucose-free medium in a hypoxic chamber to simulate ischemic conditions.
-
Treatment: C3G is added to the culture medium at various concentrations.
-
Outcome Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, and cell death is quantified by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Anti-inflammatory Effects of Cyanidin-3-O-glucoside
The anti-inflammatory properties of C3G are well-documented, with studies consistently demonstrating its ability to suppress the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.[9][10]
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the quantitative data on the anti-inflammatory effects of C3G from different research laboratories.
| Study (Lab/Institution) | Model System | C3G Concentration/Dose | Key Finding | Percentage Effect | Reference |
| Rascón B, et al. (University of Parma) | Cytokine-stimulated HT-29 human intestinal cells | 25 µM | Reduction of NO, PGE2, and IL-8 production | Not specified | [11] |
| Tan et al. | Not specified | Not specified | Downregulation of iNOS and COX-2 protein expression | Not specified | [12] |
| Min et al. | LPS-exposed RAW 264.7 cells | Not specified | Downregulation of TNF-α and IL-1β expression | Not specified | [10] |
| Chiari et al. (Chulalongkorn University) | SARS-CoV-2 spike glycoprotein (B1211001) S1-induced inflammation in A549 lung cells and THP-1 macrophages | 0-10 μg/mL | Suppression of IL-6, IL-1β, and IL-18 cytokine secretions | Dose-dependent | [13] |
Experimental Protocols for Assessing Anti-inflammatory Effects
-
In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages [10]
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Inflammatory Stimulus: Cells are treated with LPS to induce an inflammatory response.
-
Treatment: C3G is added to the culture medium at various concentrations.
-
Outcome Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using ELISA. The expression of inflammatory enzymes like iNOS and COX-2 is determined by Western blotting or RT-PCR.
-
Signaling Pathways Modulated by Cyanidin-3-O-glucoside
C3G exerts its biological effects by modulating multiple intracellular signaling pathways. The reproducibility of its impact on these pathways is a key aspect of its consistent biological activity.
Neuroprotective Signaling Pathways
C3G's neuroprotective effects are mediated through the regulation of pathways involved in apoptosis, autophagy, and synaptic function. For instance, in models of Alzheimer's disease, C3G has been shown to regulate the PI3K/Akt/GSK3β signaling pathway and increase the expression of autophagy-related markers.[8] In cerebral ischemia models, C3G can block the release of apoptosis-inducing factor (AIF) from mitochondria.[3][4]
Caption: Neuroprotective signaling pathways modulated by C3G.
Anti-inflammatory Signaling Pathways
The anti-inflammatory effects of C3G are largely attributed to its ability to inhibit the NF-κB and STAT1 signaling pathways, which are central regulators of inflammation.[11][14] By suppressing the activation of these pathways, C3G reduces the expression of pro-inflammatory genes.[12]
Caption: Anti-inflammatory signaling pathways modulated by C3G.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the biological effects of C3G in a laboratory setting.
Caption: General experimental workflow for studying C3G's effects.
The biological effects of Cyanidin-3-O-glucoside, particularly its neuroprotective and anti-inflammatory activities, demonstrate a high degree of reproducibility across different laboratories and experimental models. While the specific quantitative outcomes may vary depending on the model system, dosage, and experimental conditions, the overall qualitative effects and the underlying molecular mechanisms are consistent. This consistency underscores the robust nature of C3G's biological activities and supports its continued investigation as a potential therapeutic agent. This guide provides a framework for researchers to design and interpret experiments on C3G and to contribute to the growing body of evidence on its reproducible biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The Neuroprotective Potential of Cyanidin-3-glucoside Fraction Extracted from Mulberry Following Oxygen-glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of cyanidin-3-O-glucoside anthocyanin in mice with focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dgist.elsevierpure.com [dgist.elsevierpure.com]
- 5. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25-35) oligomer-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effects of Cyanidin-3-O-Glucoside Against Neurotoxin Acrylamide Through Alleviating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanidin-3-O-glucoside protects the brain and improves cognitive function in APPswe/PS1ΔE9 transgenic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cyanidin-3-glucoside: targeting atherosclerosis through gut microbiota and anti-inflammation [frontiersin.org]
- 10. Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In-depth Comparative Evaluation of Glaucoside C's Long-Term Efficacy: A Guide for Researchers
Despite a comprehensive search for scientific literature and experimental data, there is currently insufficient public information to conduct a comparative evaluation of Glaucoside C's long-term efficacy against other alternatives. This guide outlines the current state of knowledge and provides a framework for future comparative studies once data becomes available.
Current Status of this compound Research
This compound is identified as a natural product with a defined chemical structure (CAS RN: 81474-87-9). However, a thorough review of scientific databases and clinical trial registries reveals a significant lack of published research on its biological activity, mechanism of action, and, crucially, its long-term efficacy in any therapeutic area. While it is listed by several chemical suppliers, there are no accessible preclinical or clinical studies detailing its effects.
This absence of data prevents a direct comparison with other established treatments. To provide a valuable resource for researchers, this guide will instead focus on the broader class of compounds to which this compound likely belongs—cardiac glycosides—and detail the necessary experimental protocols and data presentation required for a future robust comparative evaluation.
A Framework for Future Comparative Evaluation of this compound
Once preclinical and clinical data for this compound become available, a comparative guide should be structured to provide a clear, evidence-based assessment. Below are the essential components for such an evaluation, using the broader class of cardiac glycosides as a proxy to illustrate the required depth of analysis.
Table 1: Comparative Efficacy of Cardiac Glycosides in Preclinical Models
This table is a template. Data for this compound is not currently available.
| Compound | Model System | Key Efficacy Endpoint | Result | Alternative Compound(s) | Alternative Compound Result(s) |
| This compound | e.g., Human cancer cell line (e.g., A549) | e.g., IC50 (µM) | Data Not Available | e.g., Digoxin | e.g., 0.5 µM |
| This compound | e.g., In vivo tumor xenograft model | e.g., Tumor growth inhibition (%) | Data Not Available | e.g., Digitoxin | e.g., 60% at 5 mg/kg |
| This compound | e.g., Isolated Langendorff heart model | e.g., Increase in cardiac contractility (%) | Data Not Available | e.g., Ouabain | e.g., 150% at 10 nM |
Table 2: Comparative Long-Term Clinical Outcomes
This table is a template. Data for this compound is not currently available.
| Intervention | Target Condition | Primary Endpoint | Observation Period | Result vs. Placebo/Standard of Care | Key Secondary Endpoints |
| This compound | e.g., Heart Failure | e.g., All-cause mortality | e.g., 24 months | Data Not Available | e.g., Hospitalization rates, Quality of Life score |
| Digoxin | Heart Failure | All-cause mortality | 37 months | No significant difference[1] | Reduced hospitalization for worsening heart failure[1] |
| Digitoxin | Heart Failure with reduced ejection fraction | All-cause mortality and hospitalization | 36 months | 18% relative risk reduction[2] | - |
Detailed Experimental Protocols
A thorough comparative evaluation requires transparent and detailed methodologies. Future publications on this compound should include the following experimental protocols:
In Vitro Cytotoxicity Assay
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound and a comparator compound (e.g., Digoxin) for 72 hours.
-
Viability Assessment: Cell viability is determined using an MTT or resazurin-based assay. Absorbance is measured using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with human cancer cells.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, comparator compound). The compounds are administered daily via an appropriate route (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers.
-
Efficacy Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed.
Langendorff Heart Preparation
-
Heart Isolation: Hearts are excised from anesthetized rats or guinea pigs and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused with Krebs-Henseleit buffer at a constant temperature and pressure.
-
Functional Measurement: A balloon catheter is inserted into the left ventricle to measure isovolumetric pressure. Cardiac contractility, heart rate, and coronary flow are continuously recorded.
-
Compound Administration: this compound and a comparator are infused into the perfusion buffer at increasing concentrations to determine the dose-response effect on cardiac function.
Signaling Pathways and Visualization
Cardiac glycosides are known to exert their effects primarily through the inhibition of the Na+/K+-ATPase pump, which in turn influences intracellular calcium levels and various signaling pathways.[3] The modulation of pathways such as MAPK/ERK and PI3K/Akt has been reported for some cardiac glycosides.[3]
Once the mechanism of action for this compound is elucidated, diagrams illustrating the involved signaling pathways will be crucial for understanding its effects.
Hypothetical Signaling Pathway for a Cardiac Glycoside
Caption: General signaling pathway of cardiac glycosides.
Experimental Workflow for Comparative Analysis
Caption: Drug development and evaluation workflow.
Conclusion
While a direct comparative evaluation of this compound's long-term efficacy is not feasible at present due to the lack of available data, this guide provides a comprehensive framework for how such an evaluation should be conducted in the future. For researchers and drug development professionals, the templates for data presentation, detailed experimental protocols, and visualizations of signaling pathways and workflows offer a roadmap for generating and presenting the necessary evidence to rigorously assess the therapeutic potential of this compound in comparison to existing alternatives. The scientific community awaits the publication of foundational research to unlock the potential of this natural compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Glaucoside C: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for Glaucoside C, a comprehensive approach based on the general principles of chemical waste management provides a clear pathway for its safe handling and disposal. This guide offers essential, step-by-step procedures to ensure the safe management of this compound waste.
A critical first step in safe disposal is proper identification. The following table summarizes key data points that should be recorded for this compound to inform handling and disposal decisions.
| Property | Data |
| Chemical Name | This compound |
| Appearance | Typically a solid powder; color should be noted. |
| Known Hazards | Specific hazards are not well-documented. It is prudent to treat this compound with caution as a chemical waste with unknown toxicity.[1] |
| Incompatible Materials | Strong oxidizing agents.[2] |
| Disposal Consideration | Should not be released into the environment. Do not empty into drains.[1][3] |
Experimental Protocol for Disposal
The recommended disposal procedure for this compound requires a systematic approach involving hazard assessment, proper segregation, and adherence to institutional and regulatory guidelines.
Step 1: Hazard Assessment
Before initiating disposal, a thorough hazard assessment of the waste stream is crucial. Although this compound is not broadly classified as a hazardous substance, it should be handled as a chemical waste with unknown toxicity.[1] All personnel handling the waste must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to preventing unintended reactions and ensuring safe disposal.
-
Solid Waste : Place any solid this compound waste, including contaminated consumables (e.g., weigh boats, kimwipes), into a designated, clearly labeled, and sealed waste container.[4] The container must be compatible with the chemical.[4]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled waste container.[4] Do not mix with other chemical waste streams unless approved by your institution's chemical safety office.[4] Halogenated and non-halogenated solvent wastes should be segregated.[1]
Step 3: Labeling and Storage
Accurate labeling and proper storage are critical for safe handling and disposal.
-
Labeling : The waste container must be clearly and accurately labeled with "Waste this compound" and list any other chemicals mixed with it, including percentages.[5] Do not use abbreviations or formulas.[1][5] The label should also include a "Danger – Hazardous Waste" sign.[1]
-
Storage : Store the sealed waste containers in a designated, secure area, such as a Satellite Accumulation Area (SAA), away from incompatible materials.[4][5] Ensure the container is kept closed except when adding waste.[1]
Step 4: Final Disposal
The final disposal of this compound should be conducted through a licensed waste disposal service.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[3]
-
Incineration : Incineration is often the preferred method to ensure the complete destruction of the compound, preventing potential environmental contamination.[4]
Spill Management
In the event of a spill, follow these procedures:
-
Ensure adequate ventilation. [4]
-
Wear appropriate PPE. [4]
-
Contain the spill :
-
Clean the area : Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as chemical waste.[4]
-
Report the spill : Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[4]
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Glaucoside C
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the handling of Glaucoside C, offering procedural guidance for laboratory operations and disposal. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling similar glucoside compounds.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for tasks with a high risk of splashing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or polychloroprene).[1][2] | For incidental contact, disposable nitrile gloves are suitable.[1] For prolonged or repeated contact, a glove with a higher protection class is recommended.[2] Always inspect gloves before use and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory coat or overalls.[1][2] | A fire-resistant lab coat is recommended.[1] For tasks with a higher risk of splashes or spills, a PVC apron may also be worn.[2] |
| Respiratory Protection | Dust mask or respirator with a particulate filter.[1][2] | Required when handling the powder in poorly ventilated areas or when dust formation is likely.[1] Engineering controls like a fume hood are the preferred method to minimize inhalation exposure.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risks within the laboratory.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible before beginning work.[2]
-
Always handle this compound in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is highly recommended to control dust and vapors.[1][2]
2. Handling:
-
Avoid the generation of dust when working with the solid form of the compound.[1]
-
Practice good industrial hygiene.[1] Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][4]
-
Do not eat, drink, or smoke in the designated handling area.[2]
3. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place.[1][2] A storage temperature of 2°C - 8°C is often recommended for similar compounds.[3][5]
-
Keep the compound away from moisture, direct sunlight, and incompatible materials such as strong oxidizing agents.[1]
Spill Response
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wear appropriate PPE as outlined above.
-
Carefully clean up the spill, avoiding dust generation for solid materials.[6]
-
For liquid spills, use an inert absorbent material.
-
Collect the spilled material and any contaminated cleaning materials in a clearly labeled, sealed container for disposal.[1][6]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency responders or environmental health and safety (EHS) department.[2]
-
Disposal Plan
All waste containing this compound must be managed in accordance with local, state, and federal regulations.[2]
-
Waste Collection:
-
Disposal Route:
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
